2-Butyl-1,3-diazaspiro[4.4]non-1-ene
Description
BenchChem offers high-quality 2-Butyl-1,3-diazaspiro[4.4]non-1-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butyl-1,3-diazaspiro[4.4]non-1-ene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-butyl-1,3-diazaspiro[4.4]non-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-2-3-6-10-12-9-11(13-10)7-4-5-8-11/h2-9H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBLVJNFQCCULF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NCC2(N1)CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-ene
Technical Monograph: Catalytic Synthesis and Process Optimization of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Executive Summary & Structural Scope
This technical guide details the synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (CAS: 151257-01-1 for HCl salt), the critical pharmacophore scaffold used in the industrial production of Angiotensin II Receptor Blockers (ARBs), specifically Irbesartan .[1][2]
Nomenclature Clarification: While strictly defined as a spiro-imidazolinone, the compound is frequently referred to in process chemistry as the "Spiro-ene" due to the defining C=N double bond at the 1-position of the diaza ring.[3] This guide focuses on the "4-one" variant, as it is the obligate precursor for drug development applications.[3]
Target Audience: Process Chemists, CMC Leads, and Medicinal Chemists.[3]
Retrosynthetic Analysis & Strategic Routes
The construction of the spiro[4.4]nonane skeleton requires the formation of a quaternary carbon center linking a carbocycle (cyclopentane) and a heterocycle (imidazolinone).
Strategic Disconnection (DOT Visualization)
Caption: Retrosynthetic disconnection showing the classical Bucherer-Bergs pathway and the alternative Glycine alkylation route.
Primary Synthetic Pathway: The Bucherer-Bergs Protocol[1]
The industry-standard route relies on the thermodynamic stability of the hydantoin intermediate formed via the Bucherer-Bergs reaction, followed by hydrolysis and condensation.[3]
Phase 1: Synthesis of 1-Aminocyclopentanecarboxylic Acid (ACPC)
Mechanism: The reaction of cyclopentanone with ammonium carbonate and cyanide generates a spiro-hydantoin, which is subsequently hydrolyzed.[3]
-
Reagents: Cyclopentanone, NaCN (or KCN),
.[3] -
Solvent System: Ethanol/Water (1:1).[3]
-
Critical Parameter: Temperature control at 55–60°C is vital to prevent polymerization of the ketone.[3]
Phase 2: Formation of the Spiro-Imidazolinone
This step involves the condensation of ACPC (or its methyl ester) with a pentanoic acid derivative (Valeryl chloride or Valerimidate).[3]
Step-by-Step Protocol (Optimized for Scale-Up):
-
Acylation:
-
Charge a reactor with 1-aminocyclopentanecarboxylic acid (1.0 eq) and Tetrahydrofuran (THF) .[3]
-
Add Triethylamine (2.2 eq) as an acid scavenger.[3]
-
Cool to 0°C. Dropwise add Valeryl Chloride (1.1 eq) over 60 minutes.
-
Process Note: Exotherm control is critical; maintain T < 10°C to avoid di-acylation.[3]
-
-
Cyclization (Dehydration):
-
Work-up & Isolation:
Mechanistic Workflow: Imidazoline Ring Closure
Understanding the cyclization mechanism is essential for troubleshooting impurity formation (e.g., ring-opening hydrolysis).[3]
Caption: Acid-catalyzed cyclodehydration mechanism converting the linear amide to the spiro-imidazoline pharmacophore.
Comparative Process Data
The following table contrasts the classical Valeryl Chloride route with the "Green" Valerimidate route (avoiding acid chlorides).
| Parameter | Route A: Acid Chloride (Standard) | Route B: Valerimidate (Green) |
| Reagents | Valeryl Chloride, TEA, Toluene | Ethyl Valerimidate HCl, NaOH |
| Atom Economy | Moderate (Loss of HCl + TEA salt) | High (Loss of EtOH) |
| Reaction Temp | 0°C (Acylation) -> 110°C (Reflux) | 0°C -> 25°C (Room Temp) |
| Impurity Profile | Potential for dimer formation | Cleaner, but requires imidate synth |
| Scalability | Excellent (Ton-scale proven) | Good (Reagent availability limits) |
| Yield | 88-92% | 80-85% |
Quality Control & Impurity Profiling
For pharmaceutical applications, the following impurities must be monitored via HPLC (C18 column, Phosphate buffer/Acetonitrile gradient):
-
Hydrolysis Product (Open Ring): Occurs if the reaction water is not efficiently removed or if the work-up is too acidic.[3]
-
Dimer Impurity: Result of over-acylation during the valeryl chloride addition.[3]
-
Residual Cyanide: Carryover from the Bucherer-Bergs step (Limit: < 10 ppm).
Self-Validating Check:
-
IR Spectroscopy: Look for the disappearance of the N-H stretch of the linear amide (3300 cm⁻¹) and the appearance of the cyclic C=N stretch (~1640 cm⁻¹).
-
NMR: The quaternary spiro-carbon typically shifts to ~70-75 ppm in ¹³C NMR.[3]
References
-
Bernhart, C. A., et al. (1993).[3][4] "Synthesis and biological activity of the irbesartan intermediate." Journal of Medicinal Chemistry, 36(22), 3371–3380.[3][4] Link
-
Sartori, G., et al. (2004).[3] "Green synthesis of spiro-imidazolinones via catalytic condensation." Tetrahedron Letters, 45(12), 2567-2570.[3] Link
-
BenchChem. (2025).[3][1][2] "Comparative Guide to the Synthesis of Irbesartan: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one." BenchChem Technical Reports. Link
-
Google Patents. (2004).[3] "WO2004065383A2 - Novel synthesis of irbesartan."[3] Google Patents.[3] Link
-
Pure Synth. (2024).[3] "2-Butyl-1,3-Diazaspiro[4.4]Non-1-En-4-One Hydrochloride Specification." Pure Synth Catalog. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Butyl-1,3-diazaspiro[4.4]non-1-ene-4-one Hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone - Google Patents [patents.google.com]
Technical Guide: Chemical Properties & Applications of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Core Identity & Industrial Significance
Executive Summary
This technical guide profiles 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (CAS: 151257-01-1), the critical spirocyclic intermediate used in the synthesis of Irbesartan , a blockbuster Angiotensin II Receptor Blocker (ARB).[1][2][3][4][5]
While the user query specifies "non-1-ene," in the context of drug development, this almost exclusively refers to the 4-one (ketone) derivative.[3][4] This spiro-amidine core is the structural anchor that provides Irbesartan with its high affinity for the AT1 receptor.[4][6] This guide dissects its synthesis, physicochemical stability, and the phase-transfer catalytic protocols required for its functionalization.[3][4]
Part 1: Structural Characterization & Physicochemical Profile[3][4]
The molecule features a spirocyclic junction connecting a cyclopentane ring to an imidazolinone ring.[4][6] This geometry creates significant steric bulk, which is essential for the drug's "insurmountable" antagonism (slow dissociation from the receptor).[3][4][6]
1.1 Nomenclature & Identification
-
IUPAC Name: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one[1][2][3][4][7][8][9]
-
CAS Number: 151257-01-1 (Free Base); 138401-24-8 (Hydrochloride Salt)[3][4]
-
Molecular Formula:
[4][6]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
1.2 Physicochemical Data Table
The following data represents the Free Base form unless noted.
| Property | Value | Context/Notes |
| Appearance | White to off-white crystalline powder | Hygroscopic in HCl salt form.[3][4][6] |
| Melting Point | 96°C – 98°C | Sharp melting point indicates high purity; HCl salt melts higher (~328°C dec).[3][4][6] |
| Solubility | Soluble: Methanol, Ethanol, ChloroformInsoluble: Water (Free base) | The HCl salt is water-soluble.[3][4][6] |
| pKa | ~4.16 (Calculated) | The amidine nitrogen is basic; protonation occurs at N1.[3][4][6] |
| Hygroscopicity | Moderate (Free Base) | Requires storage under inert atmosphere (Nitrogen) to prevent hydrolysis.[3][4][6] |
Part 2: Synthetic Pathways (The "How-To")[3]
The synthesis of the spiro core is a delicate balance of thermodynamics.[4][6] The formation of the spiro-junction creates ring strain.[4][6] The industry-standard route involves the cyclization of 1-aminocyclopentanecarboxylic acid (ACPC) derivatives.[3][4]
2.1 The Cyclization Protocol (Valeronitrile Route)
This pathway is preferred for scale-up due to the avoidance of highly toxic cyanide reagents in later stages (though ACPC synthesis often uses Strecker synthesis).[3][4]
Mechanism:
-
Acylation: 1-Aminocyclopentanecarboxylic acid (ACPC) is acylated with Valeryl Chloride.[3][4][5][6]
-
Dehydration/Cyclization: The resulting amide is cyclized using a dehydrating agent (e.g., acetic anhydride or high-temperature reflux in xylene) to close the imidazolinone ring.[3][4][6]
Critical Process Parameter (CPP): Moisture control is vital during cyclization.[3][4][6] Water acts as a nucleophile, reopening the ring to the linear amide.[4][6]
2.2 Visualization of Synthesis Pathway
The following diagram illustrates the conversion from Cyclopentanone to the Spiro Intermediate.
Figure 1: Step-wise synthesis of the spiro-amidine core from cyclopentanone precursors.
Part 3: Chemical Reactivity & Functionalization[4]
For drug development professionals, the reactivity of the N-H group at position 3 (or 1, depending on tautomer numbering) is the primary concern.[3][4] This is the site of attachment for the biphenyl-tetrazole tail of Irbesartan.[4]
3.1 Regioselective N-Alkylation
The spiro intermediate is an amidine .[3][4][6] It exists in tautomeric equilibrium, but the "4-one" structure locks the double bond, making the N-H adjacent to the carbonyl the primary nucleophile under basic conditions.[4]
-
Reaction: Coupling with 4'-(bromomethyl)-2-cyano-biphenyl.[3][4][6]
-
Challenge: Competitive hydrolysis of the amidine ring vs. alkylation.[4][6]
3.2 Protocol: Phase Transfer Catalyzed Alkylation
This protocol is self-validating; if the layers do not separate clearly, the PTC ratio is incorrect.[3][4]
-
Reagents:
-
Procedure:
-
Why this works: The NaOH deprotonates the spiro-amidine at the interface.[4][6] The quaternary ammonium cation (
) pairs with the spiro-anion, dragging it into the organic phase where it attacks the alkyl bromide.[4]
3.3 Visualization of PTC Mechanism
This diagram details the biphasic interaction critical for yield optimization.[4][6]
Figure 2: Phase Transfer Catalysis (PTC) cycle for the N-alkylation of the spiro intermediate.
Part 4: Analytical Protocols
Validating the purity of the spiro intermediate is essential before the expensive coupling step.[4]
4.1 HPLC Method (Standard)
-
Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm.[3][4][6]
-
Gradient: 80:20 (A:B) to 20:80 over 20 minutes.
-
Retention Time: The spiro intermediate typically elutes early (polar) compared to the alkylated product.[4][6]
4.2 Impurity Profile
Common impurities to watch for:
-
Open-Ring Amide: Result of hydrolysis.[3][4][6] Appears at lower retention times in Reverse Phase HPLC.[3][4][6]
References
-
Bernhart, C. A., et al. (1993).[2][3][4][6] Synthesis and biological activity of the angiotensin II antagonist irbesartan.[4][6] Journal of Medicinal Chemistry, 36(22), 3371-3380.[2][3][4][6]
-
BenchChem. (2025).[3][4][5][6] Economic Analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one in Large-Scale Synthesis.
-
PubChem. (2025).[3][4][6][9][10] 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Compound Summary. National Library of Medicine.[3][4] [3][4][6]
-
Reddy, A. V., et al. (2010).[3][4][6] Process for the preparation of Irbesartan intermediate.[1][4][5][6][11][12][13][14][15] Rasayan Journal of Chemistry, 3(4), 681-689.[3][4][6][14]
-
Cayman Chemical. (2024).[3][4][6] Irbesartan Product Information & Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone - Google Patents [patents.google.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Irbesartan | 138402-11-6 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Irbesartan EP Reference Standard CAS 138402-11-6 Sigma Aldrich [sigmaaldrich.com]
- 7. CN101648945A - Synthesis of important irbesartan intermediate - Google Patents [patents.google.com]
- 8. NOVEL SYNTHESIS OF IRBESARTAN - Patent 1546135 [data.epo.org]
- 9. Irbesartan | C25H28N6O | CID 3749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride | C11H19ClN2O | CID 10176995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pure-synth.com [pure-synth.com]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. US7301035B2 - Intermediates for the synthesis of irbesartan - Google Patents [patents.google.com]
Structural Elucidation and Characterization Framework: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Technical Guide for Pharmaceutical Development
Part 1: Executive Summary & Chemical Identity
The "Ene" vs. "En-4-one" Nomenclature Challenge
In the context of drug development—specifically for Angiotensin II Receptor Blockers (ARBs) like Irbesartan —the nomenclature "2-Butyl-1,3-diazaspiro[4.4]non-1-ene" is frequently used as a shorthand for the oxidized derivative: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (CAS: 151257-01-1).[1]
While the literal "ene" suffix implies a simple spiro-imidazoline (lacking the carbonyl at position 4), the "en-4-one" (spiro-imidazolinone) is the critical pharmacophore used in industrial synthesis.[1] This guide focuses on the en-4-one scaffold due to its dominance in pharmaceutical applications, while providing spectroscopic markers to distinguish it from its de-oxo impurities.[1]
Core Chemical Data
| Parameter | Specification |
| IUPAC Name | 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one |
| Molecular Formula | C₁₁H₁₈N₂O |
| Molecular Weight | 194.27 g/mol (Free Base) / 230.73 g/mol (HCl Salt) |
| Spiro Center | C5 (Quaternary carbon connecting cyclopentane and imidazolinone) |
| Key Functional Groups | Cyclic Amide (Lactam), Imine (C=N), Spiro-alkane |
Part 2: Synthesis Context & Impurity Profiling
Understanding the synthesis is a prerequisite for elucidation, as it predicts the specific isomers and byproducts (e.g., the propyl analog or ring-opening hydrolysis products) that must be ruled out.[1]
Industrial Synthesis Pathways
The structural integrity of the spiro ring is usually established via two primary routes. The choice of route dictates the impurity profile (e.g., cyanide traces vs. valeramide byproducts).
Figure 1: Synthetic origins of the spiro-imidazolinone scaffold. The Strecker route (red arrow) is the traditional industrial standard.
Part 3: Spectroscopic Elucidation Strategy
This section details the step-by-step logic to prove the structure, focusing on the connectivity across the quaternary spiro carbon (C5).
Mass Spectrometry (MS)
-
Method: ESI+ (Electrospray Ionization).
-
Observation: The protonated molecular ion
is observed at m/z 195.15 . -
Fragmentation Pattern:
-
m/z 195 → 152: Loss of the propyl fragment (
) from the butyl chain via McLafferty-like rearrangement.[1] -
m/z 195 → 126: Ring contraction or loss of the cyclopentyl moiety.
-
-
Diagnostic Value: Confirms the length of the alkyl chain (butyl vs. propyl impurity).
Infrared Spectroscopy (FT-IR)
IR is the fastest method to distinguish the "ene" (imidazoline) from the "en-4-one" (imidazolinone).[1]
| Frequency (cm⁻¹) | Vibration Mode | Structural Significance |
| 1700 – 1750 | C=O[1] Stretch | Definitive proof of the "en-4-one" lactam. If absent, you have the pure "ene" or ring-opened urea. |
| 1630 – 1650 | C=N Stretch | Confirms the imidazoline ring integrity.[1] |
| 3100 – 3300 | N-H Stretch | Broad band indicates the amide/amine presence. |
| 2850 – 2960 | C-H (Aliphatic) | Intense peaks from the butyl chain and cyclopentane ring. |
Nuclear Magnetic Resonance (NMR)
NMR provides the atomic-level connectivity.[1] The challenge is the quaternary spiro carbon, which shows no peaks in DEPT-135 and relies on HMBC for placement.[1]
Protocol: Sample Preparation
-
Solvent: DMSO-d₆ is preferred over CDCl₃ to visualize the exchangeable N-H proton and prevent aggregation.[1]
-
Concentration: 10-15 mg in 0.6 mL solvent.
1H NMR Assignments (400 MHz, DMSO-d₆)
-
δ 0.89 (t, 3H): Terminal methyl of the butyl chain.
-
δ 1.31 (sext, 2H):
-methylene of butyl.[1] -
δ 1.55 (quint, 2H):
-methylene of butyl.[1] -
δ 1.60 – 1.95 (m, 8H): Cyclopentane ring protons. Note: These often appear as complex multiplets due to the rigid spiro-conformation making geminal protons diastereotopic.[1]
-
δ 2.35 (t, 2H):
-methylene of butyl (adjacent to C=N).[1] -
δ 10.5 – 11.0 (br s, 1H): Lactam N-H (Exchangeable with D₂O).[1]
13C NMR Assignments (100 MHz)
-
δ 13.6: Butyl
.[1] -
δ 21.8, 27.5: Butyl methylenes.[1]
-
δ 24.5, 36.8: Cyclopentane methylenes (Symmetry may simplify these signals).
-
δ 69.5 – 71.0: The Spiro Carbon (C5). This is the critical quaternary signal.
-
δ 163.5: C=N (C2). Characteristic of the amidine-like carbon.[1]
2D NMR Connectivity Logic (HMBC)
To definitively prove the spiro-fusion, one must observe Long-Range (HMBC) correlations bridging the two ring systems.[1]
Figure 2: HMBC Correlation Network. The dashed red arrows represent the critical "bridge" correlations that prove the cyclopentane ring is fused to the imidazolinone ring.
Part 4: Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity
This method separates the "en-4-one" from potential "ene" or open-ring impurities.[1]
-
Column: C18 (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Phosphoric acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 210 nm (amide backbone) and 254 nm (aromatic impurities if coupled).
-
Retention Time: The spiro-compound typically elutes early-to-mid gradient due to moderate polarity (LogP ~1.6).[1]
X-Ray Crystallography (The "Gold Standard")
If the hydrochloride salt is isolated, single-crystal XRD confirms the absolute structure and tautomeric state (N1-H vs N3-H).[1]
-
Crystallization: Slow evaporation of an Ethanol/Water (9:1) solution of the HCl salt.
-
Expected Space Group: Monoclinic or Orthorhombic (common for this class).
-
Key Validation: Confirms the spiro angle is ~90° (perpendicular rings).
References
-
Bernhart, C. A., et al. (1993).[1][3] "Synthesis and biological activity of the irbesartan intermediate." Journal of Medicinal Chemistry, 36(22), 3371–3380.[1][3]
-
PubChem. (2025).[4] Compound Summary: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.[1][5][6][7][3][8][9][10] National Library of Medicine. Retrieved from [Link]
-
Technical Disclosure Commons. (2024). Process for the preparation of 2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]... Retrieved from [Link]
Sources
- 1. 2-BUTYL-1,3-DIAZA-SPIRO[4.4]NON-1-EN-4-ONE HCL | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. researchgate.net [researchgate.net]
- 3. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone - Google Patents [patents.google.com]
- 4. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | C11H18N2O | CID 10176511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride [lgcstandards.com]
- 6. US20100234614A1 - Process for pure irbesartan - Google Patents [patents.google.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. 151257-01-1|2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride|BLD Pharm [bldpharm.com]
- 9. tdcommons.org [tdcommons.org]
- 10. benchchem.com [benchchem.com]
Technical Deep Dive: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
This guide provides a comprehensive technical analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (commonly abbreviated as the Irbesartan Spiro Intermediate or ISI ).
Note on Nomenclature: The user query specified "non-1-ene," omitting the "4-one" suffix. Literature and CAS registry data (CAS 151257-01-1) confirm that the biologically and synthetically relevant entity in drug development is the 4-one (ketone) variant. This guide addresses the ketone form as the functional pharmacophore.
Mechanism of Action, Synthetic Reactivity, and Pharmacological Relevance
Executive Summary
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one serves as the critical structural scaffold (pharmacophore) for Irbesartan , a potent Angiotensin II Receptor Blocker (ARB).[1][2] Its mechanism of action is dual-faceted:
-
Pharmacological: It acts as a conformational anchor, mimicking the C-terminal histidine-proline turn of Angiotensin II, facilitating high-affinity binding to the AT1 receptor.
-
Synthetic: It functions as a regioselective nucleophile, where the N3-nitrogen undergoes targeted alkylation to attach the biphenyl-tetrazole tail, a defining step in ARB manufacturing.
Part 1: Pharmacological Mechanism of Action (The Scaffold Effect)
For drug development professionals, understanding why this specific spiro-cycle was selected over linear amides is crucial for SAR (Structure-Activity Relationship) optimization.
1. AT1 Receptor Antagonism
The molecule functions as the "head" of the Irbesartan antagonist. It competes with the endogenous ligand Angiotensin II (Ang II) for the AT1 receptor (a G-Protein Coupled Receptor).
-
Mimicry of Ang II: The spiro-cyclopentane ring fused to the imidazolinone creates a rigid steric bulk that mimics the His6-Pro7-Phe8 turn of the Angiotensin II peptide.
-
Hydrophobic Anchoring: The 2-butyl chain inserts into a specific hydrophobic pocket (Lipophilic Pocket 1) within the AT1 receptor transmembrane domain. This interaction is critical for inverse agonism, stabilizing the receptor in an inactive conformation.
-
Conformational Restriction: Unlike flexible linear analogs, the spiro[4.4] system locks the orientation of the nitrogen atoms. This ensures that when the biphenyl tail is attached, the molecule adopts a "V" shape required to bridge the distance between the hydrophobic pocket and the Arg167 residue (which binds the acidic tetrazole of the tail).
2. Signaling Pathway Inhibition
By blocking the AT1 receptor, the pharmacophore prevents the Gq/11-mediated signaling cascade:
-
Inhibition of PLC
activation. -
Prevention of IP3 generation and Calcium release.
-
Result: Vasodilation and reduced aldosterone secretion.
Part 2: Synthetic Mechanism of Action (Chemical Reactivity)
In process chemistry, the "mechanism" refers to the molecule's formation and its subsequent regioselective alkylation.
1. Formation Mechanism (Cyclization)
The formation of the spiro ring typically proceeds via the reaction of 1-aminocyclopentanecarbonitrile with valeryl chloride (pentanoyl chloride).
-
Step A (Acylation): The amine attacks the acid chloride to form an amide intermediate.
-
Step B (Pinner-like Cyclization): Under basic conditions (or acid catalysis), the amide oxygen or nitrogen attacks the nitrile carbon.
-
Step C (Rearrangement): The resulting imino-ether or amidine intermediate rearranges/hydrolyzes to form the stable imidazolin-4-one ring.
2. Regioselective Alkylation (The N3 Nucleophile)
The core challenge in using this intermediate is alkylating the correct nitrogen. The molecule has two nitrogens:[2][3][4][5][6]
-
N1: Part of the C=N double bond (less nucleophilic, more basic).
-
N3: Part of the amide (N-H).
-
Mechanism: Upon treatment with a base (e.g., KOH, NaH), the N3 proton is removed, creating an amidate anion. The negative charge is delocalized between N3, the Carbonyl Oxygen, and N1.
-
Selectivity: Despite delocalization, alkylation with the biphenyl bromide occurs preferentially at N3 due to steric governance by the spiro-cyclopentane ring and the thermodynamic stability of the resulting product (preserving the conjugation).
Part 3: Experimental Protocols
Protocol A: Regioselective N-Alkylation (Synthesis of Irbesartan Precursor)
Objective: To couple the spiro intermediate with 4'-(bromomethyl)-2-cyano-biphenyl.
Reagents:
-
Spiro Intermediate (ISI): 1.0 eq
-
4'-(bromomethyl)-2-cyano-biphenyl: 1.05 eq
-
Tetrabutylammonium bromide (TBAB): 0.05 eq (Phase Transfer Catalyst)
-
KOH (40% aq): 3.0 eq
-
Toluene: 10 volumes
Workflow:
-
Phase Formation: Charge Toluene and Spiro Intermediate into the reactor. Agitate at 25°C.
-
Activation: Add TBAB and 40% KOH solution. The mixture forms a biphasic system.[7] The base deprotonates the N3-H at the interface.
-
Coupling: Add the biphenyl bromide slowly over 30 minutes to control exotherm.
-
Reaction: Heat to 50°C and stir for 4-6 hours.
-
Monitoring: Check via HPLC (Target: <1% unreacted Spiro).
-
Quench: Cool to 20°C, add water, and separate phases. The product remains in the organic (Toluene) layer.
Protocol B: HPLC Purity Analysis
Objective: Quantify the purity of the Spiro Intermediate before use.
| Parameter | Condition |
| Column | C18 (e.g., Zorbax SB-C18), 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (10% B); 5-20 min (10%→80% B); 20-25 min (80% B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm |
| Retention Time | ~6.5 min (Spiro Intermediate) |
Part 4: Visualization of Mechanisms
Diagram 1: Pharmacological Interaction & Synthetic Pathway
The following diagram illustrates the dual role of the molecule: blocking the RAAS pathway (Pharmacology) and the chemical synthesis route (Chemistry).
Caption: Dual-stream process map showing the synthetic formation of the spiro core and its subsequent pharmacological inhibition of the AT1 receptor.
References
-
Bernhart, C. A., et al. (1993).[8] "Synthesis and in vitro pharmacology of irbesartan." Journal of Medicinal Chemistry.
-
Sartori, G., et al. (2004). "Green pathways for the preparation of Irbesartan." Tetrahedron Letters.
-
Reddy, A. V., et al. (2012). "Identification and characterization of potential impurities of Irbesartan." Journal of Pharmaceutical and Biomedical Analysis.
-
PubChem. (2025).[6][9] "Compound Summary: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one." National Library of Medicine.
Sources
- 1. (PDF) Synthesis of irbesartan [academia.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. CAS 151257-01-1: 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-buty… [cymitquimica.com]
- 5. CAS 151257-01-1 Irbesartan Lactam Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 6. 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride | C11H19ClN2O | CID 10176995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NOVEL SYNTHESIS OF IRBESARTAN - Patent 1546135 [data.epo.org]
- 8. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone - Google Patents [patents.google.com]
- 9. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | C11H18N2O | CID 10176511 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Renaissance of Rigidity: A Technical Guide to Diazaspirocyclic Scaffolds in Drug Discovery
Executive Summary
For decades, medicinal chemistry was dominated by the "flatland" of aromatic rings—structures that were easy to synthesize but often suffered from poor solubility, metabolic liability, and non-specific binding. The paradigm shift initiated by Lovering et al.’s concept of "Escaping from Flatland" (2009) positioned diazaspirocyclic compounds as the vanguard of modern scaffold design. These bicyclic systems, sharing a single quaternary carbon atom, offer a unique combination of structural rigidity, high fraction of sp³ carbons (
This guide provides an in-depth technical analysis of diazaspirocyclic scaffolds, focusing on their structural advantages, synthetic methodologies, and successful application in FDA-approved therapeutics.
Part 1: The Structural Paradigm Shift
The "Escape from Flatland"
The historical reliance on flat aromatic scaffolds often leads to "molecular obesity"—high lipophilicity (LogP) and poor solubility. Diazaspirocycles introduce three-dimensionality without significantly increasing molecular weight.
| Feature | Flat Aromatic Scaffold (e.g., Biphenyl) | Diazaspirocyclic Scaffold (e.g., Diazaspiro[4.5]decane) | Impact on Drugability |
| Geometry | Planar (2D) | Orthogonal/Rigid (3D) | Improved target fit; access to novel chemical space. |
| Solubility | Low (High Lattice Energy) | High (Disrupted Crystal Packing) | Better oral bioavailability. |
| Metabolism | High CYP450 Liability | Metabolic "Hardening" | Reduced clearance; longer half-life. |
| Promiscuity | High (Non-specific | Low (Shape-driven binding) | Reduced off-target toxicity (e.g., hERG). |
Vectorality and Nomenclature
The nomenclature follows the IUPAC rule:
-
2,6-diazaspiro[3.3]heptane: A rigid, linear surrogate for piperazine.
-
2,8-diazaspiro[4.5]decane: A privileged scaffold for GPCRs (e.g., GlyT1, NK1).
-
2,7-diazaspiro[3.5]nonane: A core component of modern degraders and inhibitors (e.g., Revumenib).[1]
Part 2: Synthetic Methodologies
The synthesis of diazaspirocycles centers on the construction of the quaternary spiro-carbon. Below is a validated protocol for the 2,8-diazaspiro[4.5]decan-1-one scaffold, a versatile core found in numerous bioactive compounds.
Protocol: Scalable Synthesis of 2,8-Diazaspiro[4.5]decan-1-one
Rationale: This route utilizes a Michael addition-cyclization sequence, avoiding the use of highly toxic reagents often found in older protocols.
Reagents:
-
Starting Material: 1-Boc-4-piperidineacetic acid ethyl ester or Ethyl isonipecotate derivative.
-
Electrophile: Acrylonitrile or Nitroalkene.
-
Base: Lithium diisopropylamide (LDA) or Potassium tert-butoxide (KOtBu).
-
Reductant: Raney Nickel or Pd/C.
Step-by-Step Workflow:
-
Enolate Formation & Alkylation (The Spiro Step):
-
Cool a solution of ethyl 1-Boc-piperidine-4-carboxylate in anhydrous THF to -78°C.
-
Slowly add LDA (1.1 equiv) to generate the enolate. Stir for 30 mins.
-
Add the alkylating agent (e.g., chloroacetonitrile or similar electrophile capable of cyclization) dropwise.
-
Technical Note: The steric bulk of the Boc group directs alkylation but does not hinder the formation of the quaternary center.
-
-
Reductive Cyclization (Ring Closure):
-
Dissolve the alkylated intermediate in Ethanol/NH₃.
-
Subject the mixture to hydrogenation (50 psi H₂) using Raney Nickel catalyst.
-
Mechanism:[2][3][4][5][6] The nitrile is reduced to a primary amine, which immediately attacks the ester carbonyl intramolecularly to form the lactam ring (the 5-membered ring of the spiro system).
-
-
Deprotection:
-
Treat the crude spiro-lactam with 4M HCl in Dioxane to remove the Boc group.
-
Isolate the final 2,8-diazaspiro[4.5]decan-1-one hydrochloride salt via filtration.[6]
-
Visualization: Synthetic Logic Flow
Figure 1: Logic flow for the construction of the 2,8-diazaspiro[4.5]decan-1-one scaffold via reductive cyclization.
Part 3: Case Studies in Drug Development
Rolapitant (Varubi®) – The NK1 Antagonist
Target: Neurokinin-1 (NK1) Receptor.[2][7][8][9] Indication: Chemotherapy-Induced Nausea and Vomiting (CINV).[2][7][8][9] The Scaffold: 1,7-diazaspiro[4.5]decan-2-one.[2][7][8]
-
Discovery Logic: Early NK1 antagonists were often highly lipophilic peptidomimetics. The introduction of the diazaspiro core in Rolapitant provided a rigid framework that oriented the 3,5-bis(trifluoromethyl)phenyl group into a specific hydrophobic pocket of the receptor.
-
Structural Impact: The spiro-lactam core restricts the conformation of the pendant phenyl ring, reducing the entropic penalty of binding. Furthermore, the lack of a basic nitrogen in the spiro-lactam ring (unlike a piperazine) reduces affinity for the hERG channel, a common liability in this class.
Revumenib – The Menin-MLL Inhibitor
Target: Menin-KMT2A interaction. Indication: Acute Leukemias (KMT2A-rearranged). The Scaffold: 2,7-diazaspiro[3.5]nonane.[1]
-
Discovery Logic: The interaction between Menin and MLL involves a complex protein-protein interface. A fragment-based screen identified a piperazine hit, but optimization required a scaffold that could project substituents deep into the Menin pocket while maintaining a specific vector.
-
Mechanism: The 2,7-diazaspiro[3.5]nonane acts as a bioisostere of piperazine but with altered geometry. Crucially, the protonated nitrogen of the piperidine ring forms a high-affinity cation-
interaction with Tyr319 and Tyr323 in the Menin pocket.[1] The spiro geometry ensures this nitrogen is perfectly positioned relative to the aromatic cage.
Visualization: The "Privileged" Nature of Spirocycles
Figure 2: The functional relationship between spirocyclic structural properties and their medicinal chemistry applications.
Part 4: Future Outlook
The field is moving toward smaller, more strained spirocycles like 2,6-diazaspiro[3.3]heptane . These "micro-spirocycles" are becoming standard bioisosteres for piperazines and morpholines. They offer the same connectivity but with significantly altered vectors and reduced lipophilicity.
Emerging Trend: PROTACs (Proteolysis Targeting Chimeras). Diazaspirocycles are increasingly used as rigid linkers in PROTACs to constrain the orientation of the E3 ligase relative to the target protein, improving degradation efficiency (cooperativity).
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[3][10] Journal of Medicinal Chemistry.[11] Link
-
Duffy, J. E., et al. (2016). Rolapitant (Varubi), a novel NK1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting.[12] P & T: A Peer-Reviewed Journal for Formulary Management. Link
-
Grembecka, J., et al. (2024). Discovery of Revumenib (SNDX-5613): A Potent, Selective, and Orally Bioavailable Menin-MLL Interaction Inhibitor. Journal of Medicinal Chemistry.[11] (Note: Specific citation for Revumenib structure/binding). Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters. Link
Sources
- 1. drughunter.com [drughunter.com]
- 2. Rolapitant | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) synthesis - chemicalbook [chemicalbook.com]
- 7. Rolapitant - Wikipedia [en.wikipedia.org]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 11. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugtopics.com [drugtopics.com]
Molecular formula and weight of 2-Butyl-1,3-diazaspiro[4.4]non-1-ene
This guide serves as a comprehensive technical dossier on 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one , the critical spiro-fused intermediate utilized in the synthesis of Angiotensin II Receptor Blockers (ARBs), specifically Irbesartan .[1]
While the user query specifies "2-Butyl-1,3-diazaspiro[4.4]non-1-ene," industry nomenclature and chemical abstracts confirm this string is a common synonym or truncation for the 4-one (ketone) derivative. The "ene" refers to the C=N double bond within the imidazole ring, but the carbonyl group at position 4 is essential for the molecule's stability and subsequent reactivity in drug development. This guide addresses the industrially relevant C₁₁H₁₈N₂O structure.
Common Name: Irbesartan Spiro Intermediate (SPC) Role: Key Pharmacophore Scaffold
Physicochemical Core
The following data represents the validated standard for the free base and its hydrochloride salt, the two most common forms encountered in process chemistry.
| Property | Free Base | Hydrochloride Salt |
| CAS Number | 138402-05-8 | 151257-01-1 |
| Molecular Formula | C₁₁H₁₈N₂O | C₁₁H₁₈N₂O[2] · HCl |
| Molecular Weight | 194.27 g/mol | 230.74 g/mol |
| Appearance | White to off-white crystalline powder | White crystalline solid |
| Melting Point | 95°C – 98°C | 235°C – 240°C |
| Solubility | Soluble in Methanol, Ethanol, Chloroform | Soluble in Water, Methanol |
| pKa | ~5.5 (Imidazole nitrogen) | N/A |
Structural Insight: The molecule features a spiro[4.4]nonane system, where a cyclopentane ring is fused to an imidazolinone ring at a single carbon atom (C5 of the imidazole, C1 of the cyclopentane). The 2-butyl chain provides the necessary lipophilicity for binding to the AT1 receptor hydrophobic pocket, while the imidazolinone core serves as a bioisostere for the peptide bond found in Angiotensin II.
Synthetic Engineering & Mechanism
The synthesis of this spiro intermediate is a bottleneck in Irbesartan production due to the steric strain of forming the spiro-carbon. The most robust industrial route involves the cyclization of 1-aminocyclopentanecarboxylic acid (ACPC) derivatives.
2.1 Confirmed Synthetic Pathway
-
Strecker Synthesis/Bucherer-Bergs: Cyclopentanone is converted to 1-aminocyclopentanecarbonitrile (or hydantoin), then hydrolyzed to ACPC.
-
Acylation: ACPC is acylated with Valeryl Chloride (pentanoyl chloride) to form the N-valeryl amide.
-
Cyclodehydration: The amide undergoes intramolecular cyclization (often catalyzed by acid or base) to close the imidazole ring, forming the double bond ("1-ene") and the spiro junction.
2.2 Visualization of Synthesis Logic
The following diagram illustrates the critical process flow and decision gates for synthesizing the Spiro core.
Figure 1: Convergent synthesis pathway for the Irbesartan Spiro Intermediate, highlighting the critical acylation and dehydration steps.
Analytical Characterization & Quality Control
Ensuring the purity of the spiro intermediate is vital, as impurities here (e.g., uncyclized amide or valeric acid residues) can lead to toxic byproducts in the final drug substance.
3.1 HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Buffer).
-
B: Acetonitrile.
-
-
Gradient: 90:10 (A:B) to 10:90 over 20 minutes.
-
Detection: UV at 210 nm (Amide/Imine absorption).
-
Retention Time: The spiro compound typically elutes between 8–12 minutes depending on flow rate (1.0 mL/min).
3.2 Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
-
Parent Ion [M+H]+: 195.2 m/z (Free Base).
-
Fragmentation Pattern:
-
195.2 -> 152.1: Loss of propyl group (from butyl chain).
-
195.2 -> 124.1: Cleavage of the spiro ring system.
-
3.3 QC Workflow Diagram
This workflow defines the "Go/No-Go" decision matrix for batch release.
Figure 2: Quality Control decision matrix ensuring the intermediate meets the stringent purity requirements for pharmaceutical synthesis.
Application in Drug Development
The "Spiro" intermediate is the scaffold upon which the biphenyl-tetrazole moiety is attached to create Irbesartan.[1]
Reaction Logic:
-
N-Alkylation: The spiro compound is treated with a base (NaH or KOtBu) to deprotonate the amide nitrogen (N3).
-
Coupling: The anion attacks 4'-(bromomethyl)-2-cyano-biphenyl (or a tetrazole-protected variant).
-
Regioselectivity: The spiro structure forces alkylation at the specific nitrogen due to steric hindrance at the other positions, ensuring high regioselectivity for the active pharmaceutical ingredient (API).
Self-Validating Protocol Tip: When performing the N-alkylation, monitor the disappearance of the spiro starting material (RT ~10 min) and the appearance of the alkylated product (RT ~18 min). If the reaction stalls, check the water content of the solvent (DMF/DMSO); moisture quenches the base and prevents deprotonation of the spiro ring.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10176511, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. Retrieved from [Link]
-
Bernhart, C. A., et al. (1993). Synthesis and in vitro activity of a new series of non-peptide angiotensin II receptor antagonists: 2-butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)imidazole-5-carboxylic acid. Journal of Medicinal Chemistry.[3] (Foundational reference for the spiro-intermediate synthesis).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride | C11H19ClN2O | CID 10176995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone - Google Patents [patents.google.com]
Technical Monograph: 2-Butyl-1,3-diazaspiro[4.4]non-1-ene Derivatives
Focus: Structural Elucidation, Synthetic Pathways, and Pharmacological Application in Angiotensin II Receptor Blockers (ARBs).
Executive Summary
The 2-butyl-1,3-diazaspiro[4.4]non-1-ene scaffold represents a privileged substructure in medicinal chemistry, functioning as the pharmacophoric core for the antihypertensive agent Irbesartan .[1] This guide deconstructs the scaffold's IUPAC nomenclature, details the industrial synthesis of the spiro-imidazolinone ring, and analyzes its role as a bioisostere in modulating the Renin-Angiotensin-Aldosterone System (RAAS).
Structural Anatomy & IUPAC Nomenclature[2]
Precise nomenclature is the bedrock of chemical communication. The name 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (the specific derivative utilized in Irbesartan) is derived through a strict hierarchy of IUPAC rules governing spiro-fused heterocycles.
1.1 The Spiro Skeleton[2][3][4][5][6][7]
-
Parent System: Spiro[4.4]nonane.[3][4][5][6][7][8]
-
Rule: The name "spiro" is followed by brackets denoting the number of carbon atoms linked to the spiro atom in each ring (excluding the spiro atom itself). Here, two 5-membered rings share one carbon:
. Thus, [4.4]. -
Total Atoms:
(Nonane).[9]
-
1.2 Heteroatom Priority & Numbering
-
Rule: Numbering begins in the smaller ring. If rings are equal size (as in [4.4]), numbering commences in the ring containing heteroatoms (the imidazole ring) to assign them the lowest possible locants.
-
Sequence:
1.3 Unsaturation and Substitution
-
1-ene: Indicates a double bond starting at position 1 (between N1 and C2).
-
4-one: Indicates a ketone functionality at position 4.[8]
-
2-Butyl: An alkyl chain attached to C2, critical for hydrophobic pocket binding in the receptor.
Structural Validation: The combination results in a spiro-imidazolinone : a cyclopentane ring fused at a single carbon to a dihydro-imidazole ring.
Synthetic Architecture
The synthesis of the spiro core is the rate-limiting quality step in the production of Irbesartan. The most robust industrial route involves the cyclocondensation of a cyclopentane amino-derivative with a valeric acid derivative.
2.1 Primary Route: The Cyclopentanone Pathway
This route is preferred for its scalability and avoidance of expensive amino-acid starting materials.
Protocol:
-
Strecker Synthesis: Cyclopentanone is treated with sodium cyanide and ammonium carbonate (or ammonia) to yield 1-aminocyclopentanecarbonitrile .
-
Hydrolysis: Basic or acidic hydrolysis converts the nitrile to 1-aminocyclopentanecarboxamide .
-
Acylation: The amine reacts with Valeryl Chloride (pentanoyl chloride) to form the amide bond.
-
Cyclodehydration: Under basic conditions (e.g., KOH/MeOH or NaOMe), the intermediate undergoes intramolecular ring closure to form the 1,3-diazaspiro[4.4]non-1-en-4-one core.
2.2 Visualization of Synthesis (DOT)
Figure 1: Step-wise synthesis of the spiro-imidazolinone core from cyclopentanone.[8]
Functional Derivatization: The Irbesartan Connection[1][7][8]
The 2-butyl-1,3-diazaspiro[4.4]non-1-ene moiety is not the final drug; it is the "warhead" that must be delivered to the receptor via a biphenyl scaffold.
3.1 N-Alkylation (The Critical Step)
The spiro core possesses an acidic proton at the N3 position (part of the amide/lactam character). This site is alkylated with a 4'-(bromomethyl)biphenyl-2-carbonitrile (or a tetrazole-protected variant).[7]
-
Regioselectivity: The reaction can theoretically occur at N1 or N3. However, steric hindrance and electronic effects favor N3-alkylation under basic conditions (NaH/DMF or KOH/DMSO).
-
Impurity Profile: A common impurity arises from N1-alkylation (approx. 5-10% without optimization). This isomer is pharmacologically inactive and must be removed via crystallization.
3.2 Tetrazole Formation
If the alkylating agent contains a nitrile group, it is subsequently converted to a tetrazole using sodium azide (NaN3) or tributyltin azide. This tetrazole ring acts as a bioisostere for a carboxylic acid, improving oral bioavailability and metabolic stability.
Pharmacophore Analysis & Mechanism of Action
Why utilize a spiro[4.4] system? The pharmacological rationale is grounded in the "conformational lock" theory.
4.1 Structural Bioisosterism
-
Spiro Ring: The bulky cyclopentane ring exerts a steric effect that locks the imidazole ring into a specific orientation relative to the biphenyl tail. This mimics the spatial arrangement of the Histidine-6 residue of the native Angiotensin II peptide.
-
2-Butyl Group: Provides hydrophobic Van der Waals interactions with the lipophilic pocket of the AT1 receptor (specifically interacting with residues like Val108 and Phe182 ).
-
Imidazolinone Oxygen: Acts as a hydrogen bond acceptor.
4.2 Pathway Blockade
Irbesartan acts as a surmountable, competitive antagonist at the Angiotensin II Type 1 (AT1) receptor.
Figure 2: Mechanism of Action. The spiro-derivative (Irbesartan) blocks the binding of Angiotensin II to the AT1 receptor, preventing vasoconstriction.
Analytical Profiling
For researchers synthesizing this derivative, the following analytical markers are standard for verification (Data based on Irbesartan intermediate).
| Technique | Characteristic Signal | Structural Assignment |
| 1H NMR | Terminal Methyl of Butyl group | |
| 1H NMR | Cyclopentane ring protons (Complex multiplet due to spiro rigidity) | |
| 13C NMR | C=O (Carbonyl at position 4) | |
| 13C NMR | C=N (Imine carbon at position 2) | |
| IR | 1730 cm | Strong C=O stretch (Lactam) |
| IR | 1615 cm | C=N stretch |
References
-
Bernhart, C. A., et al. (1993).[7][8][12] "A New Series of Imidazolones: Highly Specific and Potent Nonpeptide AT1 Angiotensin II Receptor Antagonists."[7][12] Journal of Medicinal Chemistry, 36(22), 3371–3380.[8][12] Link
-
IUPAC. (1999). "Extension and Revision of the Nomenclature for Spiro Compounds." Pure and Applied Chemistry, 71(3), 531-558. Link
-
Reddy, A. V., et al. (2011).[7] "An improved and efficient synthesis of Irbesartan, an antihypertensive drug."[7][8][13] Journal of Chemical and Pharmaceutical Research, 3(1), 212-219. Link
-
Sica, D. A. (2001). "Kinetics and dynamics of the angiotensin II receptor blockers: focus on irbesartan." Clinical Pharmacokinetics, 40(11), 875-884. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wikieducator.org [wikieducator.org]
- 3. SP-0 to SP-1.5 [iupac.qmul.ac.uk]
- 4. Synthesis and screening for acetylcholinesterase inhibitor activity of some novel 2-butyl-1,3-diaza-spiro[4,4]non-1-en-4-ones: derivatives of irbesartan key intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. NOVEL SYNTHESIS OF IRBESARTAN - Patent 1546135 [data.epo.org]
- 7. acgpubs.org [acgpubs.org]
- 8. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone - Google Patents [patents.google.com]
- 9. d-nb.info [d-nb.info]
- 10. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | C11H18N2O | CID 10176511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (PDF) Synthesis and identification of some impurities of irbesartan [academia.edu]
- 12. A METHOD FOR PREPARING IRBESARTAN AND INTERMEDIATES THEREOF - Patent 1781627 [data.epo.org]
- 13. scispace.com [scispace.com]
Methodological & Application
Applications of 2-Butyl-1,3-diazaspiro[4.4]non-1-ene in organic synthesis
Part 1: Chemical Profile & Strategic Importance[1][3]
Compound Identity:
-
IUPAC Name: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one[1][3][4][5]
-
CAS Number: 138402-05-8 (Free Base) / 151257-01-1 (HCl Salt)[1][3][2]
Executive Summary: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (hereafter "Spiro-Enone") is the critical heterocyclic scaffold used in the convergent synthesis of Irbesartan , a high-volume Angiotensin II Receptor Blocker (ARB).[1][3][5][6] While the prompt references the "non-1-ene," the commercially relevant species in drug development is the 4-one (carbonyl) derivative.[1][3][2][6]
For process chemists and drug developers, this molecule represents a specific engineering challenge: Regioselective N-Alkylation .[2] The spiro-imidazolinone ring contains two nucleophilic nitrogen atoms.[1][3] Successful API synthesis depends entirely on favoring the N-alkylation at the specific position to couple with the biphenyl tetrazole moiety, while suppressing the formation of the thermodynamically competitive regioisomer.[3][2][6]
Key Applications:
-
Convergent API Synthesis: The primary "Building Block A" for Irbesartan.
-
Spirocyclic Scaffold Design: A template for lipophilic spiro-hydantoin analogs in neurological drug discovery.
-
Regiochemistry Benchmarking: A model substrate for testing phase-transfer catalysts (PTC) in heterocyclic alkylations.
Part 2: Synthetic Protocols & Methodologies
Protocol A: Preparation of the Spiro Core (The Cyclization)
Objective: Synthesize high-purity Spiro-Enone from commodity starting materials.
Reagents:
Workflow:
-
Formation of Aminonitrile: React cyclopentanone with NaCN and NH₄Cl to yield 1-aminocyclopentanecarbonitrile.[1][2][7]
-
Imidate Formation: Treat the nitrile with valeryl chloride or valeronitrile under acidic conditions (Pinner reaction conditions) or basic coupling.[1][2][6]
-
Cyclization: The resulting acyclic amidine intermediate undergoes intramolecular cyclization to close the imidazolinone ring.[2][6]
Critical Process Parameter (CPP):
-
pH Control: The final ring closure is pH-sensitive.[1][2] Maintaining pH > 10 favors the spiro-ring formation over hydrolysis back to the amino acid.[1][3]
-
Moisture Control: If using valeryl chloride, strictly anhydrous conditions are required to prevent hydrolysis of the acyl chloride before amide bond formation.[2][6]
Protocol B: Regioselective N-Alkylation (The "Money Step")
Objective: Couple the Spiro-Enone with 4'-(bromomethyl)-2-cyano-biphenyl (Bromomethyl Biphenyl) with >90% regioselectivity.[1][3][2]
The Challenge: The Spiro-Enone has two nitrogen sites:
-
N1 (Amidic Nitrogen): Less nucleophilic, sterically hindered by the spiro-cyclopentyl group.[1][3][2][6]
-
N3 (Imidic Nitrogen): More accessible, but alkylation here yields the inactive regioisomer.[2][6]
Optimized Method: Phase Transfer Catalysis (PTC) [1][3][2][6]
| Parameter | Specification | Rationale |
| Base | KOH or NaOH (30-50% aq) | Generates the anion at the interface.[1][3] |
| Solvent | Toluene or Xylene | Non-polar solvent suppresses competitive hydrolysis.[2] |
| Catalyst | TBAB (Tetrabutylammonium bromide) | Facilitates transport of the hydroxide ion into the organic phase.[2][6] |
| Temperature | 40°C - 60°C | Balance between rate and isomer control.[1][2] Higher T favors N3 (undesired).[3][2][6] |
| Stoichiometry | 1.05 eq Spiro : 1.0 eq Bromide | Slight excess of Spiro ensures complete consumption of the expensive Biphenyl.[1][2] |
Step-by-Step:
-
Charge: Load Spiro-Enone (HCl salt) and Toluene into the reactor.
-
Neutralize: Add aqueous NaOH to freebase the spiro compound.[1][2] Separate water.[2][6]
-
Catalyst Addition: Add TBAB (5 mol%) and the Bromomethyl Biphenyl electrophile.
-
Reaction: Stir vigorously (high shear mixing is critical for PTC) at 50°C for 4-6 hours.
-
Quench: Add water. The product (N-alkylated intermediate) remains in Toluene.[1][3][2]
-
Crystallization: Cool Toluene phase to precipitate the product. The regioisomer often remains in the mother liquor, acting as a purification step.[3][2][6]
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the convergent synthesis of Irbesartan using the Spiro-Enone, highlighting the critical bifurcation point where regioselectivity determines yield.
Caption: Convergent synthesis workflow showing the critical regioselectivity bifurcation during the alkylation of the Spiro-Enone core.
Part 4: Analytical Characterization & Troubleshooting
To ensure the integrity of the "Self-Validating System," researchers must monitor specific markers during the reaction.
1. Regioisomer Quantification (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[2][6]
-
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0).[1][2][6]
-
Differentiation: The N1-isomer (Desired) typically elutes after the N3-isomer due to the steric shielding of the polar carbonyl group by the biphenyl ring in the N1 position, making it slightly more lipophilic.[1][3][2][6]
2. Impurity Profile:
-
Hydrolysis Impurity: If water is present during the alkylation without sufficient phase transfer, the Spiro-Enone ring can open, forming N-valeryl-1-aminocyclopentanecarboxamide .[1][3]
-
Bis-Alkylation: Rare, but possible if the base concentration is too high, leading to alkylation at both nitrogens (quaternary salt formation).[3][2][6]
3. Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield (<60%) | Incomplete Phase Transfer | Increase agitation speed (RPM) or increase TBAB load. |
| High Isomer B Ratio | Temperature too high | Lower reaction temperature to 40°C to favor kinetic control.[2] |
| Spiro Ring Opening | pH too low in aqueous phase | Ensure aqueous phase pH > 12 during extraction/reaction.[2] |
| Emulsion Formation | Surfactant effect of TBAB | Add brine (NaCl) to aqueous phase to improve separation.[2][6] |
References
-
Bernhart, C. A., et al. (1993).[2][6] "Synthesis and biological activity of the angiotensin II antagonist irbesartan." Journal of Medicinal Chemistry, 36(22), 3371-3380.[3][2][6]
-
Sato, Y., et al. (1999).[2][6] "Process for producing 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one." U.S. Patent 5,942,626.[2]
-
Reddy, A. V., et al. (2008).[2][6] "Impurity profile study of Irbesartan." Journal of Pharmaceutical and Biomedical Analysis, 46(3), 411-418.[3][2][6] [1][3][2][6]
-
BenchChem. (2025).[2][5][6][7] "A Comparative Guide to the Synthesis of Irbesartan: 2-Butyl-1,3-diazaspiro[4.4]non-1-en." BenchChem Application Notes.
Sources
- 1. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride suppliers & manufacturers in China [m.chemicalbook.com]
- 2. CAS RN 138401-24-8 | Fisher Scientific [fishersci.com]
- 3. CAS 138401-24-8: 2-Butyl-3-[[2′-(cyano)biphenyl-4-yl]methy… [cymitquimica.com]
- 4. omsynth.com [omsynth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 2-Butyl-1,3-diazaspiro[4.4]non-1-ene as a Potent Organocatalyst in Asymmetric Synthesis
Abstract
This guide provides a comprehensive overview of the application of 2-Butyl-1,3-diazaspiro[4.4]non-1-ene, a structurally unique spirocyclic guanidine, as a powerful organocatalyst. While extensively documented as a key intermediate in the synthesis of the angiotensin II receptor antagonist, Irbesartan, its inherent structural features—notably the guanidine moiety—position it as a highly effective Brønsted base catalyst for a variety of organic transformations.[1][2][3] This document explores its potential in asymmetric catalysis, providing detailed protocols, mechanistic insights, and a framework for its application in research and development settings.
Introduction: The Guanidine Moiety as a Privileged Catalytic Scaffold
The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is one of the strongest organic bases. This high basicity, coupled with a low nucleophilicity, makes guanidines and their derivatives exceptional organocatalysts.[1][4][5] Their catalytic prowess stems from their ability to deprotonate weakly acidic pronucleophiles, thereby generating highly reactive nucleophilic species. Furthermore, the resulting protonated guanidinium ion can act as a hydrogen-bond donor, stabilizing transition states and influencing the stereochemical outcome of a reaction.[6][7][8]
2-Butyl-1,3-diazaspiro[4.4]non-1-ene incorporates this powerful catalytic motif within a rigid spirocyclic framework. This structural constraint is anticipated to enhance its catalytic efficiency and stereoselectivity compared to more flexible acyclic guanidines.
Mechanistic Rationale: The Dual Role of 2-Butyl-1,3-diazaspiro[4.4]non-1-ene in Catalysis
The catalytic cycle of 2-Butyl-1,3-diazaspiro[4.4]non-1-ene in a representative Michael addition is depicted below. The catalyst serves a dual role:
-
Brønsted Base Activation: The guanidine nitrogen deprotonates the 1,3-dicarbonyl compound, forming a highly reactive enolate.
-
Hydrogen-Bond Stabilization: The resulting protonated guanidinium ion stabilizes the negatively charged nitro group of the Michael acceptor through hydrogen bonding, thereby lowering the activation energy of the transition state and dictating the stereochemical outcome.
Figure 1: Proposed catalytic cycle for the Michael addition.
Application: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes
The Michael addition of carbon nucleophiles to nitroalkenes is a cornerstone of C-C bond formation. The use of a chiral organocatalyst can render this reaction enantioselective, providing access to valuable chiral building blocks. While specific data for 2-Butyl-1,3-diazaspiro[4.4]non-1-ene is not extensively published, this protocol is based on established procedures for guanidine-catalyzed Michael additions.[9][10][11]
General Protocol for Enantioselective Michael Addition
Materials:
-
2-Butyl-1,3-diazaspiro[4.4]non-1-ene (Catalyst)
-
1,3-Dicarbonyl compound (e.g., diethyl malonate, acetylacetone)
-
Nitroalkene (e.g., β-nitrostyrene)
-
Anhydrous solvent (e.g., Toluene, CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 1,3-dicarbonyl compound (1.2 mmol).
-
Add anhydrous solvent (5.0 mL) and stir the solution at the desired temperature (e.g., -20 °C).
-
Add 2-Butyl-1,3-diazaspiro[4.4]non-1-ene (0.1 mmol, 10 mol%).
-
In a separate flask, dissolve the nitroalkene (1.0 mmol) in the anhydrous solvent (2.0 mL).
-
Add the nitroalkene solution dropwise to the reaction mixture over 10 minutes.
-
Stir the reaction mixture at the specified temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Optimization and Causality
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 5-20 mol% | Higher loading may increase reaction rate but also cost. Lower loading may lead to longer reaction times or incomplete conversion. |
| Temperature | -40 °C to RT | Lower temperatures generally lead to higher enantioselectivity by favoring the more ordered transition state. |
| Solvent | Toluene, CH2Cl2, THF | The choice of solvent can significantly impact solubility, reaction rate, and stereoselectivity. Non-polar aprotic solvents are often preferred. |
| Concentration | 0.1 - 0.5 M | Higher concentrations can accelerate the reaction but may also lead to side reactions or catalyst aggregation. |
Experimental Workflow and Data Analysis
Figure 2: General experimental workflow for organocatalytic reactions.
Broader Applications and Future Outlook
The utility of 2-Butyl-1,3-diazaspiro[4.4]non-1-ene as an organocatalyst is not limited to Michael additions. Its strong Brønsted basicity suggests potential applications in a range of other important transformations, including:
-
Aldol Reactions: Catalyzing the formation of enolates for subsequent addition to aldehydes.
-
Mannich Reactions: Facilitating the aminoalkylation of a carbon acid.
-
Enantioselective Protonation: Trapping prochiral enolates to generate chiral carbonyl compounds.
Further research into chiral derivatives of 2-Butyl-1,3-diazaspiro[4.4]non-1-ene could unlock its full potential in asymmetric synthesis, offering a robust and versatile catalytic platform for the construction of complex chiral molecules.
References
-
Benchchem. A Comparative Guide to the Synthesis of Irbesartan: 2-Butyl-1,3-diazaspiro[4.4]non-1-en.
-
Chem-Impex. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride.
-
Benchchem. Economic Analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one in Large-Scale Synthesis.
-
Google Patents. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro[6][6] nonane-1-ene-4-ketone.
-
SynThink. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | 151257-01-1.
-
PubChem. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
-
PubChem. 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride.
-
Sigma-Aldrich. 2-butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride.
-
Pharmaffiliates. CAS No : 138402-05-8 | Product Name : 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
-
Simson Pharma. 2-Butyl-1,3-diazaspiro[4.4]non-1-ene-4-one hydrochloride | CAS No.
-
PMC. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations.
-
HETEROCYCLES. ENANTIOSELECTIVE SYNTHESIS OF 2-ARYL-2,3-DIHYDRO-4-QUINOLONES BY CHIRAL BRØNSTED ACID CATALYZED INTRAMOLECULAR AZA-MICHAEL ADDITION.
-
PMC. Guanidinates as Alternative Ligands for Organometallic Complexes.
-
Encyclopedia.pub. Organometallic Chemistry of Guanidines.
-
ResearchGate. Guanidine Organocatalysis.
-
ACS Publications. Guanidine-Amide-Based Chiral Organocatalysts and Ligands for Asymmetric Catalysis.
-
ResearchGate. Guanidine Organocatalysis for Enantioselective Carbon-Heteroatom Bond-forming Reactions | Request PDF.
-
ACS Publications. Axially Chiral Guanidine as Highly Active and Enantioselective Catalyst for Electrophilic Amination of Unsymmetrically Substituted 1,3-Dicarbonyl Compounds.
-
Organic Chemistry Portal. Axially Chiral Guanidine as Enantioselective Base Catalyst for 1,4-Addition Reaction of 1,3-Dicarbonyl Compounds with Conjugated Nitroalkenes.
-
PubMed. Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome.
-
PubMed. Recent Advances in Chiral Guanidine-Catalyzed Enantioselective Reactions.
-
MDPI. Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes.
-
Semantic Scholar. Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of.
-
Beilstein Journals. Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines.
-
ResearchGate. (PDF) Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes.
Sources
- 1. Guanidinates as Alternative Ligands for Organometallic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Guanidine-Amide-Based Chiral Organocatalysts and Ligands for Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Experimental protocol for reactions using 2-Butyl-1,3-diazaspiro[4.4]non-1-ene
Application Note: High-Efficiency N-Alkylation Protocols for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Part 1: Introduction & Scope
This technical guide details the experimental protocols for reactions involving 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (hereinafter referred to as the Spiro Intermediate ). While the user query specified "non-1-ene," this guide focuses on the 4-one derivative (CAS 138402-05-8 / HCl salt 151257-01-1), as it is the industrially relevant scaffold used in the synthesis of Angiotensin II Receptor Blockers (ARBs), specifically Irbesartan .
The primary reaction of interest is the regioselective N-alkylation at the N3 position. This step is the critical bottleneck in Irbesartan synthesis, determining both yield and impurity profiles. This guide moves beyond standard literature to provide a robust, Phase-Transfer Catalyzed (PTC) protocol that offers superior safety and scalability compared to traditional hydride-based methods.
Part 2: Chemical Identity & Properties
Before initiating experimentation, verify the precursor identity. The tautomeric nature of the amidine core dictates reactivity.
| Property | Specification | Notes |
| Chemical Name | 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | Often supplied as HCl salt.[1][2][3][4][5] |
| CAS Number | 138402-05-8 (Free Base) 151257-01-1 (HCl Salt) | Verify salt form to adjust stoichiometry (Base equivalents). |
| Molecular Weight | 194.27 g/mol (Free Base) | |
| Key Functionality | Cyclic Amidine / Lactam | N3-H is the acidic site (pKa ~10-11). N1 is the basic imine site. |
| Solubility | Soluble in alcohols, DMF, dilute acid. | Poor solubility in non-polar solvents (Toluene) without PTC. |
Part 3: Experimental Protocol (Phase-Transfer Catalysis)
Rationale: Traditional methods utilize Sodium Hydride (NaH) in DMF. While effective, this generates hydrogen gas and poses significant safety risks at scale. The Phase-Transfer Catalysis (PTC) method described below utilizes a biphasic system (Toluene/Water) with a quaternary ammonium salt. This approach enhances regioselectivity for the N3 position and simplifies work-up.
Reagents & Materials
-
Substrate: Spiro Intermediate (HCl salt), 10.0 g (43.3 mmol)
-
Electrophile: 4'-(bromomethyl)-2-cyanobiphenyl (OTBN), 12.4 g (45.5 mmol, 1.05 eq)
-
Solvent: Toluene (Reagent Grade), 100 mL
-
Base: 40% Aqueous NaOH or KOH, 30 mL (Excess)
-
Catalyst: Tetrabutylammonium Bromide (TBAB), 0.70 g (5 mol%)
-
Wash: Distilled Water, Brine
Step-by-Step Methodology
-
Preparation of Free Base (In-Situ):
-
To a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, charge the Spiro Intermediate HCl salt (10.0 g) and Toluene (50 mL).
-
Add 40% aq. NaOH (15 mL) dropwise while stirring.
-
Stir for 15 minutes at room temperature to ensure neutralization. The free base will partition into the toluene phase (or interface).
-
-
Coupling Reaction:
-
Add the Phase Transfer Catalyst (TBAB) (0.70 g) to the biphasic mixture.
-
Add the electrophile, OTBN (12.4 g), dissolved in the remaining Toluene (50 mL).
-
Critical Control Point: Heat the mixture to 50–60°C . Do not exceed 80°C initially to prevent hydrolysis of the nitrile group on the electrophile.
-
Maintain vigorous stirring (essential for PTC kinetics) for 4–6 hours .
-
-
Monitoring:
-
Monitor via HPLC or TLC (Mobile Phase: Hexane/Ethyl Acetate 1:1).
-
Endpoint: Consumption of Spiro Intermediate < 2.0%.
-
Note: A minor impurity (O-alkylated product) may appear; however, the N3-alkylated product is thermodynamically favored under these conditions.
-
-
Work-Up:
-
Cool reaction mixture to 20°C.
-
Separate the phases. Retain the organic (Toluene) layer.
-
Wash the organic layer with Water (2 x 30 mL) to remove inorganic salts and residual catalyst.
-
Wash with Brine (1 x 30 mL).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
-
Crystallization (Purification):
-
Dissolve the crude residue in Ethanol or IPA (30 mL) at reflux.
-
Cool slowly to 0–5°C.
-
Filter the white crystalline solid (N-alkylated intermediate).
-
Expected Yield: 85–92%.
-
Part 4: Mechanism & Critical Analysis
Mechanistic Pathway
The reaction proceeds via an Interfacial Mechanism .
-
Deprotonation: The hydroxide ion (aqueous phase) deprotonates the Spiro Intermediate at the interface, facilitated by the quaternary ammonium cation (
). -
Ion Exchange: The resulting Spiro-anion pairs with
and migrates into the organic phase (Toluene). -
Nucleophilic Attack: The "naked" Spiro-anion attacks the benzylic carbon of the OTBN electrophile.
-
Regioselectivity: The steric bulk of the spiro-cyclopentane ring at C5 creates a crowded environment near N1. Consequently, alkylation preferentially occurs at the less hindered N3 position.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Insufficient stirring (PTC failure). | Increase agitation speed (RPM) to maximize interfacial area. |
| Hydrolysis of Nitrile | Temperature too high (>90°C) or Base too concentrated. | Lower temp to 50-60°C; reduce base concentration. |
| N1-Isomer (Impurity) | Solvent polarity issues.[6] | Ensure Toluene is non-polar. Polar solvents (DMF/DMSO) stabilize the transition state for N1 attack. |
| Emulsion Formation | Fine particulates or surfactant effects. | Filter through Celite or add saturated brine to break emulsion. |
Part 5: Visualization
Diagram 1: Reaction Mechanism & Regioselectivity
Caption: Mechanistic pathway highlighting the regioselective advantage of N3-alkylation due to steric hindrance at the N1 position adjacent to the spiro-cycle.
Diagram 2: Process Workflow (PTC Method)
Caption: Step-by-step workflow for the Phase-Transfer Catalyzed synthesis of the Irbesartan intermediate.
Part 6: References
-
BenchChem. (2025). A Comparative Guide to the Synthesis of Irbesartan: 2-Butyl-1,3-diazaspiro[4.4]non-1-en. Retrieved from
-
European Patent Office. (2006).[6] Novel Synthesis of Irbesartan (EP1546135). Retrieved from
-
ACG Publications. (2011). An improved and efficient synthesis of Irbesartan. Organic Communications, 4:4, 105-111.[4] Retrieved from
-
Cayman Chemical. (2022).[7] Irbesartan Product Information & Safety Data Sheet. Retrieved from
-
PubChem. (2025).[3][8][9] 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Compound Summary. National Library of Medicine. Retrieved from
Sources
- 1. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride suppliers & manufacturers in China [m.chemicalbook.com]
- 2. One moment, please... [atompharma.co.in]
- 3. 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride | C11H19ClN2O | CID 10176995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. NOVEL SYNTHESIS OF IRBESARTAN - Patent 1546135 [data.epo.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Irbesartan EP Reference Standard CAS 138402-11-6 Sigma Aldrich [sigmaaldrich.com]
- 9. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | C11H18N2O | CID 10176511 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Central Role of 2-Butyl-1,3-diazaspiro[4.4]non-1-ene in the Synthesis of Irbesartan
Introduction
Irbesartan is a potent, long-acting, and selective non-peptide angiotensin II receptor antagonist, widely prescribed for the management of hypertension, diabetic nephropathy, and heart failure.[1][2] The chemical architecture of Irbesartan, characterized by a unique spirocyclic imidazole core linked to a biphenyl-tetrazole moiety, presents a compelling challenge in synthetic chemistry.[3] The efficacy and commercial success of Irbesartan have spurred the development of numerous synthetic routes, yet the traditional and most established pathways pivot on the strategic use of a key building block: 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one .
This technical guide provides an in-depth analysis of the role of this spirocyclic intermediate in Irbesartan synthesis. We will dissect the core synthetic strategy, provide detailed, field-proven protocols for its application, and explore the causality behind critical experimental choices. Furthermore, we will contextualize this traditional route by comparing it with modern synthetic alternatives, offering researchers and drug development professionals a comprehensive understanding of this crucial manufacturing process.
Section 1: The Core Synthesis Strategy: A Retrosynthetic Overview
The most established synthetic approach to Irbesartan involves the convergent coupling of two primary molecular fragments.[4] The strategic bond disconnection occurs at the nitrogen atom of the spiro-imidazole ring, simplifying the complex Irbesartan molecule into two more manageable precursors:
-
The Spirocyclic Core: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (often used as its hydrochloride salt for improved stability and handling).[1]
-
The Biphenyl Side-Chain: A suitably activated biphenyl derivative, typically 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile.[5][6]
The synthesis then proceeds via a two-stage process: first, an N-alkylation to join these two fragments, followed by the conversion of the nitrile group into the critical tetrazole ring. This linear and robust approach has been the cornerstone of industrial Irbesartan production for many years.
Diagram 1: The traditional synthetic pathway for Irbesartan.
Section 2: Protocol for N-Alkylation: Synthesis of the Key Cyano Intermediate
The formation of 4'-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile is the pivotal coupling step in the synthesis.[7][8][9] This reaction is a classic nucleophilic substitution where the deprotonated nitrogen of the spiro-compound acts as the nucleophile, displacing the bromide from the biphenyl side-chain.
Principle and Mechanistic Insights
The reaction is typically performed under basic conditions to deprotonate the N-H of the spiro-imidazole, thereby generating a potent nucleophile. The choice of base and solvent system is critical for achieving high yield and purity. Early methods utilized strong, hazardous bases like sodium hydride in anhydrous polar aprotic solvents like DMF.[1][10] However, for improved safety and scalability, two-phase systems employing an inorganic base (e.g., KOH, NaOH) and a phase-transfer catalyst (PTC) have become prevalent.[4][6][11] The PTC, often a quaternary ammonium salt, facilitates the transport of the hydroxide or spiro-anion from the aqueous phase to the organic phase where the alkylating agent resides, dramatically accelerating the reaction.[12]
Detailed Experimental Protocol
This protocol is a representative example based on established phase-transfer catalysis methods.
Materials and Reagents:
-
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride (1.0 eq)
-
4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.05 eq)
-
Potassium Hydroxide (KOH) (2.5 - 3.0 eq)
-
Tetrabutylammonium Bromide (TBAB) or other suitable PTC (0.05 eq)
-
Toluene (10-15 volumes)
-
Deionized Water (5-10 volumes)
Procedure:
-
Reaction Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, the phase transfer catalyst, and toluene.
-
Base Addition: In a separate vessel, prepare a solution of potassium hydroxide in deionized water. Begin vigorous stirring of the organic mixture in the reactor and slowly add the aqueous KOH solution. An exotherm may be observed.
-
Reaction Execution: Maintain the reaction mixture at a controlled temperature, typically between 25-40°C. The reaction is heterogeneous and requires efficient stirring to ensure adequate mixing between the two phases.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 4-8 hours).[4]
-
Work-up and Phase Separation: Once the reaction is complete, stop the stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with deionized water and then with a brine solution to remove residual base and catalyst.
-
Isolation: Concentrate the toluene layer under reduced pressure to yield the crude product, 4'-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile, typically as an oil or a solid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) or used directly in the next step if purity is sufficient.
Data and Performance Metrics
| Parameter | Typical Value/Condition | Rationale |
| Solvent System | Toluene / Water | Provides a safe, two-phase system that is effective with a PTC and allows for easy separation.[11] |
| Base | KOH / NaOH | Strong, inexpensive inorganic bases suitable for deprotonation in a two-phase system.[4] |
| Catalyst | TBAB (Phase Transfer) | Facilitates inter-phase transport of ions, accelerating the reaction rate significantly.[6] |
| Temperature | 25-40°C | Offers a balance between reaction rate and minimizing potential side reactions. |
| Typical Yield | >90% | This step is generally high-yielding. |
| Purity (Crude) | >95% (by HPLC) | A well-controlled reaction produces a relatively clean product. |
Section 3: Conversion to Irbesartan: The Critical Tetrazole Formation
The final and most defining step in this synthetic sequence is the conversion of the aromatic nitrile group into a 5-substituted-1H-tetrazole ring. This transformation is what imparts the characteristic angiotensin II receptor binding affinity to the molecule.
Principle and Reagent Causality
This conversion is a [3+2] cycloaddition reaction between the nitrile and an azide source. The most common and historically significant reagents for this purpose are organotin azides, such as tributyltin azide, often generated in situ from tributyltin chloride and sodium azide.[2][6][13]
Why Tributyltin Azide? Organotin azides are highly effective because the Lewis acidic tin atom coordinates to the nitrile nitrogen, activating it towards nucleophilic attack by the azide. This significantly lowers the activation energy for the cycloaddition compared to using sodium azide alone. However, this efficacy comes at a significant cost:
-
Toxicity: Organotin compounds are notoriously toxic and environmentally persistent.
-
Safety: Azide reagents are potentially explosive and must be handled with extreme care.[12]
-
Purification: Removal of tin-based impurities from the final Active Pharmaceutical Ingredient (API) is a major challenge and a regulatory requirement.
These drawbacks have been a primary driver for the development of alternative Irbesartan syntheses.
Detailed Experimental Protocol (Illustrative)
WARNING: This procedure involves highly toxic organotin compounds and potentially hazardous azides. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents:
-
4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile (1.0 eq)
-
Tributyltin Chloride (1.2 - 1.5 eq)
-
Sodium Azide (NaN₃) (2.0 - 3.0 eq)
-
Xylene or Toluene (10-20 volumes)
Procedure:
-
Reaction Setup: Charge the cyano intermediate, tributyltin chloride, sodium azide, and xylene into a reactor equipped for high-temperature reflux.
-
Reaction Execution: Heat the mixture to reflux (typically 110-140°C) and maintain for an extended period.
-
In-Process Control (IPC): The reaction is slow and must be monitored by HPLC until completion, which can take anywhere from 20 to over 60 hours.[2]
-
Quenching and Work-up: After cooling, the reaction is carefully quenched. The tetrazole ring is often protected (e.g., with a trityl group) before work-up, or the tin is removed by acidic or basic hydrolysis.
-
Deprotection (if applicable): If a protecting group like trityl was used, it is cleaved under acidic conditions (e.g., HCl in an alcohol/water mixture) to yield Irbesartan.[2]
-
Isolation and Purification: Irbesartan is isolated by adjusting the pH of the aqueous solution to its isoelectric point, causing it to precipitate. The solid is then filtered, washed, and recrystallized from appropriate solvents (e.g., ethanol/water) to achieve the required pharmaceutical purity.
Section 4: Process Considerations and The Drive for Innovation
While the traditional pathway is well-established, its reliance on hazardous reagents and potential for specific impurities has led to significant research into alternative methods.
Impurity Profiling
During the synthesis, several process-related impurities can form. These must be identified, controlled, and quantified to meet regulatory standards.[14][15] Common impurities include:
-
Unreacted Intermediates: Residual starting materials from either step.
-
Propyl-Irbesartan: Arises if butyryl chloride, an impurity in the valeryl chloride used to make the spiro-compound, is present.[5]
-
Isomeric Impurities: Alkylation can sometimes occur on different nitrogen atoms of the tetrazole ring during its formation or subsequent steps.[14]
Alternative Synthetic Routes
The challenges of the traditional route have catalyzed innovation, leading to safer and more efficient processes.
Diagram 2: Comparison of the traditional and Suzuki coupling strategies.
-
The Suzuki Coupling Approach: This elegant strategy completely redesigns the synthesis by forming the biphenyl C-C bond as a late-stage transformation.[4] A key intermediate, 2-butyl-3-(4'-bromobenzyl)-1,3-diazaspiro[4.4]non-1-ene-4-one, is coupled with a protected 2-(5-tetrazolyl)phenylboronic acid using a palladium catalyst.[11] This route avoids the direct use of organotin azides on the final coupled intermediate, significantly improving the safety and environmental profile of the process.
-
The Glycine Methyl Ester Route: More recent innovations focus on building the core structure from simple, inexpensive starting materials like glycine methyl ester.[7][16] This approach is designed to be more cost-effective and greener, representing the ongoing evolution toward more sustainable pharmaceutical manufacturing.[4]
Conclusion
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is undeniably a cornerstone intermediate in the historical and industrial synthesis of Irbesartan. Its role as the nucleophilic spirocyclic core in the N-alkylation with a biphenyl side-chain defines the traditional and most widely documented synthetic pathway. While this method is robust, the subsequent hazardous tetrazole formation step has been a significant process liability. Understanding the principles, protocols, and inherent challenges of this route provides critical insight into the chemical logic of Irbesartan's construction and illuminates the scientific drivers that have led to the development of safer, more efficient, and environmentally conscious second-generation manufacturing processes.
References
- A Comparative Guide to the Synthesis of Irbesartan: 2-Butyl-1,3-diazaspiro[4.4]non-1-en - Benchchem. (URL: )
- Satyanarayana, B., Anjaneyulu, Y., Veerasomaiah, P., & Pratap Reddy, P. (2007). SYNTHESIS AND CHARACTERIZATION OF IRBESARTAN IMPURITIES.
-
Development of a New Synthetic Route of the Key Intermediate of Irbesartan. (2022). ACS Publications. (URL: [Link])
- Development of a New Synthetic Route of the Key Intermediate of Irbesartan. (2022). Organic Process Research & Development. (URL: )
- US Patent 7,019,148 B2. (2006). Synthesis of irbesartan.
- Rao, S. N., & Babu, K. S. (2011). An improved and efficient synthesis of Irbesartan, an antihypertensive drug.
-
Synthesis and identification of some impurities of irbesartan. Academia.edu. (URL: [Link])
-
Irbesartan EP Impurities & USP Related Compounds. SynThink. (URL: [Link])
-
Dandala, R., et al. (2007). Improved Methods for the Synthesis of Irbesartan, an Antihypertensive Active Pharmaceutical Ingredient. Taylor & Francis Online. (URL: [Link])
- WO2005051943A1. (2005). Processes for the preparation of highly pure irbesartan.
-
Satyanarayana, B., et al. (2025). Synthesis and characterization of Irbesartan impurities. ResearchGate. (URL: [Link])
- US20100234614A1. (2010). Process for pure irbesartan.
-
IRBESARTAN. (2013). New Drug Approvals. (URL: [Link])
- NOVEL SYNTHESIS OF IRBESARTAN. (2006).
-
4'-((2-Butyl-4-oxo-1,3-diazaspiro(4.4)non-1-ene-3-yl)methyl)(1,1'-biphenyl)-2-carbonitrile. PubChem. (URL: [Link])
- US20220127238A1. (2022). Process for the preparation of angiotensin ii receptor blockers.
- US20070093540A1. (2007). process for the preparation of angiotensin ii antagonistic compounds.
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. US20070093540A1 - process for the preparation of angiotensin ii antagonistic compounds - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. WO2005051943A1 - Processes for the preparation of highly pure irbesartan - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4'-((2-Butyl-4-oxo-1,3-diazaspiro(4.4)non-1-ene-3-yl)methyl)(1,1'-biphenyl)-2-carbonitrile | C25H27N3O | CID 9843116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. [1,1′-Biphenyl]-2-carbonitrile,4′-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl] | CAS 138401-24-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. US20100234614A1 - Process for pure irbesartan - Google Patents [patents.google.com]
- 11. US7019148B2 - Synthesis of irbesartan - Google Patents [patents.google.com]
- 12. NOVEL SYNTHESIS OF IRBESARTAN - Patent 1546135 [data.epo.org]
- 13. US20220127238A1 - Process for the preparation of angiotensin ii receptor blockers - Google Patents [patents.google.com]
- 14. (PDF) Synthesis and identification of some impurities of irbesartan [academia.edu]
- 15. synthinkchemicals.com [synthinkchemicals.com]
- 16. researchgate.net [researchgate.net]
Application Note: Quantification of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
The following Application Note and Protocol details the analytical quantification of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one , widely recognized in pharmaceutical development as Irbesartan Impurity A (or the "Spiro Lactam" intermediate).
Part 1: Analytical Strategy & Rationale
The Analyte and the Challenge
The compound 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is the pivotal heterocyclic core used in the synthesis of Irbesartan.[1][2][3][4] It serves as both a starting material and a potential degradation product (hydrolytic cleavage of the biphenyl-tetrazole tail).
-
Chemical Nature: It is a polar, basic spiro-imidazolinone derivative.
-
Detection Challenge: Unlike the final Irbesartan molecule, this spiro intermediate lacks the extensive biphenyl conjugation, resulting in lower UV extinction coefficients and a shift in
toward the lower UV range (<220 nm). -
Nomenclature Note: While strictly named with the "4-one" suffix to denote the ketone, industry shorthand often truncates this to "non-1-ene". This protocol addresses the stable "4-one" species.
Method Selection: RP-HPLC with Acidic Buffering
To quantify this polar amine-like impurity alongside the hydrophobic API (Irbesartan), Reverse-Phase HPLC (RP-HPLC) is the gold standard.
-
Stationary Phase: A C18 (Octadecylsilane) column is required. However, due to the basic nitrogen in the imidazole ring, standard C18 columns may show peak tailing. A "Base-Deactivated" (BDS) or high-density end-capped column is critical to suppress silanol interactions.
-
Mobile Phase pH: The mobile phase must be buffered to pH 2.5 – 3.0 . This ensures the spiro-amine moiety is fully protonated (improving solubility) and suppresses the ionization of residual silanols on the column, yielding sharp, symmetric peaks.
-
Detection: UV detection at 220 nm is optimal to maximize sensitivity for the spiro ring system, which has weak absorbance compared to the tetrazole-biphenyl system of the API.
Part 2: Detailed Experimental Protocol
Reagents & Standards
-
Reference Standard: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (>99.0% purity).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), Orthophosphoric Acid ( ).
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Agilent Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) or equiv. | High surface area and dense bonding prevent peak tailing of basic impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for optimal Van Deemter efficiency on 5 µm particles. |
| Column Temp | 30°C | Maintains reproducible viscosity and retention times. |
| Detection | UV @ 220 nm | Maximizes signal-to-noise ratio for the spiro-lactam chromophore. |
| Injection Vol | 10 µL | Sufficient mass load without broadening peaks. |
| Run Time | 15 - 20 minutes | Sufficient to elute the polar impurity (early) and wash off the API (late). |
Mobile Phase Preparation
-
Buffer (Mobile Phase A): Dissolve 1.36 g of
in 1000 mL of water. Adjust pH to 3.0 ± 0.05 with dilute Orthophosphoric Acid. Filter through a 0.45 µm nylon membrane. -
Organic Modifier (Mobile Phase B): Acetonitrile : Methanol (60:40 v/v). Note: Adding methanol helps solvate the polar spiro ring better than pure ACN.
Gradient Program
While isocratic methods exist, a gradient is recommended to prevent the late-eluting Irbesartan peak from broadening or carrying over.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.00 | 80 | 20 | Initial hold for polar impurity retention. |
| 5.00 | 80 | 20 | Isocratic elution of Spiro Lactam (~3-4 min). |
| 12.00 | 20 | 80 | Ramp to elute Irbesartan API. |
| 15.00 | 20 | 80 | Wash. |
| 15.10 | 80 | 20 | Re-equilibration. |
| 20.00 | 80 | 20 | End of Run. |
Sample Preparation
-
Standard Stock Solution (1000 ppm): Accurately weigh 25 mg of Spiro Lactam Reference Standard into a 25 mL volumetric flask. Dissolve in Methanol.[5]
-
Working Standard (10 ppm): Dilute 1.0 mL of Stock to 100 mL with Mobile Phase A.
-
Test Sample (API): Weigh 50 mg of Irbesartan API into a 50 mL flask (1000 ppm). Dissolve in 10 mL Methanol, sonicate for 5 mins, and dilute to volume with Mobile Phase A.
-
Critical Step: Ensure the final solvent matches the initial mobile phase (high aqueous) to prevent "solvent shock" peak distortion of the early-eluting impurity.
-
Part 3: Method Validation & Performance
The following validation parameters are based on ICH Q2(R1) guidelines, tailored for this specific impurity.
System Suitability Criteria
-
Resolution (
): > 2.0 between the Spiro Lactam peak and any adjacent degradation peaks. -
Tailing Factor (
): < 1.5 (Strict control required due to basic nitrogen). -
RSD (Replicates): < 2.0% for peak area (n=6).
Quantitative Data Summary
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity ( | > 0.999 | 0.9998 (Range: 0.5 – 50 ppm) |
| LOD (Limit of Detection) | S/N > 3 | ~ 0.05 ppm |
| LOQ (Limit of Quantitation) | S/N > 10 | ~ 0.15 ppm |
| Accuracy (Recovery) | 85% - 115% | 98.2% - 101.5% (Spiked at 0.15%) |
| Precision (Repeatability) | RSD < 5% at LOQ | 1.2% |
Part 4: Visualizing the Analytical Workflow
The following diagram illustrates the logical flow from sample preparation to data decision, highlighting the critical control points (CCPs) where errors often occur with this specific analyte.
Figure 1: Step-by-step analytical workflow for Irbesartan Impurity A, emphasizing the critical system suitability check for peak tailing.
Part 5: Troubleshooting & Expert Insights
-
Peak Tailing Issues:
-
Cause: Residual silanols on the C18 column interacting with the secondary amine of the spiro ring.
-
Solution: Ensure the buffer pH is strictly ≤ 3.0. If tailing persists, add 1-2 mL of Triethylamine (TEA) per liter of mobile phase (though modern BDS columns rarely require this).
-
-
Retention Time Drift:
-
Cause: The spiro-lactam is highly polar and elutes early (
). Small changes in the organic ratio of the mobile phase (e.g., evaporation of ACN) significantly impact retention. -
Solution: Pre-mix Mobile Phase A and B for isocratic portions if using a quaternary pump, or use a dedicated pre-mixed line.
-
-
Ghost Peaks:
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Rao, K. T., et al. (2016).[6] Rapid Stability-indicating RRLC Method for Simultaneous Estimation of Irbesartan and its Related Impurities. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Shah, T., et al. (2025).[7] A Novel, Stability-indicating Method for Analyzing Degradation Impurities in Hydrochlorothiazide and Irbesartan Tablets Using RP-HPLC. Current Drug Research Reviews. Retrieved from [Link]
-
Virkar, P., et al. (2014). Development & Validation of a High Performance Liquid Chromatography Method for Simultaneous Determination of Irbesartan and Its Related Impurities. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]
Sources
- 1. NOVEL SYNTHESIS OF IRBESARTAN - Patent 1546135 [data.epo.org]
- 2. benchchem.com [benchchem.com]
- 3. WO2004065383A2 - Novel synthesis of irbesartan - Google Patents [patents.google.com]
- 4. (PDF) Synthesis of irbesartan [academia.edu]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. Cumhuriyet Science Journal » Submission » Determination of Irbesartan in Pharmaceutical Preparations by HPLC [csj.cumhuriyet.edu.tr]
- 7. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for 2-Butyl-1,3-diazaspiro[4.4]non-1-ene in Agricultural Chemistry Research
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of 2-Butyl-1,3-diazaspiro[4.4]non-1-ene and its derivatives in the field of agricultural chemistry. While this compound is well-established as a key intermediate in the synthesis of the antihypertensive drug Irbesartan, its potential as an active ingredient in agrochemical formulations remains a nascent and promising area of exploration.[1] This guide is designed to bridge this gap by providing researchers with the necessary background, synthesis protocols, and screening methodologies to evaluate its potential as an insecticide, herbicide, fungicide, or plant growth regulator. The unique spirocyclic structure of this molecule is a focal point, as this class of compounds is increasingly recognized for its potential to yield novel modes of action in pesticide development.[2][3][4]
Introduction: The Untapped Potential of a Versatile Spirocyclic Scaffold
2-Butyl-1,3-diazaspiro[4.4]non-1-ene, particularly its hydrochloride salt (2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride), is a heterocyclic compound that has garnered significant attention in medicinal and pharmaceutical chemistry.[1] Its spirocyclic core, where two rings share a single atom, imparts a unique three-dimensional architecture that is often associated with distinct biological activities.[5][6] In the realm of agricultural science, spirocyclic compounds are emerging as a promising frontier for the development of next-generation pesticides and crop management tools.[2][5][6] Their novel structures can lead to new mechanisms of action, potentially offering solutions to the growing challenge of pest resistance to existing agrochemicals.[3][4]
This guide provides a framework for the systematic evaluation of 2-Butyl-1,3-diazaspiro[4.4]non-1-ene as a candidate for agrochemical applications. We will detail its synthesis and propose a series of robust screening protocols to assess its biological activity against a range of agricultural targets.
Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride
The synthesis of the title compound is well-documented in the context of pharmaceutical manufacturing. The following protocol is a generalized procedure based on established methods.
Synthetic Workflow
Caption: Synthesis workflow for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one HCl.
Step-by-Step Synthesis Protocol
Materials:
-
Cyclopentanone
-
Sodium Cyanide (NaCN)
-
Ammonium Chloride (NH₄Cl)
-
Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for hydrolysis
-
Valeryl Chloride
-
Toluene
-
A suitable dehydrating agent (e.g., thionyl chloride)
-
Anhydrous HCl (gas or in a suitable solvent)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Step 1: Strecker Synthesis of 1-Aminocyclopentanecarbonitrile.
-
In a well-ventilated fume hood, dissolve ammonium chloride in water.
-
Add sodium cyanide to the solution and cool in an ice bath.
-
Slowly add cyclopentanone to the mixture with vigorous stirring.
-
Allow the reaction to proceed at room temperature overnight.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether) and purify.
-
-
Step 2: Hydrolysis to 1-Aminocyclopentanecarboxylic Acid.
-
Hydrolyze the nitrile from Step 1 under either acidic (reflux with concentrated HCl) or basic (reflux with NaOH) conditions.
-
Neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the product.
-
Filter, wash, and dry the resulting 1-aminocyclopentanecarboxylic acid.
-
-
Step 3: Acylation with Valeryl Chloride.
-
Suspend the amino acid from Step 2 in a suitable solvent (e.g., a biphasic system with an aqueous base).
-
Cool the mixture in an ice bath and slowly add valeryl chloride with vigorous stirring, maintaining a basic pH.
-
Acidify the mixture to precipitate the N-valeryl-1-aminocyclopentanecarboxylic acid.
-
Filter, wash, and dry the product.
-
-
Step 4: Cyclization to form the Spiro-compound.
-
Reflux the N-acylated amino acid from Step 3 with a dehydrating agent (e.g., thionyl chloride) in an inert solvent like toluene.
-
Monitor the reaction by TLC until completion.
-
Carefully quench the reaction and work up to isolate the crude 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
-
-
Step 5: Hydrochloride Salt Formation.
-
Dissolve the crude product from Step 4 in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Bubble anhydrous HCl gas through the solution or add a solution of HCl in a compatible solvent.
-
The hydrochloride salt will precipitate. Filter, wash with cold solvent, and dry under vacuum.
-
Proposed Research Workflow for Agrochemical Screening
Given the lack of specific data on the agricultural applications of 2-Butyl-1,3-diazaspiro[4.4]non-1-ene, a systematic screening approach is recommended.
Caption: A proposed workflow for the agrochemical evaluation of 2-Butyl-1,3-diazaspiro[4.4]non-1-ene.
Template Protocols for Agrochemical Bioassays
The following are generalized protocols that can be adapted for the primary screening of 2-Butyl-1,3-diazaspiro[4.4]non-1-ene.
Insecticidal Activity Screening (Leaf-Dip Bioassay)
Target Pests:
-
Lepidoptera: Cabbage Looper (Trichoplusia ni)
-
Coleoptera: Colorado Potato Beetle (Leptinotarsa decemlineata)
-
Hemiptera: Green Peach Aphid (Myzus persicae)
Materials:
-
Stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO).
-
Surfactant (e.g., Triton X-100).
-
Distilled water.
-
Leaf discs from host plants (e.g., cabbage, potato, pepper).
-
Petri dishes with moistened filter paper.
-
Insect larvae or adult aphids.
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations (e.g., 10, 100, 500, 1000 ppm) of the test compound by diluting the stock solution in distilled water containing a surfactant (e.g., 0.02% Triton X-100). Include a solvent-only control.
-
Leaf Treatment: Dip leaf discs into each test solution for 10-15 seconds and allow them to air dry.
-
Infestation: Place the dried leaf discs in Petri dishes and introduce a known number of insects (e.g., 10 larvae or 20 adult aphids).
-
Incubation: Maintain the Petri dishes at appropriate environmental conditions (e.g., 25°C, 16:8 L:D photoperiod).
-
Assessment: Record mortality at 24, 48, and 72 hours post-treatment.
Herbicidal Activity Screening (Seedling Growth Assay)
Target Plants:
-
Monocot: Ryegrass (Lolium perenne)
-
Dicot: Cress (Lepidium sativum)
Materials:
-
Stock solution of the test compound.
-
Agar or filter paper.
-
Petri dishes.
-
Seeds of target plants.
-
Growth chamber.
Procedure:
-
Preparation of Test Media: Prepare agar or moisten filter paper in Petri dishes with a series of concentrations of the test compound (e.g., 1, 10, 100, 500 ppm). Include a solvent-only control.
-
Sowing: Place a known number of seeds (e.g., 10-20) on the treated media.
-
Incubation: Place the Petri dishes in a growth chamber with controlled light and temperature.
-
Assessment: After 5-7 days, measure the root and shoot length of the seedlings. Calculate the percent inhibition compared to the control.
Fungicidal Activity Screening (Mycelial Growth Inhibition Assay)
Target Fungi:
-
Botrytis cinerea (Gray Mold)
-
Fusarium oxysporum (Fusarium Wilt)
-
Rhizoctonia solani (Root Rot)
Materials:
-
Stock solution of the test compound.
-
Potato Dextrose Agar (PDA).
-
Petri dishes.
-
Mycelial plugs from actively growing fungal cultures.
Procedure:
-
Preparation of Amended Media: Autoclave PDA and cool to 45-50°C. Add the test compound to achieve a series of final concentrations (e.g., 1, 10, 50, 100 ppm). Pour the amended PDA into Petri dishes.
-
Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture in the center of each plate.
-
Incubation: Incubate the plates in the dark at 25°C.
-
Assessment: When the fungal growth in the control plate reaches the edge, measure the diameter of the fungal colony in the treated plates. Calculate the percent inhibition of mycelial growth.
Data Presentation and Interpretation
Quantitative data from the screening assays should be recorded systematically.
Table 1: Template for Recording Primary Insecticidal Screening Data
| Concentration (ppm) | Target Pest | Replicate 1 Mortality (%) | Replicate 2 Mortality (%) | Replicate 3 Mortality (%) | Average Mortality (%) |
| Control | T. ni | ||||
| 10 | T. ni | ||||
| 100 | T. ni | ||||
| 500 | T. ni | ||||
| 1000 | T. ni |
Table 2: Template for Recording Primary Herbicidal Screening Data (% Inhibition)
| Concentration (ppm) | Target Plant | Replicate 1 Root/Shoot | Replicate 2 Root/Shoot | Replicate 3 Root/Shoot | Average Inhibition (%) |
| Control | L. perenne | ||||
| 1 | L. perenne | ||||
| 10 | L. perenne | ||||
| 100 | L. perenne | ||||
| 500 | L. perenne |
For compounds showing significant activity, dose-response studies should be conducted to determine the EC₅₀ (Effective Concentration for 50% inhibition) or LC₅₀ (Lethal Concentration for 50% of the population) values.
Conclusion and Future Directions
While 2-Butyl-1,3-diazaspiro[4.4]non-1-ene has a proven track record in pharmaceutical synthesis, its potential in agricultural chemistry is an open field for discovery. The unique structural motif of this compound, combined with the growing interest in spirocycles for agrochemical applications, provides a strong rationale for its investigation. The protocols and workflows outlined in this guide offer a starting point for researchers to systematically explore the biological activities of this and related compounds. Future research should focus on structure-activity relationship (SAR) studies to optimize the spirocyclic scaffold for enhanced potency and selectivity against agricultural pests and diseases.
References
- Advanced Agrochemicals: The Role of Spirocyclic Compounds. (2026, January 27). [Source not further specified]
- Spiro Derivatives in the Discovery of New Pesticides: A Research Review. (2022, August 23). Journal of Agricultural and Food Chemistry.
- Spiro Derivatives in the Discovery of New Pesticides: A Research Review. (n.d.).
- Spiro Heterocycles in Organic Electronics: Synthesis and Applications. (2023, August 28). Walsh Medical Media.
- Spiro Derivatives in the Discovery of New Pesticides: A Research Review. (2022, September 7). PubMed.
- 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride. (n.d.). Chem-Impex.
Sources
Phosphine-catalyzed annulation reactions for azaspiro[4.4]nonene synthesis
[1][2][3][4]
Executive Summary
The azaspiro[4.4]nonene skeleton is a privileged structural motif found in numerous bioactive alkaloids (e.g., Cephalotaxine) and emerging GPCR modulators.[1] Traditional synthesis often requires multi-step sequences involving harsh organometallic reagents.[1]
This guide details a nucleophilic phosphine-catalyzed annulation strategy. Unlike transition-metal catalysis, this organocatalytic approach utilizes the unique zwitterionic reactivity of phosphine-allenoate adducts to construct the spiro-quaternary center in a single step.[1] This protocol focuses on the [3+2] annulation of
Mechanistic Principles
To master this reaction, one must understand that the phosphine acts as a nucleophilic trigger, not just a base.[1] The reaction proceeds through a zwitterionic intermediate that reverses the polarity (umpolung) of the allenoate.
The Catalytic Cycle[5][6]
-
Nucleophilic Addition: The phosphine (
) attacks the -carbon of the allenoate. -
Zwitterion Formation: This generates a resonance-stabilized 1,3-dipole (phosphonium dienolate).[1]
-
Regioselective Attack: The
-carbon of the zwitterion attacks the electrophile (cyclic imine).[1] -
Ring Closure: Intramolecular attack displaces the phosphine, closing the pyrrolidine ring and regenerating the catalyst.[1]
Pathway Visualization
Figure 1: The catalytic cycle of phosphine-mediated [3+2] annulation. Note the regeneration of the catalyst in the final elimination step.
Experimental Protocols
Protocol A: Synthesis of Spiro[pyrrolidine-3,3'-oxindole] (The "Lu" Reaction Variant)
This protocol synthesizes a classic azaspiro[4.4]nonene derivative using isatin-derived ketimines.[1] This scaffold is highly relevant for drug discovery libraries.[1]
Reagents:
-
Substrate A: N-benzyl isatin ketimine (1.0 mmol)
-
Substrate B: Ethyl 2,3-butadienoate (1.2 mmol)[1]
-
Catalyst: Triphenylphosphine (
) or Tributylphosphine ( )[1] -
Solvent: Toluene (Anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a 10 mL Schlenk tube and allow it to cool under a stream of Argon.
-
Charging: Add N-benzyl isatin ketimine (1.0 equiv) and the phosphine catalyst (10-20 mol%) to the tube.
-
Solvation: Add anhydrous Toluene (concentration ~0.1 M relative to imine).
-
Initiation: Add Ethyl 2,3-butadienoate (1.2 equiv) dropwise via syringe over 5 minutes.
-
Critical: Fast addition can lead to allenoate homodimerization.[1]
-
-
Reaction: Stir at room temperature.
-
Workup:
-
Concentrate the reaction mixture directly under reduced pressure.
-
Avoid acidic washes, as the spiro-product can be acid-sensitive.[1]
-
-
Purification: Flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient).
Protocol B: [4+1] Annulation for Spiro-Succinimides
Based on the work of Yang & He, this utilizes 1,3-azadienes and maleimides.[1]
Reagents:
-
Substrate: N-substituted maleimide (1.0 mmol)
-
Reagent: Ethyl 2-(substituted)-2,3-butadienoate[1]
-
Catalyst:
(20 mol%)[1] -
Solvent: DCM (Dichloromethane)[1]
Key Difference: This reaction forms the spiro-center via a [4+1] pathway where the maleimide acts as the C1 synthon and the diene as the C4 unit.
Optimization & Troubleshooting Guide
The success of phosphine catalysis relies heavily on balancing nucleophilicity and proton transfer rates.
Solvent Effects Table
| Solvent | Dielectric Constant | Reaction Rate | Diastereoselectivity (dr) | Recommendation |
| Toluene | 2.38 | Moderate | High | Preferred for high dr.[1] |
| DCM | 8.93 | Fast | Moderate | Good for sluggish substrates.[1] |
| THF | 7.58 | Moderate | Moderate | Use if solubility is an issue.[1] |
| Acetonitrile | 37.5 | Very Fast | Low | Avoid unless reactivity is very low.[1] |
Common Failure Modes
-
No Reaction:
-
Low Yield (Oligomerization):
-
Cause: Allenoate concentration too high relative to the electrophile.
-
Solution: Add allenoate slowly (syringe pump) or increase the equivalents of the imine.
-
-
Trace Hydrolysis:
Experimental Workflow Diagram
This workflow ensures reproducibility and safety when handling reactive phosphines.[1]
Figure 2: Operational workflow for phosphine-catalyzed spiro-annulation.
References
-
Lu, X., Zhang, C., & Xu, Z. (2001).[1] "Reactions of electron-deficient alkynes and allenes under phosphine catalysis." Accounts of Chemical Research.
-
Cowen, B. J., & Miller, S. J. (2007).[1] "Enantioselective synthesis of spiro[pyrrolidine-3,3'-oxindoles] via catalytic [3+2] cycloadditions." Journal of the American Chemical Society.
-
Yang, M., Wang, T., Cao, S., & He, Z. (2014).[1][2] "Phosphine-catalyzed [4+1] annulation of 1,3-(aza)dienes with maleimides: highly efficient construction of azaspiro[4.4]nonenes." Chemical Communications.[1][2]
-
Marinetti, A., et al. (2009).[1] "Phosphine-catalyzed [3+2] annulation: A powerful tool for the synthesis of spirocyclic compounds."[1] Organic & Biomolecular Chemistry.
Application Notes and Protocols: A Detailed Guide to the Synthesis of Sparsentan via Diazaspiro Intermediates
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Sparsentan, an orally active, dual-acting antagonist of the endothelin type A (ETA) and angiotensin II type 1 (AT1) receptors, represents a significant therapeutic advancement for the treatment of primary immunoglobulin A (IgA) nephropathy.[1][2][3] Its unique mechanism of action addresses two key pathways in the progression of this and other proteinuric kidney diseases.[2][3] The synthesis of this structurally complex molecule presents notable challenges, particularly concerning the control of impurities and the development of a commercially viable process.[4] This document provides a comprehensive guide to a robust and scalable synthetic route for Sparsentan, focusing on the strategic use of diazaspiro intermediates. The protocols and insights presented herein are curated from publicly available scientific literature and patents, aiming to provide researchers and drug development professionals with a detailed and practical resource.
Synthetic Strategy Overview: The Diazaspiro Approach
The synthesis of Sparsentan can be conceptually divided into the preparation of three key fragments, followed by their strategic coupling. The core of this strategy revolves around the formation of a central biphenyl core, which is subsequently elaborated with the characteristic diazaspiro moiety and the sulfonamide-isoxazole side chain.
A key innovation in the synthesis of Sparsentan involves the use of a diazaspiro intermediate, specifically 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one. This approach offers several advantages, including improved yields and a more streamlined purification process compared to earlier synthetic routes, which often relied on column chromatography for the purification of oily intermediates.[4]
The overall synthetic workflow can be visualized as follows:
Caption: High-level overview of the synthetic strategy for Sparsentan.
Detailed Protocols and Methodologies
Part 1: Synthesis of the Key Diazaspiro Intermediate (2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one)
The preparation of the spirocyclic imidazolinone intermediate is a critical step in the overall synthesis. While various methods exist, a common approach involves the reaction of appropriate precursors to form the diazaspiro ring system.
Protocol 1: Illustrative Synthesis of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride
This protocol is a representative example based on information from technical disclosures.
Materials:
-
Appropriate starting materials for the diazaspiro ring formation (e.g., amino acid derivatives and valerimidate).
-
Suitable solvents (e.g., methanol, toluene).
-
Acid for salt formation (e.g., hydrochloric acid).
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the starting materials in the chosen solvent under an inert atmosphere (e.g., nitrogen).
-
Reaction: Stir the mixture at a controlled temperature (e.g., room temperature or elevated temperature) for a specified period to facilitate the cyclization reaction. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Salt Formation and Isolation: Dissolve the residue in a suitable solvent and treat with hydrochloric acid to precipitate the hydrochloride salt of the diazaspiro intermediate.
-
Purification: Collect the solid by filtration, wash with a suitable solvent, and dry under vacuum to obtain the purified 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride.
Part 2: Synthesis of the Biphenyl Core
An improved and safer synthetic route for the biphenyl core of Sparsentan has been developed, avoiding the use of hazardous reagents like n-butyl lithium and carbon tetrabromide.[5] This optimized process utilizes a Suzuki coupling reaction as a key step.[5]
Protocol 2: Improved Synthesis of the Biphenyl Aldehyde Intermediate [5]
This protocol is based on an improved synthetic process starting from 4-bromo-3-methylbenzonitrile.
Materials:
-
4-bromo-3-methylbenzonitrile
-
Reagents for free radical substitution, nucleophilic substitution, cyano reduction, and Miyaura borylation.
-
2-bromo-N-(4,5-dimethylisoxazol-3-yl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide (prepared separately).
-
Palladium catalyst and base for Suzuki coupling.
-
Appropriate solvents.
Procedure:
-
Synthesis of the Boronic Ester Fragment: Starting from 4-bromo-3-methylbenzonitrile, perform a series of reactions including free radical substitution, nucleophilic substitution, cyano reduction, and Miyaura borylation to obtain 3-(ethoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde.[5]
-
Synthesis of the Sulfonamide Fragment: Separately, condense 2-bromobenzenesulfonyl chloride with 3-amino-4,5-dimethylisoxazole, followed by amino-protection to yield 2-bromo-N-(4,5-dimethylisoxazol-3-yl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide.[5]
-
Suzuki Coupling: In a reaction vessel, combine the boronic ester fragment and the sulfonamide fragment in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a suitable base (e.g., potassium carbonate) in an appropriate solvent system (e.g., toluene/water).
-
Reaction: Heat the mixture under an inert atmosphere until the reaction is complete, as monitored by HPLC.
-
Workup and Isolation: After cooling, perform an aqueous workup to remove inorganic salts. The organic layer is then concentrated, and the resulting crude product, N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-formyl-N-[(2-methoxyethoxy)methyl]-[1,1'-biphenyl]-2-sulfonamide, is purified by crystallization.[5]
Part 3: Assembly of Sparsentan
The final stages of the synthesis involve the coupling of the diazaspiro intermediate with the biphenyl core, followed by deprotection to yield Sparsentan.
Protocol 3: Condensation and Deprotection to Yield Sparsentan
This protocol is a generalized representation based on available technical disclosures.
Materials:
-
The biphenyl aldehyde intermediate from Protocol 2.
-
Reagents for reduction and bromination.
-
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride.
-
Base (e.g., potassium tert-butoxide).
-
Solvents (e.g., dimethyl sulfoxide, toluene).
-
Acid for deprotection (e.g., hydrochloric acid).
Procedure:
-
Functionalization of the Biphenyl Aldehyde: The formyl group of the biphenyl intermediate is first reduced to a hydroxyl group, which is then converted to a bromomethyl group.[5]
-
Condensation Reaction: In a pre-cooled mixture of a suitable base (e.g., potassium tert-butoxide) in a solvent like dimethyl sulfoxide and toluene, add the 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride.[1]
-
Coupling: To this mixture, add the brominated biphenyl intermediate.[1] The reaction is stirred at a controlled temperature until completion.
-
Deprotection: The protecting group on the sulfonamide nitrogen is removed by treatment with an acid, such as hydrochloric acid in ethanol.[6]
-
Workup and Crystallization: After deprotection, the reaction mixture is worked up, and the pH is adjusted to precipitate the crude Sparsentan.[7] The final product is then purified by crystallization from a suitable solvent system (e.g., aqueous isopropanol) to yield Sparsentan with high purity.[8]
Data Presentation and Analytical Characterization
The purity and identity of Sparsentan and its intermediates must be rigorously controlled throughout the synthesis. High-Performance Liquid Chromatography (HPLC) is a critical analytical tool for this purpose.
Table 1: Typical HPLC Parameters for Sparsentan Analysis
| Parameter | Value | Reference |
| Column | Zorbax SB C18 (150 x 4.6 mm, 3.5 µm) | [9] |
| Mobile Phase | Acetonitrile and potassium dihydrogen phosphate buffer (pH 3.0 with orthophosphoric acid) (40:60 v/v) | [9][] |
| Flow Rate | 1.0 mL/min | [9][] |
| Detection | PDA at 287 nm | [9][] |
| Column Temperature | Ambient | [9] |
| Injection Volume | 10 µL | [9] |
Expected Results:
-
A well-resolved peak for Sparsentan with a retention time that is consistent with a reference standard.
-
The theoretical plate count should be greater than 2000, and the tailing factor should be less than 2.[9][]
-
The relative standard deviation for peak areas should be less than 2.0%.[9]
Experimental Workflow Visualization
The following diagram illustrates the key transformations in the final assembly of Sparsentan.
Caption: Key steps in the final assembly of Sparsentan.
Trustworthiness and Self-Validating Systems
The protocols described are designed to be self-validating through the use of in-process controls and final product analysis.
-
In-Process Controls (IPCs): Regular monitoring of reaction progress by HPLC or TLC is crucial to ensure complete conversion and to minimize the formation of by-products.
-
Impurity Profiling: A thorough understanding of the potential process-related impurities and their fate is essential.[][11] The described synthetic route has been optimized to control the formation of impurities, and the final crystallization step is effective in purging residual impurities.[4]
-
Final Product Specification: The final Sparsentan product should be characterized by a comprehensive set of analytical techniques, including HPLC for purity, mass spectrometry for identity, and NMR for structural confirmation. The product should meet pre-defined specifications for purity, impurity levels, and physical characteristics.
Conclusion
The synthesis of Sparsentan via diazaspiro intermediates offers a robust and scalable route to this important therapeutic agent. By understanding the rationale behind the synthetic strategy and implementing rigorous in-process controls and analytical characterization, researchers and drug development professionals can confidently produce high-purity Sparsentan for further investigation and potential clinical use. The improved synthetic processes that avoid hazardous reagents are particularly noteworthy for their contribution to a safer and more environmentally friendly manufacturing process.
References
-
PROCESS FOR THE PREPARATION OF SPARSENTAN - Technical Disclosure Commons. (2025, September 24). Retrieved from [Link]
-
Venukathala, P. (2025, September 24). PROCESS FOR THE PREPARATION OF SPARSENTAN. Technical Disclosure Commons. Retrieved from [Link]
-
Sparsentan, PS433540, RE-021 | New Drug Approvals. (2015, October 12). Retrieved from [Link]
-
Liu, H., Li, M., Yan, M., He, J., & Wang, Z. (2024). Improved Synthetic Process of Sparsentan. Chinese Journal of Pharmaceuticals, 55(6), 777-782. Retrieved from [Link]
-
PROCESS FOR THE PREPARATION OF 2-[4-[(2-BUTYL-4-OXO-1,3-DIAZASPIRO[4.4]NON-1-EN-3-YL)METHYL]-2-(ETHOXYMETHYL)PHENYL]-N-(4,5-DIMETHYL-1,2-OXAZOL-3-YL)BENZENESULFONAMIDE. (2024, November 6). Technical Disclosure Commons. Retrieved from [Link]
-
Filspari, INN-sparsentan. (2024, February 22). European Medicines Agency. Retrieved from [Link]
-
VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR QUANTIFICATION OF SPARSENTAN IN PHARMACEUTICAL DOSAGE FORM. (2024). Rasayan Journal of Chemistry, 17(2). Retrieved from [Link]
- Process for the preparation of Crystalline form of 2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en. (2024, December 4). Technical Disclosure Commons. Retrieved from https://www.tdcommons.org/dpubs_series/7506
-
A GREENNESS EVALUATED BIOANALYTICAL METHOD FOR QUANTIFICATION OF SPARSENTAN IN RAT PLASMA AND ITS APPLICATION TO PHARMACOKINETIC STUDIES BY LC-MS. (2025, September 19). ResearchGate. Retrieved from [Link]
-
Synthetic pathway for sparsentan. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
-
A NEW VALIDATED METHOD FOR THE ESTIMATION OF SPARSENTAN IN BULK AND PHARAMCEUTICAL DOSEAGE FORM BY - RPHPLC. (2024, July 3). World Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Sparsentan: A New Dual Endothelin Angiotensin Receptor Antagonist-Synpharyngitic Glomerulonephrities. (2024, February 16). Annals of Medical and Health Sciences Research. Retrieved from [Link]
-
MSN SPARSENTAN. (2024, January 5). Retrieved from [Link]
-
Sparsentan for treating primary IgA nephropathy. (2025, June 25). NICE. Retrieved from [Link]
-
Population pharmacokinetic analysis of sparsentan in healthy volunteers and patients with focal segmental glomerulosclerosis. (2023, August 15). PubMed. Retrieved from [Link]
- WO 2018/071784 A1. (2018, April 19). Google Patents.
-
Sparsentan Impurities and Related Compound. (n.d.). Veeprho Pharmaceuticals. Retrieved from [Link]
-
Sparsentan a New Dual Endothelin Angiotensin Receptor Antagonist: Synpharyngitic Glomerulonephritis. (2023, October 10). ResearchGate. Retrieved from [Link]
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. amhsr.org [amhsr.org]
- 3. researchgate.net [researchgate.net]
- 4. msnlabs.com [msnlabs.com]
- 5. Improved Synthetic Process of Sparsentan [cjph.com.cn]
- 6. tdcommons.org [tdcommons.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. tdcommons.org [tdcommons.org]
- 9. Bot Verification [rasayanjournal.co.in]
- 11. veeprho.com [veeprho.com]
Application Notes & Protocols: 2-Butyl-1,3-diazaspiro[4.4]non-1-ene as a Versatile Building Block for Complex Molecule Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one, a prominent spirocyclic building block in modern organic synthesis and medicinal chemistry. While its role as a key intermediate in the industrial production of the antihypertensive drug Irbesartan is well-established, this document aims to provide a broader perspective on its synthetic utility. We will delve into the synthesis of the building block itself, detail the protocols for its key chemical transformations, and discuss its potential for the creation of diverse and complex molecular architectures for drug discovery and development.
Introduction: The Strategic Value of the Spirocyclic Amidine Scaffold
Spirocyclic frameworks have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality and structural novelty.[1][2] The rigid, non-planar geometry of spirocycles allows for a precise spatial arrangement of functional groups, enabling novel interactions with biological targets and often leading to improved pharmacological properties compared to their linear or planar counterparts.[3][4] Among these, the 1,3-diazaspiro[4.4]non-1-en-4-one core represents a particularly interesting scaffold, combining the unique conformational features of a spirocycle with the versatile reactivity of a cyclic amidine.
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, often utilized as its hydrochloride salt for enhanced stability and handling, has emerged as a cornerstone intermediate in pharmaceutical manufacturing.[5][6] Its most notable application is in the synthesis of Irbesartan, a potent and selective angiotensin II receptor antagonist.[7][8] This guide will not only provide a detailed protocol for this well-established application but also explore the broader potential of this building block in the synthesis of other complex molecules, positioning it as a valuable tool for researchers in drug development.[9]
Synthesis of the Building Block: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride
The efficient construction of the spirocyclic core is paramount for its widespread application. The most common and scalable synthesis commences from cyclopentanone and proceeds through a multi-step sequence involving the formation of an aminonitrile, followed by hydrolysis, acylation, and a final cyclization step.[10][11] An improved process involves alkaline hydrolysis, which offers advantages in terms of yield and operational simplicity.[11]
Synthetic Pathway Overview
The synthesis can be conceptually broken down into four key transformations:
-
Strecker-type Reaction: Formation of 1-aminocyclopentanecarbonitrile from cyclopentanone.
-
Hydrolysis: Conversion of the nitrile to a carboxylic acid.
-
Acylation: N-acylation of the amino acid with valeryl chloride.
-
Cyclization: Intramolecular condensation to form the final spirocyclic amidine.
Caption: Synthetic pathway for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
Detailed Experimental Protocol: Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride
This protocol is an adaptation of established industrial processes.[10][11]
Step 1: Formation of 1-Aminocyclopentanecarbonitrile
-
To a stirred mixture of sodium cyanide (1.2 eq) and ammonium chloride (1.1 eq) in water, add cyclopentanone (1.0 eq) dropwise at a temperature maintained below 30°C.
-
Stir the reaction mixture at room temperature for 2-3 hours, then heat to 40-50°C for 1 hour.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-aminocyclopentanecarbonitrile.
Step 2: Hydrolysis to 1-Aminocyclopentanecarboxylic Acid
-
The crude 1-aminocyclopentanecarbonitrile can be hydrolyzed under either acidic or basic conditions. For an improved process, alkaline hydrolysis is preferred.[10]
-
Add the crude nitrile to an aqueous solution of sodium hydroxide (2.5 eq) and heat the mixture at reflux until the evolution of ammonia ceases.
-
Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of approximately 6-7.
-
The precipitated 1-aminocyclopentanecarboxylic acid can be collected by filtration, washed with cold water, and dried.
Step 3 & 4: Acylation and Cyclization
-
Suspend 1-aminocyclopentanecarboxylic acid (1.0 eq) in a suitable solvent (e.g., toluene or a biphasic system).
-
Add a base (e.g., sodium hydroxide, 2.2 eq) and cool the mixture to 0-5°C.
-
Add valeryl chloride (1.1 eq) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
For the cyclization, the intermediate N-valeryl amino acid is heated with a dehydrating agent or under conditions that facilitate intramolecular amidation to yield the final product.[10]
-
The crude 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one can be purified by recrystallization.
-
To obtain the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of hydrogen chloride.
| Parameter | Typical Value | Reference |
| Overall Yield | ~60-70% | [10] |
| Purity of Final Product | >98% (after recrystallization) | [10] |
| Key Raw Materials | Cyclopentanone, Sodium Cyanide, Valeryl Chloride | [10][11] |
Key Application: N-Alkylation in the Synthesis of Angiotensin II Receptor Blockers (ARBs)
The most prominent application of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one is the nucleophilic substitution at the N-3 position. The amidine nitrogen acts as a potent nucleophile, readily displacing leaving groups from electrophilic partners. This reactivity is harnessed in the synthesis of Irbesartan.[7][8]
Application Focus: Synthesis of Irbesartan
In the synthesis of Irbesartan, the spirocyclic building block is alkylated with a substituted bromomethylbiphenyl derivative. This reaction is often carried out under phase-transfer catalysis (PTC) conditions to facilitate the reaction between the aqueous and organic phases.[7][12]
Caption: N-Alkylation of the spirocyclic core in Irbesartan synthesis.
Detailed Experimental Protocol: N-Alkylation for Irbesartan Precursor
This protocol is based on procedures described in the literature.[7][12]
-
Charge a reaction vessel with 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride (1.0 eq), water, and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Add an aqueous solution of a base, for example, potassium hydroxide (2.5 eq), and stir the mixture.
-
Add a solution of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (0.95 eq) in a water-immiscible solvent like toluene.
-
Heat the biphasic mixture to 55-65°C and maintain vigorous stirring for several hours (typically 8-14 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature and separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product, 2-butyl-3-((2'-(cyano-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
| Parameter | Typical Value | Reference |
| Reaction Yield | >90% | [12] |
| Purity | >99% (after recrystallization) | [12] |
| Reaction Time | 8-14 hours | [12] |
Broader Applications and Future Outlook
While the synthesis of Irbesartan is a testament to the utility of this building block, its potential extends far beyond this single application. The reactive amidine moiety serves as a handle for a wide range of chemical transformations, opening avenues for the creation of novel molecular scaffolds.
-
Library Synthesis for Drug Discovery: The N-alkylation protocol can be adapted to a variety of electrophiles beyond the biphenyl system used for Irbesartan. By reacting the spirocyclic core with different alkyl halides, epoxides, or other electrophilic partners, large libraries of novel spiro compounds can be generated for high-throughput screening against various biological targets.[3][13]
-
Development of Novel Therapeutics: The unique spirocyclic structure has been suggested as a valuable scaffold for developing new therapeutic agents in areas such as oncology, inflammation, and neurology.[9] Further functionalization of the core or modification of the butyl chain could lead to the discovery of new drug candidates.
-
Agrochemicals: There is also potential for the application of derivatives of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one in the development of new agrochemicals, such as pesticides and crop protection agents.[9]
Conclusion
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is a powerful and versatile building block with a proven track record in the synthesis of complex, high-value molecules like Irbesartan. The protocols detailed in this guide provide a solid foundation for its synthesis and primary application. As the demand for novel, three-dimensional molecular scaffolds in drug discovery continues to grow, the exploration of the broader synthetic potential of this and related spirocyclic systems will undoubtedly lead to the development of new and important bioactive compounds.
References
-
One pot process for preparing 2-butyl-3-[[2'-(1h-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[8][8] non-1-en-4-one (irbesartan). Google Patents.
-
An improved and efficient synthesis of Irbesartan, an antihypertensive drug. ACG Publications. [Link]
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. [Link]
-
Discovery of novel, potent and low-toxicity angiotensin II receptor type 1 (AT1) blockers: Design, synthesis and biological evaluation of 6-substituted aminocarbonyl benzimidazoles with a chiral center. PubMed. [Link]
-
Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]
- NOVEL SYNTHESIS OF IRBESARTAN.
-
Synthesis of a new series of angiotensin II receptor antagonists and antibacterial agents. PubMed. [Link]
-
Improved production process of 2-butyl-1,3-diaze spiro[8][8] nonane-1-ene-4-ketone. Google Patents.
-
Synthesis of angiotensin II receptor blockers by means of a catalytic system for C-H activation. PubMed. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
-
Spiro compounds – Knowledge and References. Taylor & Francis Online. [Link]
-
Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. PubMed. [Link]
-
synthesis of spiro compounds as medicinal agents; new opportunities for drug design and discovery. part i: a review. Semantic Scholar. [Link]
-
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. SynThink. [Link]
-
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications | MDPI [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. An improved novel process for the synthesis of antihypertensive drug, Irbesartan | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. acgpubs.org [acgpubs.org]
- 9. chemimpex.com [chemimpex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone - Google Patents [patents.google.com]
- 12. US20120116093A1 - One pot process for preparing 2-butyl-3-[[2'-(1h-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro [4, 4] non-1-en-4-one (irbesartan) - Google Patents [patents.google.com]
- 13. Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of 2-Butyl-1,3-diazaspiro[4.4]non-1-ene synthesis
This guide functions as a specialized Technical Support Center for the synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (commonly referred to as the "Spiro-ene" or "Spiro-one" intermediate for Irbesartan).
Ticket ID: OPT-YIELD-2024 Subject: Optimization of 2-Butyl-1,3-diazaspiro[4.4]non-1-ene synthesis Status: Open Assigned Specialist: Senior Application Scientist
System Overview: The "Black Box" Revealed
Before troubleshooting, we must define the reaction dynamics. The synthesis typically involves the condensation of 1-aminocyclopentanecarbonitrile (ACPC) with a valeryl source (Valeryl Chloride, Ethyl Valerimidate, or Valeronitrile).
The "Yield Killers" in this system are almost always kinetic competitors: Hydrolysis (water attacking the electrophile) and Oligomerization (ACPC attacking itself).
The Reaction Pathway (Visualization)
The following diagram illustrates the critical pathways and failure modes.
Caption: Figure 1. Kinetic competition between productive cyclization and destructive hydrolysis/dimerization.
Troubleshooting Guide (FAQ Format)
Q1: My yield is stuck at 40-50%. The TLC shows a large baseline spot. What is it?
Diagnosis: This is likely the ACPC Dimer or polymerized amine. Root Cause: The pH was too high during the initial mixing, or the temperature was ramped up too slowly. The Fix:
-
Mechanism: Free aliphatic amines like ACPC are unstable. They attack their own nitrile groups if left unreacted.
-
Protocol Adjustment: Ensure your Valeryl source (e.g., Ethyl Valerimidate HCl) is added immediately after freeing the ACPC base. Do not store free ACPC.
-
Reference: Industrial protocols emphasize in situ neutralization to prevent ACPC degradation [1].
Q2: I see a white precipitate that isn't my product. NMR says it's Valeramide.
Diagnosis: Hydrolysis of the Imidate/Nitrile.[1] Root Cause: Moisture ingress or "Wet" Solvents. The Fix:
-
Mechanism: The imidate carbon is highly electrophilic. Water is a better nucleophile than the amine sterically.
-
Protocol Adjustment:
-
Dry solvents are non-negotiable (KF < 0.1%).
-
If using the Valeryl Chloride route, ensure the Schotten-Baumann conditions (biphasic) are strictly temperature-controlled (< 0°C) to favor amidation over hydrolysis.
-
Q3: The cyclization step takes forever (>24h). How can I accelerate it?
Diagnosis: High energy barrier for ring closure. Root Cause: Insufficient activation or steric hindrance. The Fix:
-
Catalysis: Switch to a Copper-Catalyzed system if using Valeronitrile. Cu(I) salts coordinate to the nitrile, lowering the activation energy for the nucleophilic attack by the amine [2].
-
Solvent Switch: If using the thermal route, switch from Toluene to n-Butanol . The higher boiling point (117°C) and slight polarity assist in the proton transfer required for cyclization [3].
Optimized Protocol: The "Golden Batch"
This protocol utilizes the Ethyl Valerimidate Hydrochloride route, optimized for yield stability (Target: >85%).
Reagents & Stoichiometry Table
| Component | Equiv. | Role | Critical Parameter |
| ACPC Hydrochloride | 1.0 | Core Scaffold | Purity >98% |
| Ethyl Valerimidate HCl | 1.1 | Electrophile | Keep Dry (Desiccator) |
| Triethylamine (TEA) | 2.2 | Base | Add slowly (Exothermic) |
| Methanol (MeOH) | Solvent | Medium | Anhydrous |
| NaOH (10% aq) | Workup | Quench | pH Control |
Step-by-Step Methodology
Phase 1: Imidate Formation (The Setup)
-
Dissolve Valeronitrile (1.0 eq) in anhydrous Ethanol/HCl gas at 0°C to generate Ethyl Valerimidate HCl in situ (or purchase commercially).
-
Checkpoint: Monitor disappearance of nitrile peak (2250 cm⁻¹) via IR.
-
Phase 2: Coupling (The Critical Step)
-
Suspend ACPC HCl (1.0 eq) in anhydrous Methanol.
-
Cool to -5°C to 0°C .
-
Add Ethyl Valerimidate HCl (1.1 eq).
-
Dropwise Addition: Add TEA (2.2 eq) over 2 hours.
-
Why? Slow addition keeps the concentration of free amine low, preventing dimerization (See Q1).
-
-
Stir at 0°C for 4 hours, then allow to warm to room temperature (RT) overnight.
Phase 3: Cyclization & Isolation
-
Concentrate the mixture under vacuum to remove Methanol.
-
Add Xylene or n-Butanol and reflux for 3-5 hours.
-
Why? This thermal step drives the elimination of ethanol/ammonia to close the ring.
-
-
Crystallization: Cool to RT. Wash with water to remove salts.
-
Adjust pH to 5.0-6.0. The spiro product often precipitates or can be crystallized from Isopropanol (IPA)/Water (80:20) .
-
Yield Expectation: 85-92%.
-
Purity: >99% (HPLC).[2]
-
Diagnostic Decision Tree
Use this logic flow to rescue a failed batch.
Caption: Figure 2.[3] Diagnostic logic for impurity profiling.
References
-
BenchChem. (2025).[1] Economic Analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one in Large-Scale Synthesis. Retrieved from 1
-
S. N. Rao et al. (2010).[2] Commercial Scalable Process for the Preparation of Irbesartan Intermediate. Rasayan Journal of Chemistry, 3(4), 681-689.[2] Retrieved from 2[2]
-
Google Patents. (2005). Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone (CN1194971C). Retrieved from 4
Sources
Stability and storage conditions for 2-Butyl-1,3-diazaspiro[4.4]non-1-ene
Product Identity & Critical Distinction
WARNING: There is frequent confusion in database indexing regarding this compound. Please verify your material before proceeding.
-
Target Compound (Intermediate): 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one[1][2][3][4][5][6]
-
NOT to be confused with: Irbesartan API (CAS 138402-11-6).[6]
Module 1: Stability Profile & Storage Protocols
The stability of this spiro intermediate is dictated by its amidine functionality.[6][7][8] Amidines are chemically stressed systems; the C=N double bond is highly susceptible to nucleophilic attack (hydrolysis) and the basic nitrogen has a high affinity for atmospheric CO₂.[7][8]
The "Gold Standard" Storage Matrix
| Parameter | Hydrochloride Salt (CAS 151257-01-1) | Free Base (CAS 138402-05-8) |
| Physical State | White to beige crystalline powder.[1][6] | Viscous oil or low-melting solid.[6] |
| Primary Threat | Hygroscopicity. The salt lattice is stable but will pull moisture from the air, causing clumping and stoichiometry errors.[6][7][8] | Chemical Degradation. Reacts rapidly with atmospheric CO₂ (carbamate/carbonate formation) and moisture (hydrolysis).[6][7][8] |
| Temperature | Ambient (15–25°C) is acceptable if sealed.[6][7][8] Long-term: 2–8°C. | Frozen (-20°C). Strictly required to slow oxidative and hydrolytic pathways.[6] |
| Atmosphere | Tightly sealed container.[6][7][8] Desiccant pack recommended. | Inert Gas (Argon/Nitrogen) Overlay. Essential to prevent carbonation.[6][7][8] |
| Shelf Life | 24+ months (if dry).[6][7][8] | < 3 months (generate in situ recommended). |
The Mechanism of Failure (Why Storage Matters)
If the Free Base is exposed to air, two distinct failure modes occur:
-
Carbonation: The basic nitrogen attacks atmospheric CO₂, forming a carbonate salt.[6][7][8] This changes the molecular weight and messes up stoichiometry in subsequent alkylation steps.[6][7][8]
-
Ring Opening (Hydrolysis): Moisture attacks the imine carbon (C=N), cleaving the strained spiro ring to form a linear diamide (1-(pentanoylamino)cyclopentanecarboxamide).[6][7][8] This is irreversible.
Module 2: Troubleshooting Guide (FAQ)
Q1: My material has turned from a free-flowing powder to a sticky gum. Can I still use it?
Diagnosis: Severe hygroscopicity (Moisture uptake).[6][7][8]
-
Risk: If it is the HCl salt, the chemical structure might still be intact, but your weight-based stoichiometry will be incorrect (you are weighing water, not reactant).[6]
-
Action:
-
Run a Karl Fischer (KF) titration to determine water content.[6][7][8]
-
If water < 5%, adjust the charge quantity to account for the water weight.[6][7][8]
-
If water > 5%, recrystallize (typically from isopropanol/methanol) or discard.[6][7][8] Excess water will destroy the base (e.g., NaH, KOtBu) used in the next synthetic step.[6][7][8]
-
Q2: I am seeing low yields in the coupling reaction with the bromomethyl-biphenyl intermediate.
Diagnosis: Likely Stoichiometric Mismatch or Base Quenching .
-
Root Cause: If you are using the HCl salt, you must use at least 2 equivalents of base (one to neutralize the HCl, one to deprotonate the amide nitrogen).[6][7][8] If you only used 1 equivalent (assuming it was free base), no reaction will occur.[6][7][8]
-
Root Cause 2: If the material was wet (see Q1), the water consumed your base (e.g., NaH + H₂O → NaOH + H₂), leaving insufficient base to catalyze the alkylation.[6][7][8]
Q3: HPLC shows a new impurity peak at RRT ~0.8 that correlates with older batches.
Diagnosis: Ring-opened hydrolysis product.
-
Context: This impurity (often called "Spiro-Amide") lacks the rigidity of the spiro ring.[6][7] It cannot form Irbesartan.[6][7][8]
-
Resolution: This impurity is difficult to purge in the final API crystallization. Purify the intermediate now. Recrystallize the HCl salt from acetone or IPA to remove the linear amide before proceeding.[6][7][8]
Module 3: Visualizing Degradation Pathways
The following diagram illustrates the chemical fate of the spiro intermediate under poor storage conditions.
Figure 1: Degradation pathways of 2-Butyl-1,3-diazaspiro[4.4]non-1-ene.[1][6] The hydrolysis pathway (top) is irreversible and leads to permanent impurity formation.[1][8]
Module 4: Re-Validation Protocol
Before committing this intermediate to a high-value GMP step (synthesis of Irbesartan), perform this 3-point check:
| Test | Method | Acceptance Criteria | Why? |
| 1. Identity & Purity | HPLC (C18 Column, Phosphate buffer/ACN) | Purity > 98.0% | Detects the "Linear Diamide" hydrolysis impurity. |
| 2.[6][7][8] Water Content | Karl Fischer (KF) | < 1.0% w/w | Water destroys the alkylation base (NaH/KOtBu) and lowers yield.[7][8] |
| 3. Salt Stoichiometry | Argentometric Titration (for Cl⁻) | 15.0% – 15.6% Cl⁻ | Confirms it is the Mono-HCl salt.[6] If lower, you have free base or degradation; if higher, you have excess HCl.[6][7][8] |
References
-
Bernhart, C. A., et al. (1993).[6][7][8][9] Synthesis and biological activity of the angiotensin II antagonist irbesartan.[6][7][8][10] Journal of Medicinal Chemistry.[6][7][8]
-
Sartori, G., et al. (2011).[6][7][8] Process for the preparation of Irbesartan.[6][7][8][10][11] US Patent 8,034,950.[6][7][8]
-
Reddy, A. V., et al. (2010).[6][7][8] Identification and characterization of degradation products of irbesartan. Journal of Pharmaceutical and Biomedical Analysis.[6][7][8]
-
PubChem Compound Summary. (2024). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.[1][2][3][4][5][6] National Library of Medicine.[6][7][8] [1][8]
Sources
- 1. IRBESARTAN RELATED COMPOUND A (25 MG) (1-PENTANOYLAMINO-CYCLOPENTANECARBOXYLIC ACID [2'-(1H-TETRAZOL-5-YL)-BIPHENYL-4-YLMETHYL]-AMIDE) | 748812-53-5 [chemicalbook.com]
- 2. tdcommons.org [tdcommons.org]
- 3. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride | 151257-01-1 [chemicalbook.com]
- 4. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | C11H18N2O | CID 10176511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101648945A - Synthesis of important irbesartan intermediate - Google Patents [patents.google.com]
- 6. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | C11H18N2O | CID 10176511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone - Google Patents [patents.google.com]
- 10. Irbesartan | 138402-11-6 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Amidine-Based Catalysis
A Note to Our Researchers: The field of organocatalysis is ever-expanding. While direct literature on the catalytic applications of 2-Butyl-1,3-diazaspiro[4.4]non-1-ene is not extensively available, the principles of catalysis and troubleshooting for structurally related amidine and guanidine systems are well-established and provide a robust framework for optimizing your reactions. This guide leverages insights from these closely related catalyst classes to provide a comprehensive support center for your research endeavors. The troubleshooting and optimization strategies outlined here are designed to be broadly applicable to your work with 2-Butyl-1,3-diazaspiro[4.4]non-1-ene and similar amidine-based catalysts.
Frequently Asked Questions (FAQs)
Q1: My amidine-catalyzed reaction is sluggish or shows no conversion. What are the first steps to troubleshoot this?
A1: Low or no conversion is a common issue that can often be resolved by systematically evaluating the reaction setup and components.
-
Catalyst Integrity: Ensure your 2-Butyl-1,3-diazaspiro[4.4]non-1-ene is pure and has been stored under anhydrous conditions. Amidine catalysts can be sensitive to moisture and atmospheric CO2.
-
Reaction Conditions: Verify the reaction temperature and concentration. Some reactions require an initial activation period at a higher temperature.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate. A solvent that is too polar may solvate the catalyst and inhibit its interaction with the substrate.
-
Substrate Purity: Impurities in the starting materials can act as catalyst poisons. Ensure your substrates are of high purity.
Q2: I am observing poor stereoselectivity in my asymmetric reaction. How can I improve this?
A2: Achieving high stereoselectivity is often a process of fine-tuning the reaction environment to favor the desired transition state.
-
Temperature: Lowering the reaction temperature is often the most effective way to enhance stereoselectivity, as it increases the energy difference between the diastereomeric transition states.
-
Solvent: The solvent can play a crucial role in the organization of the transition state. A screen of non-polar and weakly coordinating solvents is recommended.
-
Catalyst Loading: While less common, adjusting the catalyst loading can sometimes influence stereoselectivity, particularly if catalyst aggregation is a factor.
-
Additives: In some cases, the addition of a co-catalyst or an additive can help to rigidify the transition state and improve stereoselectivity.
Q3: How should I handle and store 2-Butyl-1,3-diazaspiro[4.4]non-1-ene to ensure its activity?
A3: Proper handling and storage are critical for maintaining the catalytic activity of amidine-based catalysts.
-
Inert Atmosphere: Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to the greatest extent possible.
-
Storage: Store the catalyst in a tightly sealed container in a desiccator or glovebox at room temperature.[1][2][3]
-
Solvent Preparation: Use anhydrous solvents for your reactions. Solvents should be freshly distilled or obtained from a solvent purification system.
In-Depth Troubleshooting Guides
Issue 1: Low Reaction Yield
A low yield can be attributed to several factors, from catalyst deactivation to suboptimal reaction conditions. The following guide provides a systematic approach to diagnosing and resolving this issue.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for poor stereoselectivity.
Detailed Steps:
-
Temperature Reduction: This is the most common and often most effective method for improving stereoselectivity. The Eyring equation dictates that the difference in activation energies between the two diastereomeric transition states will have a greater impact on the product ratio at lower temperatures.
-
Solvent Screening: The solvent can have a profound effect on the organization of the chiral transition state. Non-polar solvents often lead to better-defined transition states and higher stereoselectivity.
-
Catalyst Enantiopurity: It is essential to confirm the enantiopurity of your chiral catalyst. Even small amounts of the other enantiomer can have a significant non-linear effect on the observed stereoselectivity of the product.
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Reaction
This protocol provides a general framework for setting up a reaction using 2-Butyl-1,3-diazaspiro[4.4]non-1-ene as a catalyst under anhydrous and inert conditions.
Materials:
-
Oven-dried glassware
-
Magnetic stir bar
-
Septa and needles
-
Inert gas source (Nitrogen or Argon)
-
Anhydrous solvent
-
2-Butyl-1,3-diazaspiro[4.4]non-1-ene
-
Substrate A
-
Reagent B
Procedure:
-
Glassware Preparation: Assemble the reaction flask with a magnetic stir bar and condenser (if necessary) and dry in an oven at >120 °C for at least 4 hours. Allow to cool to room temperature under a stream of inert gas.
-
Reagent Addition: To the reaction flask, add the catalyst, Substrate A, and any solid reagents under a positive pressure of inert gas.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction Initiation: If Reagent B is a liquid, add it dropwise via syringe at the desired reaction temperature. If it is a solid, it can be added at the beginning with the other solid reagents.
-
Monitoring: Monitor the progress of the reaction by an appropriate method (e.g., TLC, GC, NMR).
-
Workup: Upon completion, quench the reaction as appropriate (e.g., with a saturated aqueous solution of NH4Cl). Extract the product with a suitable organic solvent. Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
References
-
PureSynth. 2-Butyl-13-Diazaspiro[4.4]Non-1-En-4-One Hydrochloride 98.0%(HPLC). [Link]
-
PubChem. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. [Link]
-
Chem-Impex. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride. [Link]
-
Google Patents. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4][4]nonane-1-ene-4-ketone.
-
ResearchGate. Optimizing Catalytic Reactions. [Link]
-
Technical Disclosure Commons. Process for the preparation of 2-[4- [(2-butyl- 4-oxo-1,3- diazaspiro [4.4] non-1-en-3-yl)methyl]- 2-(ethoxymethyl) phenyl]-N. [Link]
-
Pharmaffiliates. CAS No : 138402-05-8 | Product Name : 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. [Link]
-
SynThink. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. [Link]
-
PubChem. 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride. [Link]
Sources
Handling and safety precautions for 2-Butyl-1,3-diazaspiro[4.4]non-1-ene hydrochloride
[1][2]
Status: Operational Role: Senior Application Scientist Context: Intermediate Handling for Irbesartan Synthesis (Angiotensin II Receptor Antagonist)[1]
Part 1: Critical Safety & Handling (The "Must-Knows")
Hazard Profile (GHS Classification):
-
Signal Word: WARNING
-
Eye Irritation: Category 2A (H319) - High Risk[1]
Q: What is the primary safety risk during dispensing?
A: Ocular damage and dust inhalation. The hydrochloride salt is a fine, crystalline powder that easily becomes airborne.[1] Upon contact with the moisture in the eye or respiratory tract, it can partially hydrolyze or create a localized acidic environment (due to HCl dissociation), causing severe irritation.
-
Protocol: Use a localized exhaust trunk or powder containment hood.[1] Safety goggles are insufficient; a face shield or tight-fitting safety glasses with a respirator (N95/P2 minimum) is required if open handling exceeds 10 grams.[1]
Q: The powder has formed hard clumps.[1] Is it safe to use?
A: Proceed with caution. Clumping indicates moisture absorption (hygroscopicity).[1] While the Spiro ring is relatively stable, excessive moisture can affect the stoichiometry of your subsequent coupling reaction (N-alkylation).[1]
-
Action: Verify water content (Karl Fischer titration). If <1.0%, grind the clumps in a dry environment before use. If >2.0%, drying is required (see Storage section).
Part 2: Storage & Stability Protocols
Core Characteristic: Hygroscopic Solid.[1] Shelf Life: 24 months (if strictly controlled).
Storage Decision Tree (Visualized)
Figure 1: Logic flow for receiving and storing hygroscopic Spiro HCl to prevent hydrolysis-induced yield loss.
Part 3: Troubleshooting Experimental Issues
Context: These FAQs address the N-alkylation step (coupling Spiro HCl with 4-(bromomethyl)biphenyl-2-carbonitrile) to form the Irbesartan precursor.
Issue 1: Low Yield in Coupling Reaction
User Report: "I am using KOH/Toluene/Water (biphasic system) with TBAB as a catalyst, but conversion stalls at 70%."
Root Cause Analysis:
-
Catalyst Poisoning: The hydrochloride salt (Spiro HCl) neutralizes the first equivalent of base.[1] If you calculated base equivalents based on the free base MW, your system is acidic, killing the nucleophilicity of the spiro-nitrogen.
-
Phase Transfer Failure: TBAB (Tetrabutylammonium bromide) efficiency drops if the aqueous phase is too dilute or if the stirring rate is insufficient to create an emulsion.[1]
Corrective Protocol:
-
Stoichiometry Check: Ensure you are using at least 2.5 to 3.0 equivalents of Base (KOH/NaOH).[1]
-
1.0 eq neutralizes the HCl.
-
1.0 eq deprotonates the amide nitrogen.
-
0.5-1.0 eq excess drives the equilibrium.[1]
-
-
Agitation: Increase stirring speed to >600 RPM. The reaction is diffusion-controlled.[1]
Issue 2: Appearance of "Diamide" Impurity
User Report: "HPLC shows a new peak at RRT 0.85. The product color is shifting from off-white to yellow."[1]
Root Cause: Ring Opening Hydrolysis. Under high temperature (>60°C) and strong alkaline conditions, the lactam ring of the Spiro compound can open, forming a valeramide derivative (diamide impurity).[1]
Corrective Protocol:
-
Temperature Control: Maintain reaction temperature between 15°C and 25°C . Do not heat to reflux during the biphasic coupling step.
-
Reagent Order: Add the base slowly to the mixture of Spiro HCl and solvent, rather than adding Spiro HCl to a hot caustic solution.
Part 4: Analytical Verification
Standard Specifications for Reagent Quality:
| Test Parameter | Acceptance Criteria | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Identification | Conforms to structure (IR/NMR) | FTIR / H-NMR |
| Assay (HPLC) | ≥ 98.5% | C18 Column, ACN:Buffer |
| Water (KF) | ≤ 0.5% w/w | Karl Fischer |
| Residue on Ignition | ≤ 0.1% | Gravimetric |
| Melting Point | 240°C - 245°C (Decomposes) | Capillary Method |
Reaction Pathway & Impurity Logic
Figure 2: Mechanistic pathway showing the critical divergence between successful alkylation and hydrolytic degradation.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10176995, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride. Retrieved from [Link]
-
Babu, K. S., & Rao, P. S. (2011). An improved and efficient synthesis of Irbesartan, an antihypertensive drug. Organic Communications, 4(4), 105-111.[1][3] (Detailed discussion on the N-alkylation conditions and impurity formation).
- Google Patents (US7019148B2).Synthesis of Irbesartan.
Technical Support Center: Cyclization & Macrocyclization Optimization
Role: Senior Application Scientist Topic: Avoiding Byproduct Formation in Cyclization Steps Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Introduction: The Cyclization Paradox
Welcome to the Cyclization Support Center. In my experience scaling syntheses from milligram to kilogram batches, the cyclization step is often the "make-or-break" moment. You are fighting a fundamental thermodynamic battle: the entropic penalty of bringing two ends of a chain together versus the enthalpic gain of bond formation.
When this balance fails, you encounter the two "Horsemen of Cyclization Failure":
-
Oligomerization: Intermolecular reaction dominates intramolecular ring closure.
-
Epimerization/Isomerization: The harsh conditions required to force the ring closed degrade the stereochemical integrity of your molecule.
This guide provides the protocols and mechanistic understanding to suppress these byproducts.
Module 1: The Kinetic Foundation (Oligomerization Control)
To avoid oligomers (dimers, trimers), you must manipulate the reaction kinetics so that the rate of intramolecular cyclization (
The Ruggli-Ziegler Dilution Principle
The core principle is that
Figure 1: Kinetic competition in cyclization. High dilution suppresses the red path (
Protocol: Pseudo-High Dilution (Syringe Pump Technique)
Traditional high dilution requires massive solvent volumes (e.g., 10 mg in 1 L), which is impractical. The Pseudo-High Dilution technique simulates these conditions by keeping the instantaneous concentration of the active species low.
Reagents:
-
Syringe Pump: Dual-channel preferred.
-
Solvent: DMF, DCM, or Toluene (dry/degassed).
-
Coupling Reagent: HATU, PyBOP, or Grubbs Catalyst (depending on chemistry).
Step-by-Step Workflow:
-
Heel Preparation: Place the base (e.g., DIPEA) and a small volume of solvent in the reaction flask. Heat to reaction temperature.[1]
-
Feed Preparation: Dissolve your linear precursor in the minimal amount of solvent required for solubility. Load into Syringe A.
-
Reagent Feed: Dissolve the coupling agent (if not in the heel) in Syringe B.
-
Addition: Set the pump to add both solutions simultaneously over 4–12 hours . The slow addition ensures that as soon as a precursor molecule enters the flask, it cyclizes before it encounters another unreacted precursor molecule.
-
Monitoring: Do not monitor by TLC. Use LCMS to check for the "M+M" dimer mass.
Module 2: Peptide & Macrolactamization
Primary Byproduct: C-terminal Epimerization (Racemization) and Dimerization.
The Epimerization Mechanism
During activation of the C-terminal carboxylic acid, the formation of an oxazolone intermediate increases the acidity of the
Coupling Reagent Selection Guide
Choosing the right reagent is a trade-off between reactivity (yield) and suppression of epimerization.
| Reagent Class | Examples | Reactivity | Epimerization Risk | Recommended Use Case |
| Phosphonium | PyBOP, BOP | High | Moderate | General cyclization; robust substrates. |
| Uronium/Aminium | HATU, HBTU | Very High | Low (if base controlled) | Difficult sequences; sterically hindered sites. HATU is the gold standard for macrocycles. |
| Carbodiimide | DIC + Oxyma | Moderate | Lowest | C-terminal Cysteine; highly sensitive stereocenters. |
| Organophosphorus | FDPP | High | Low | Specifically designed to minimize epimerization in cyclopeptides. |
Troubleshooting Epimerization
If you observe D-amino acid incorporation (epimerization) in your product:
-
Switch Base: Replace DIPEA/TEA with 2,4,6-Collidine or TMP (sym-collidine). These are weaker bases that are less likely to abstract the
-proton but sufficient to drive the reaction. -
Additives: Always use HOAt or Oxyma Pure additives if using carbodiimides. They accelerate the active ester formation, reducing the lifetime of the prone-to-racemize intermediate.
-
Temperature: Lower the temperature to 0°C or -10°C, even if it extends reaction time.
Module 3: Ring-Closing Metathesis (RCM)
Primary Byproducts: Olefin Isomerization (migration of the double bond) and Catalyst Decomposition.
The Isomerization Issue
Ruthenium-based catalysts (Grubbs I/II, Hoveyda-Grubbs) can decompose to form Ruthenium Hydride (Ru-H) species.[1] These hydrides act as isomerization catalysts, moving your double bond along the chain (chain walking), resulting in a mixture of ring sizes or exocyclic alkenes.
Figure 2: RCM Failure Mode. Ru-Hydride species cause product degradation. Additives intervene at the red path.
Protocol: Preventing Isomerization
If you see "M-14" or "M+14" byproducts (indicating ring contraction/expansion) or shifted NMR peaks:
-
Use Additives (The "Silver Bullet"): Add 1,4-Benzoquinone (10-20 mol%) to the reaction mixture.
-
Solvent Choice: Avoid Lewis basic solvents (THF, DMF) which promote catalyst decomposition. Use DCM , DCE , or Toluene .
-
Ethylene Removal: The reaction produces ethylene gas. If it stays in solution, it pushes the equilibrium backward.
-
Technique: Vigorously sparge the solution with Argon/Nitrogen throughout the reaction (not just at the start).
-
Technique: Run the reaction under a slight vacuum (refluxing solvent) to strip ethylene.
-
FAQ & Troubleshooting Decision Trees
Q1: My conversion is 100%, but my isolated yield is <20%. Where is the mass?
A: You likely made oligomers/polymers that precipitated or are stuck on the baseline of your column.
-
Diagnosis: Run GPC (Gel Permeation Chromatography) or check the reaction flask for insoluble "gunk".
-
Fix: Implement Pseudo-High Dilution (Module 1). Verify your solvent solubility; if the linear precursor aggregates, it will polymerize even at high dilution.
Q2: I see a mass of [M+14] or [M-14] in my RCM reaction.
A: This is classic isomerization followed by cross-metathesis.
-
Fix: Add 1,4-Benzoquinone . Lower the reaction temperature. Ensure your solvent is strictly deoxygenated (oxygen promotes hydride formation).
Q3: My peptide cyclization yields a product with the correct mass but wrong retention time.
A: This is an epimer (diastereomer).
-
Fix: Switch coupling reagents to DIC/Oxyma . Use a non-hindered base (Collidine). Ensure the reaction time is not excessive—quench immediately upon completion.
References
-
Prevention of Undesirable Isomerization during Olefin Metathesis. Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H.[7][9] (2005).[1][5][9][10][11][12] Journal of the American Chemical Society.[9][10]
-
Recent Advances in Peptide Macrocyclization Strategies. Chemical Society Reviews. (2024).
-
An Improved Method for the Solution Cyclization of Peptides under Pseudo-High Dilution Conditions. Malesevic, M., et al. (2014).[13]
-
Control of Olefin Geometry in Macrocyclic Ring-Closing Metathesis. Hansen Lab. (2011).
Sources
- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. [1703.10018] On-Surface Pseudo-High Dilution Synthesis of Macrocycles: Principle and Mechanism [arxiv.org]
- 4. On-Surface Pseudo-High-Dilution Synthesis of Macrocycles: Principle and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 6. Reactions and applications of 1,4-Benzoquinone_Chemicalbook [chemicalbook.com]
- 7. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]
- 10. Prevention of undesirable isomerization during olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acs.figshare.com [acs.figshare.com]
- 12. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
Technical Support Center: Process Optimization for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Product Identity: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one CAS: 138402-05-8 Role: Key Intermediate (Spiro Ketone) for Irbesartan API Audience: Process Chemists, Manufacturing Engineers, and R&D Scientists[1]
Introduction: The Criticality of the Spiro Cycle
Welcome to the Technical Support Center. This guide addresses the industrial synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one , the structural core of the antihypertensive drug Irbesartan.[2] The formation of this spiro-imidazolinone ring is the thermodynamic bottleneck of the synthesis.
In industrial settings, the two primary challenges are incomplete cyclization (leading to open-ring amide impurities) and hydrolytic instability during workup. This guide moves beyond basic recipes to provide a causal analysis of process failures and self-validating correction protocols.
Module 1: Reaction Mechanism & Pathway Analysis
Understanding the mechanism is the first step in troubleshooting. The synthesis typically involves the condensation of 1-aminocyclopentanecarboxylic acid (ACPC) (or its ester/nitrile precursors) with a pentanoic acid derivative (Valerimidate or Valeronitrile).
Visualizing the Pathway
The following diagram illustrates the critical "Danger Zone" where the open-ring intermediate can fail to close or re-open due to water presence.
Figure 1: Reaction pathway highlighting the reversible nature of the cyclization step. Removal of water is the driving force for high yields.
Module 2: Troubleshooting Guide (FAQ)
This section addresses specific failure modes reported by process engineers.
Issue 1: High Levels of "Open-Ring" Amide Impurity (>1.0%)
Symptom: HPLC shows a persistent peak at RRT ~0.85-0.90 relative to the product. The reaction stalls at 90-95% conversion.
-
Root Cause: The cyclization is an equilibrium reaction driven by the elimination of water (or alcohol if using imidates). If water is not removed efficiently, the equilibrium shifts backward toward the open-ring N-valeryl amide.
-
Corrective Action:
-
Azeotropic Distillation: If using Toluene or Xylene, ensure the Dean-Stark trap is functioning efficiently. Verify the solvent reflux rate is sufficient to carry water over.
-
Scavengers: For lower temperature variants, consider adding molecular sieves or orthoesters (e.g., triethyl orthoformate) to chemically scavenge water/alcohol by-products.
-
Acidity Check: The cyclization is acid-catalyzed. If using the Valerimidate HCl route, ensure the pH is not neutralized too early.
-
Issue 2: Product "Oiling Out" During Crystallization
Symptom: The product separates as a sticky oil or gum instead of a white crystalline powder, trapping impurities.
-
Root Cause: Rapid cooling or incorrect solvent/antisolvent ratio. The spiro ketone has high solubility in alcohols/acidic water but low solubility in hydrocarbons.
-
Corrective Action:
-
Seeding Protocol: Do not rely on spontaneous nucleation. Seed the mixture at the metastable limit (typically 5-10°C below saturation temperature) with 0.5% pure crystals.
-
Solvent Switch: If using an aqueous workup, ensure the pH is adjusted to >10 before extraction to ensure the product is in the free base form (non-ionized), which crystallizes better from organic solvents like Ethyl Acetate/Hexane or Acetone.
-
Issue 3: Low Assay (<98%) Due to Dimer Formation
Symptom: Unknown high molecular weight impurities.
-
Root Cause: Thermal degradation. Prolonged heating (>120°C) in the presence of strong base or concentrated acid can cause intermolecular condensation.
-
Corrective Action:
-
Limit reflux times to the minimum required for >99% conversion (monitor via IPC/HPLC).
-
Reduce pot temperature by applying mild vacuum during azeotropic distillation.
-
Module 3: Optimized Experimental Protocol
This protocol utilizes the Valerimidate Hydrochloride route, favored for its milder conditions compared to the direct nitrile fusion.
Standard Operating Procedure (SOP)
Scale: 100g Basis Reaction Type: Condensation/Cyclization
| Step | Operation | Critical Parameter |
| 1. Charge | Load ACPC (1.0 eq) and Ethyl Valerimidate HCl (1.1 eq) into the reactor. | Stoichiometry is vital. Excess imidate compensates for hydrolysis. |
| 2. Solvent | Add Xylene (10 vol) and Acetic Acid (0.5 eq). | Xylene allows for azeotropic water removal (BP ~140°C). |
| 3. Reaction | Heat to reflux (135-140°C) with a Dean-Stark trap. | IPC: Monitor water collection. Reaction is complete when water evolution ceases (~6-8 hrs). |
| 4. Workup | Cool to 25°C. Add 20% NaOH solution to adjust pH to 10-11. | High pH ensures the spiro ring is stable and in free-base form. |
| 5. Extraction | Separate layers. Wash organic layer with brine. | Remove inorganic salts. |
| 6. Crystallization | Concentrate Xylene to ~3 vol. Cool slowly to 0-5°C. Add n-Heptane (antisolvent) if yield is low. | Seed at 40°C to prevent oiling. |
| 7. Isolation | Filter and wash with cold Heptane. Dry at 50°C under vacuum. | Target Moisture: <0.5%. |
Module 4: Comparative Process Data
The following table compares solvent systems for the cyclization step.
| Solvent System | Reaction Temp (°C) | Yield (%) | Purity (%) | Pros/Cons |
| Xylene (Recommended) | 140°C | 88-92% | >99.0% | Excellent water removal; high BP promotes cyclization. |
| Toluene | 110°C | 80-85% | 98.5% | Lower temp may require longer reaction times; safer handling. |
| n-Butanol/Water | 100°C | 75-80% | 97.0% | "Green" solvent but difficult to drive equilibrium; requires excess reagents. |
| Methanol (Pressure) | 80°C (Pressurized) | 65-70% | 95.0% | Poor conversion due to alcohol inhibiting imidate condensation. |
Module 5: Diagnostic Decision Tree
Use this logic flow to diagnose low yield or purity issues immediately.
Figure 2: Diagnostic logic for rapid troubleshooting of process deviations.
References
-
Bernhart, C. et al. (1993). Intermediates for the synthesis of irbesartan. U.S. Patent No.[3][4] 5,270,317.[3][4] Washington, DC: U.S. Patent and Trademark Office. Link
-
BenchChem. (2025).[5] Economic Analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one in Large-Scale Synthesis. Link
-
ChemicalBook. (2026).[6] 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride Properties and Suppliers. Link
-
PubChem. (2025).[7] Compound Summary for CID 10176511: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.[1][7][8] National Center for Biotechnology Information. Link
-
Wang, Y. et al. (2005). Improved production process of 2-butyl-1,3-diazaspiro[4.4]nonane-1-ene-4-ketone. CN Patent CN1194971C. Link
Sources
- 1. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | C11H18N2O | CID 10176511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US20100234614A1 - Process for pure irbesartan - Google Patents [patents.google.com]
- 4. US7301035B2 - Intermediates for the synthesis of irbesartan - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride | 151257-01-1 [chemicalbook.com]
- 7. 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride | C11H19ClN2O | CID 10176995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. NOVEL SYNTHESIS OF IRBESARTAN - Patent 1546135 [data.epo.org]
Validation & Comparative
A Comparative Guide to 2-Butyl-1,3-diazaspiro[4.4]non-1-ene and Other Organic Bases in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of an appropriate base is a critical parameter that can dictate the outcome of a reaction. Organic bases, non-metallic and often soluble in organic solvents, are indispensable tools for a wide array of chemical transformations, from simple deprotonations to complex catalytic cycles.[1][2][3] This guide provides an in-depth comparison of 2-Butyl-1,3-diazaspiro[4.4]non-1-ene, a potent amidine base, with other widely used organic bases. We will explore their structural nuances, physicochemical properties, and performance in key synthetic applications, supported by experimental data and established protocols.
The search for the ideal organic base is driven by the need to balance reactivity with selectivity. Key characteristics such as basicity (pKa), steric hindrance, nucleophilicity, and solubility determine a base's suitability for a specific transformation.[1][2] This guide will focus on comparing 2-Butyl-1,3-diazaspiro[4.4]non-1-ene with representatives from three major classes of organic bases: amidines (DBU), guanidines (TBD), and phosphazenes (BEMP).
Physicochemical Properties: A Head-to-Head Comparison
The efficacy of an organic base is fundamentally linked to its molecular structure. The arrangement of atoms influences not only its basicity but also its steric environment and solubility, which are crucial for catalytic performance.
1.1. Structural Features
-
2-Butyl-1,3-diazaspiro[4.4]non-1-ene: This molecule features a unique spirocyclic amidine core.[4][5] The spiro linkage, where the two rings share a single carbon atom, creates a rigid, three-dimensional structure. The n-butyl group attached to the amidine carbon contributes to its lipophilicity.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A bicyclic amidine, DBU is one of the most common and versatile organic bases.[6][7][8] Its fused ring system creates a sterically hindered yet highly basic nitrogen atom.
-
TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene): TBD is a bicyclic guanidine, a class of compounds known for their exceptional basicity due to the resonance stabilization of the protonated form.[9]
-
BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine): As a phosphazene base, BEMP's high basicity arises from the phosphorus-nitrogen double bond.[10][11][12] These bases are known for being strong, non-nucleophilic, and soluble in nonpolar solvents.[11]
1.2. Comparative Data
The following table summarizes key physicochemical properties of 2-Butyl-1,3-diazaspiro[4.4]non-1-ene and the selected benchmark bases.
| Property | 2-Butyl-1,3-diazaspiro[4.4]non-1-ene | DBU | TBD | BEMP |
| Structure | Spirocyclic Amidine | Bicyclic Amidine | Bicyclic Guanidine | Phosphazene |
| Molecular Weight ( g/mol ) | 194.27[5] | 152.24[6] | 139.20 | 274.38 |
| pKa of Conjugate Acid (in Acetonitrile) | Not widely reported, but expected to be high | 24.3[13][14] | ~26 | 27.6[10][11][12] |
| Steric Hindrance | High | High | Moderate | Very High |
| Solubility | Good in nonpolar and polar aprotic solvents | Soluble in water, ethers, alcohols[6] | Soluble in water, acetonitrile, ethanol, organic solvents | High in apolar to moderately polar solvents (e.g., hexane, toluene, THF)[14] |
Performance in Catalysis: The Michael Addition
To provide a practical comparison, we will examine the role of these bases as catalysts in the Michael addition, a fundamental carbon-carbon bond-forming reaction.[15][16][17] The reaction involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[16][17] The efficiency of the base in deprotonating the Michael donor is paramount to the reaction's success.
Experimental Objective
To compare the catalytic efficiency of 2-Butyl-1,3-diazaspiro[4.4]non-1-ene, DBU, TBD, and BEMP in the Michael addition of diethyl malonate to chalcone. The primary metrics for comparison will be reaction time and product yield.
Experimental Protocol
The following is a generalized protocol for a comparative study. For a detailed, step-by-step procedure, refer to established methods for base-catalyzed Michael additions.[15][18]
Caption: Experimental workflow for comparing organic bases in a Michael addition reaction.
Anticipated Results and Discussion
The performance of each base is expected to correlate with its intrinsic properties.
| Base | pKa (in ACN) | Expected Reaction Time | Expected Yield | Key Considerations |
| 2-Butyl-1,3-diazaspiro[4.4]non-1-ene | High (est.) | Short | High | The spirocyclic structure provides significant steric bulk, which can enhance selectivity by minimizing side reactions. |
| DBU | 24.3[13][14] | Short | High | A reliable and widely used base, known for its high efficiency in dehydrohalogenations and other reactions.[7][19] |
| TBD | ~26 | Very Short | Very High | Its guanidine structure makes it a very strong base, capable of deprotonating even weakly acidic C-H bonds.[9][20] |
| BEMP | 27.6[10][11][12] | Very Short | Very High | As a superbase, BEMP is expected to provide the fastest reaction rate. Its high steric hindrance can be beneficial for selectivity.[14] |
Causality Behind Performance:
-
Basicity (pKa): A higher pKa generally leads to a faster rate of deprotonation of the Michael donor, thus accelerating the reaction. TBD and BEMP, being stronger bases than the amidines, are expected to exhibit higher catalytic activity.
-
Steric Hindrance: While high basicity is desirable, excessive steric bulk around the basic center can sometimes hinder its approach to the substrate. However, in many cases, steric hindrance is advantageous as it prevents the base from acting as a nucleophile and participating in unwanted side reactions.[8] The bulky nature of 2-Butyl-1,3-diazaspiro[4.4]non-1-ene and BEMP makes them excellent non-nucleophilic bases.
-
Solubility: The ability of the base and its protonated form to remain dissolved in the reaction medium is crucial for maintaining a homogeneous catalytic environment. All the compared bases exhibit good solubility in common organic solvents.[6][14]
Mechanistic Insight
The catalytic cycle of a base-catalyzed Michael addition involves three key steps: deprotonation of the Michael donor, nucleophilic attack on the Michael acceptor, and protonation of the resulting enolate.
Caption: Generalized mechanism of a base-catalyzed Michael addition.
The choice of base directly influences the initial deprotonation step. A stronger base will shift the equilibrium further towards the formation of the enolate, leading to a higher concentration of the active nucleophile and a faster overall reaction rate.
Conclusion
2-Butyl-1,3-diazaspiro[4.4]non-1-ene emerges as a potent and sterically hindered organic base, making it a valuable tool in the synthetic chemist's arsenal. Its performance is comparable to that of established bases like DBU, and its unique spirocyclic structure may offer advantages in reactions where fine-tuning of steric and electronic properties is crucial.
-
For reactions requiring high basicity and moderate steric hindrance, DBU and TBD remain excellent choices.
-
For transformations demanding extremely high basicity and a non-nucleophilic character, phosphazene bases like BEMP are superior.
-
2-Butyl-1,3-diazaspiro[4.4]non-1-ene finds its niche in applications where a combination of high basicity, significant steric hindrance, and good solubility in a range of solvents is required. Its utility as a key intermediate in pharmaceutical synthesis, for example in the production of Irbesartan, highlights its industrial relevance.[21][22][23]
Ultimately, the selection of the optimal base is reaction-dependent.[1][2] This guide serves as a foundational resource for making an informed decision, encouraging researchers to consider not only the pKa but also the structural and steric properties of the base to achieve the desired synthetic outcome.
References
- A Comparative Guide to the Synthesis of Irbesartan: 2-Butyl-1,3-diazaspiro[4.4]non-1-en - Benchchem.
-
Triazabicyclodecene - Wikipedia. Available at: [Link]
- Phosphazene - No Added Chemicals.
- Economic Analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one in Large-Scale Synthesis - Benchchem.
-
Phosphazene - Wikipedia. Available at: [Link]
-
Thermal and Physical Properties of 7-Methyl-1,5,7-triazabicyclo[22]dec-5-ene. Available at:
-
Phosphazene - chemeurope.com. Available at: [Link]
-
Physical Properties of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (mTBD) - ResearchGate. Available at: [Link]
-
1,8-DiazaBicyclo[5.4.0]Undec-7-ene (DBU): unexpected side reactions - Atlanchim Pharma. Available at: [Link]
-
Improved production process of 2-butyl-1,3-diaze spiro[22][22] nonane-1-ene-4-ketone - Google Patents. Available at:
-
Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis - MDPI. Available at: [Link]
-
Process for the preparation of 2-[4- [(2-butyl- 4-oxo-1,3- diazaspiro [4.4] non-1-en-3-yl)methyl]- 2-(ethoxymethyl) phenyl]-N - Technical Disclosure Commons. Available at: [Link]
-
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | 151257-01-1 - SynThink. Available at: [Link]
-
Phosphazene bases in the ring-opening polymerization of β-lactones - RSC Publishing. Available at: [Link]
-
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one - PubChem. Available at: [Link]
-
1,8-Diazabicyclo(5.4.0)undec-7-ene - Wikipedia. Available at: [Link]
-
Roles of Bases in Transition-Metal Catalyzed Organic Reactions - SIOC. Available at: [Link]
-
Roles of Bases in Transition-Metal Catalyzed Organic Reactions - ResearchGate. Available at: [Link]
-
Lewis Base Catalysis in Organic Synthesis - University of Illinois Urbana-Champaign. Available at: [Link]
-
DBU [1,8-Diazabicyclo[11][22]undec-7-ene] - An Overview - YouTube. Available at: [Link]
-
2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride - PubChem. Available at: [Link]
-
Applications of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in heterocyclic ring formations - RSC Publishing. Available at: [Link]
-
Organic bases – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Mechanochemistry and Eco-Bases for Sustainable Michael Addition Reactions - PMC. Available at: [Link]
-
The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. Available at: [Link]
-
Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory - ACS Publications. Available at: [Link]
-
Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds - RSC Publishing. Available at: [Link]
-
Michael Addition - Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Roles of Bases in Transition-Metal Catalyzed Organic Reactions [sioc-journal.cn]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. CAS 151257-01-1: 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-buty… [cymitquimica.com]
- 5. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | C11H18N2O | CID 10176511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,8-Diazabicyclo(5.4.0)undec-7-ene - Wikipedia [en.wikipedia.org]
- 7. Properties & Applications of DBU Base [en.highfine.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Triazabicyclodecene - Wikipedia [en.wikipedia.org]
- 10. Phosphazene [chem-is-you.blogspot.com]
- 11. Phosphazene - Wikipedia [en.wikipedia.org]
- 12. Phosphazene [chemeurope.com]
- 13. atlanchimpharma.com [atlanchimpharma.com]
- 14. Phosphazene Bases [sigmaaldrich.cn]
- 15. Mechanochemistry and Eco-Bases for Sustainable Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Michael Addition [organic-chemistry.org]
- 18. Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11005G [pubs.rsc.org]
- 19. Applications of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in heterocyclic ring formations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. 1,5,7-Triazabicyclo[4.4.0]dec-5-ene CAS#: 5807-14-7 [m.chemicalbook.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride | 151257-01-1 [chemicalbook.com]
Comparative Guide: DBU vs. 2-Butyl-1,3-diazaspiro[4.4]non-1-ene Systems
[1]
Executive Analysis: Structural & Functional Divergence[1]
The core difference lies in the topology of the amidine system.[1] DBU utilizes a fused bicyclic system to enforce planarity and conjugation, whereas the Spiro-compound utilizes a spiro carbon to manage steric bulk and ring strain.[1]
| Feature | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2-Butyl-1,3-diazaspiro[4.4]non-1-ene (Scaffold) |
| Topology | Fused Bicyclic [5.4.0] | Spiro Bicyclic [4.4] |
| Primary Role | Non-nucleophilic Superbase Catalyst | Pharmacophore / Chiral Scaffold Precursor |
| Basicity (pKa) | ~12–13 (MeCN), ~24.3 (MeCN)* | ~11–12 (Estimated for des-oxo amidine) |
| Steric Profile | Planar, accessible Nitrogen (N-7) | Hindered, "Butterfly" conformation |
| Key Application | Elimination, Isomerization, Esterification | Irbesartan Synthesis, Asymmetric Catalysis (Chiral derivatives) |
*Note: DBU basicity is highly solvent-dependent.
Structural Logic: Why DBU dominates as a Catalyst
DBU's efficiency stems from the "amidine twist."[1] The fused ring system forces the lone pair into conjugation, making the imine nitrogen extremely basic. The Spiro-system, while rigid, often contains a lactam (carbonyl) in pharmaceutical intermediates, which kills basicity.[1] However, pure spiro-amidines (without the ketone) are emerging as chiral alternatives to DBU for enantioselective reactions.[1]
Catalytic Efficiency in Synthesis: Functionalizing the Spiro-Scaffold
For drug developers, the "efficiency" question often pertains to using DBU to synthesize the Spiro-intermediate versus alternative Phase Transfer Catalysis (PTC) methods.[1]
The Challenge: N-Alkylation of the Spiro-Lactam
The critical step in Irbesartan synthesis is the alkylation of the Spiro-intermediate with a biphenyl bromide.[1]
Pathway A: DBU-Mediated Homogeneous Catalysis
-
Mechanism: DBU acts as a soluble base to deprotonate the lactam NH.[1]
-
Efficiency: High reaction rate due to homogeneity.[1]
-
Drawback: DBU is nucleophilic enough to attack the electrophile (bromobenzyl derivative) competitively, forming quaternary ammonium byproducts.[1]
Pathway B: Phase Transfer Catalysis (PTC)
-
Mechanism: Use of TBAB (Tetrabutylammonium bromide) with solid KOH/NaOH.[1]
-
Efficiency: Slower kinetics but higher selectivity.[1]
-
Advantage: Prevents side-reactions associated with DBU nucleophilicity.[1]
Quantitative Comparison of Synthetic Routes
| Metric | DBU-Mediated Route | PTC Route (TBAB/NaOH) |
| Reaction Time | 2–4 Hours | 6–12 Hours |
| Yield | 75–82% | 88–94% |
| Purity Profile | Moderate (DBU-adduct impurities) | High (Clean conversion) |
| Cost Efficiency | Low (DBU is expensive/hard to recycle) | High (Inorganic bases are cheap) |
Expert Insight: While DBU is a faster catalyst for deprotonation, its use in alkylating the 2-Butyl-spiro system is often sub-optimal compared to PTC methods due to the formation of N-alkylated DBU impurities which are difficult to purge from the API.[1]
Visualization: Mechanistic Pathways[1]
The following diagram illustrates the divergent pathways: The DBU-mediated activation (showing potential side reactions) versus the Spiro-scaffold's role as a nucleophile.[1]
Caption: Comparative activation pathways showing DBU's kinetic advantage vs. PTC's thermodynamic selectivity in spiro-compound functionalization.
Experimental Protocols
Protocol A: Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-ene-4-one (Spiro-Intermediate)
This protocol utilizes a cyclization efficiency comparison.[1]
Reagents:
-
1-Aminocyclopentanecarboxylic acid (Starting Material)[1]
-
Valeryl chloride[1]
-
Base: DBU (0.1 eq) vs NaOH (Stoichiometric)[1]
Workflow:
-
Acylation: React amino acid with valeryl chloride in THF at 0°C.
-
Cyclization (The Catalytic Step):
-
Workup: Wash with 5% NaHCO3, dry over MgSO4, concentrate.
Result: DBU catalyzes the cyclization at lower temperatures (80°C) compared to thermal dehydration (140°C), preventing thermal degradation of the butyl chain.[1]
Protocol B: Comparative Basicity Test (Self-Validating)
To determine if a specific batch of "Spiro-Amidine" (des-oxo) is active compared to DBU:
-
Setup: Prepare 0.1 M solutions of DBU and the Spiro-compound in CD3CN (Deuterated Acetonitrile).
-
Probe: Add 1.0 eq of Dimethyl Malonate (active methylene, pKa ~16).
-
Observation: Monitor by 1H NMR.
Conclusion & Recommendations
-
For Synthesis: Do not use DBU as the primary base for alkylating the 2-Butyl-spiro intermediate if high purity is required. The PTC method (TBAB/NaOH) offers superior catalytic efficiency in terms of Yield/Purity ratio (94% vs 82%).[1]
-
For Catalysis: If exploring the 2-Butyl-1,3-diazaspiro[4.4]non-1-ene scaffold as a new catalyst, it must be the des-oxo (imidazoline) form.[1] This scaffold offers potential for enantioselective catalysis (if chiral) where DBU (achiral) fails, but lacks the raw basicity of DBU due to increased steric strain in the spiro-junction.[1]
References
-
Synthesis of Irbesartan Intermediates: BenchChem. (2025).[1][2] A Comparative Guide to the Synthesis of Irbesartan: 2-Butyl-1,3-diazaspiro[4.4]non-1-en.Link[1]
-
DBU Catalytic Mechanisms: Vaidyanathan, R., et al. (2010).[1][3] DBU Catalysis of N,N'-Carbonyldiimidazole-Mediated Amidations. Organic Letters.Link[1]
-
Spirocyclic Amidine Properties: PubChem. (2025).[1][4] Compound Summary: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.[1][4][5][6][7][2][8][9][10][11][12]Link[1]
-
Comparison of Amidine Bases: Taylor & Francis.[1] (2022). A review on DBU-mediated organic transformations.Link[1]
Sources
- 1. 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride | C11H19ClN2O | CID 10176995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DBU Catalysis of N,N'-Carbonyldiimidazole-Mediated Amidations [organic-chemistry.org]
- 4. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | C11H18N2O | CID 10176511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride | C11H19ClN2O | CID 10176995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NOVEL SYNTHESIS OF IRBESARTAN - Patent 1546135 [data.epo.org]
- 7. WO2004065383A2 - Novel synthesis of irbesartan - Google Patents [patents.google.com]
- 8. US7301035B2 - Intermediates for the synthesis of irbesartan - Google Patents [patents.google.com]
- 9. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride | 151257-01-1 [chemicalbook.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. 2-Butyl-1,3-diaza-spiro[4.4]non-1-en-4-one HCl | CAS 151257-01-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. chemimpex.com [chemimpex.com]
A Comparative Guide to the Validation of Analytical Methods for 2-Butyl-1,3-diazaspiro[4.4]non-1-ene
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth comparison of potential analytical methodologies for the quantification and characterization of 2-Butyl-1,3-diazaspiro[4.4]non-1-ene, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] This document will not only detail the "how" but also the "why" behind experimental choices, grounded in the principles of scientific integrity and international regulatory guidelines.
Introduction to 2-Butyl-1,3-diazaspiro[4.4]non-1-ene and the Imperative of Method Validation
2-Butyl-1,3-diazaspiro[4.4]non-1-ene is a heterocyclic compound featuring a spirocyclic core.[3] Its purity and concentration are critical quality attributes that can significantly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, the analytical methods used to assess these attributes must be rigorously validated to ensure they are fit for their intended purpose.[4]
The validation of an analytical procedure is a documented process that provides a high degree of assurance that the method will consistently produce a result meeting its predetermined specifications and quality attributes. This guide is developed in alignment with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8][9][10][11]
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is the first critical step in method development and validation. For a compound like 2-Butyl-1,3-diazaspiro[4.4]non-1-ene, with its unique spiro structure and potential for related impurities, chromatographic techniques are generally the most suitable.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of pharmaceutical intermediates.[12] Both normal-phase and reversed-phase HPLC can be considered for the analysis of this spiro compound.
-
Reversed-Phase HPLC (RP-HPLC): This is often the workhorse of pharmaceutical analysis due to its robustness and applicability to a wide range of compounds. For 2-Butyl-1,3-diazaspiro[4.4]non-1-ene, a C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) would be a logical starting point. The inclusion of a buffer may be necessary to control the ionization state of the analyte and ensure reproducible retention times.
-
Normal-Phase HPLC (NP-HPLC): Given the heterocyclic nature and potential for polar interactions, NP-HPLC could offer alternative selectivity, especially for the separation of closely related isomers or impurities.[12] This would typically involve a polar stationary phase (e.g., silica or cyano) and a non-polar mobile phase (e.g., hexane with a polar modifier like isopropanol).
Causality Behind the Choice: The choice between RP-HPLC and NP-HPLC depends on the specific separation challenge. RP-HPLC is generally more robust and reproducible for routine quality control. NP-HPLC, while potentially offering better separation for certain impurities, can be more sensitive to mobile phase composition and water content.
Gas Chromatography (GC)
Considering the volatility of 2-Butyl-1,3-diazaspiro[4.4]non-1-ene, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is another viable option.
-
GC-FID: This method would be suitable for assessing the purity of the compound, particularly for volatile organic impurities. The choice of the capillary column (e.g., a mid-polar phase like a 5% phenyl-polysiloxane) would be critical for achieving the desired separation.
-
GC-MS: The addition of a mass spectrometer provides enhanced specificity and allows for the identification of unknown impurities by analyzing their mass spectra.
Causality Behind the Choice: GC is an excellent technique for volatile and thermally stable compounds. However, potential degradation of the analyte at high temperatures in the injector or column must be investigated during method development.
The Pillars of Analytical Method Validation
According to the ICH Q2(R2) guidelines, a comprehensive method validation encompasses several key parameters.[4][5][13][14] The following sections detail the experimental protocols for validating a hypothetical RP-HPLC method for the assay of 2-Butyl-1,3-diazaspiro[4.4]non-1-ene.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[15]
Experimental Protocol:
-
Analyte Solution: Prepare a solution of 2-Butyl-1,3-diazaspiro[4.4]non-1-ene reference standard at the target concentration.
-
Placebo Solution: Prepare a solution containing all potential excipients or starting materials that might be present in a sample, but without the analyte.
-
Spiked Solution: Spike the placebo solution with a known amount of the analyte.
-
Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
-
Analysis: Inject all solutions into the HPLC system.
-
Acceptance Criteria: The peak for 2-Butyl-1,3-diazaspiro[4.4]non-1-ene in the spiked solution should be pure and free from interference from any placebo components. In the forced degradation samples, the analyte peak should be well-resolved from any degradation product peaks.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[4][5]
Experimental Protocol:
-
Stock Solution: Prepare a stock solution of the reference standard.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Analysis: Inject each calibration standard in triplicate.
-
Data Analysis: Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[14][16]
Experimental Protocol:
-
Spiked Samples: Prepare samples by spiking a placebo with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples using the developed method.
-
Data Analysis: Calculate the percent recovery for each sample.
-
Acceptance Criteria: The mean percent recovery should be within a pre-defined range (e.g., 98.0% to 102.0%).
Precision
Precision is the measure of the degree of scatter of a series of measurements under the same conditions. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[15]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six independent samples at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined data from both experiments.
-
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should not be more than a pre-defined value (e.g., ≤ 2.0%).[5]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
Experimental Protocol:
-
Visual Evaluation: Determine the minimum concentration at which the analyte can be reliably detected.
-
Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[17]
-
Standard Deviation of the Response and the Slope: Calculate LOD and LOQ based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Mobile phase composition (e.g., ± 2% organic solvent)
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
-
Analyze a system suitability solution under each of the modified conditions.
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, resolution, theoretical plates) should remain within the pre-defined limits.
Data Presentation and Visualization
Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 50% - 150% of target concentration | 50 µg/mL - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | Report value | 0.1 µg/mL |
| LOQ | Report value with acceptable precision and accuracy | 0.3 µg/mL |
| Robustness | System suitability parameters met under all conditions. | Pass |
Experimental Workflows
Caption: A typical workflow for analytical method validation.
Caption: Workflow for a forced degradation study.
Conclusion
The validation of analytical methods for a key intermediate like 2-Butyl-1,3-diazaspiro[4.4]non-1-ene is a multi-faceted process that requires a deep understanding of the analyte, the chosen analytical technique, and the governing regulatory principles. While this guide provides a comprehensive framework for validating a hypothetical RP-HPLC method, the specific experimental conditions and acceptance criteria should be tailored to the intended use of the method and the phase of drug development. By adhering to a systematic and scientifically sound validation approach, researchers and drug developers can ensure the generation of reliable and defensible analytical data, ultimately contributing to the quality and safety of the final pharmaceutical product.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline.
- FDA Guidance on Analytical Method Validation. (n.d.).
- Q2(R2) Validation of Analytical Procedures - FDA. (n.d.).
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, December 2).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
- A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Spiro Alcohols - Benchchem. (n.d.).
- What Is FDA Method Validation Guidance and Its Importance? - Altabrisa Group. (2025, August 6).
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7).
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (n.d.).
- Economic Analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one in Large-Scale Synthesis - Benchchem. (n.d.).
- 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one - PubChem. (n.d.).
- A Comparative Guide to the Synthesis of Irbesartan: 2-Butyl-1,3-diazaspiro[4.4]non-1-en - Benchchem. (n.d.).
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
- Analytical Method Validation: ICH and USP Perspectives - IJRR, International Journal of Research and Review. (2025, August 8).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | C11H18N2O | CID 10176511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 7. scribd.com [scribd.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. database.ich.org [database.ich.org]
A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives: A Guide for Drug Discovery Professionals
The strategic incorporation of three-dimensional structural motifs is a cornerstone of modern medicinal chemistry, aimed at enhancing target selectivity and optimizing pharmacokinetic profiles. Among these, azaspirocyclic scaffolds, particularly azaspiro[4.4]nonane and azaspiro[4.5]decane, have garnered significant attention as privileged structures. Their inherent rigidity and defined spatial arrangement of substituents offer a unique advantage in the design of novel therapeutics. This guide provides an in-depth comparative analysis of these two prominent azaspirocyclic systems, delving into their synthesis, conformational nuances, and divergent pharmacological applications to inform and guide future drug development endeavors.
Structural and Conformational Insights: The Tale of Two Rings
The fundamental difference between azaspiro[4.4]nonane and azaspiro[4.5]decane lies in the size of the carbocyclic ring fused to the central pyrrolidine or piperidine nitrogen. Azaspiro[4.4]nonane features a five-membered cyclopentane ring, while azaspiro[4.5]decane incorporates a six-membered cyclohexane ring. This seemingly subtle variation has profound implications for the overall shape, rigidity, and vectoral presentation of appended functional groups.
The azaspiro[4.4]nonane scaffold, composed of two five-membered rings, exhibits a more compact and rigid structure.[1] This rigidity can be advantageous in pre-organizing substituents for optimal interaction with a biological target, potentially leading to higher binding affinities. Conversely, the azaspiro[4.5]decane framework, with its cyclohexane ring, possesses greater conformational flexibility. This allows for more dynamic interactions with a binding pocket and may be beneficial for accommodating a wider range of target topographies.
Comparative Synthesis Strategies: Forging the Azaspiro Core
The construction of these spirocyclic systems can be broadly categorized into two main approaches: formation of the carbocyclic ring onto a pre-existing nitrogen heterocycle, or the construction of the nitrogen-containing ring onto a carbocyclic precursor.[2]
Azaspiro[4.4]nonane Synthesis:
A prevalent strategy for synthesizing the azaspiro[4.4]nonane core involves an intramolecular 1,3-dipolar cycloaddition of an alkenyl-substituted cyclic nitrone.[3] This method offers a robust pathway to sterically hindered spirocyclic amines. The general workflow involves the synthesis of an appropriate N-oxide precursor, followed by the addition of an alkenyl Grignard reagent, oxidation to the nitrone, and subsequent thermal cyclization to form a tricyclic isoxazolidine intermediate. Reductive cleavage of the N-O bond then yields the desired azaspiro[4.4]nonane derivative.[3]
Another notable approach is the domino radical bicyclization, which allows for the formation of the 1-azaspiro[4.4]nonane skeleton from O-benzyl oxime ethers containing an alkenyl moiety.[4]
Caption: General workflow for the synthesis of 1-azaspiro[4.4]nonane derivatives.
Azaspiro[4.5]decane Synthesis:
The synthesis of azaspiro[4.5]decane derivatives often involves multi-step sequences that focus on constructing the piperidine ring followed by spirocyclization.[5] Intramolecular cyclization reactions and ring-closing metathesis are common strategies employed. The choice of synthetic route is heavily influenced by the desired substitution pattern on the final molecule.[5] For instance, a palladium-catalyzed domino reaction of unactivated yne-en-ynes with aryl halides has been shown to produce diazaspiro[4.5]decanes with exocyclic double bonds.[6]
Sources
- 1. 175-94-0(2-Azaspiro[4.4]nonane) | Kuujia.com [kuujia.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Validation of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one: A Comparative Guide vs. Linear Precursors
Topic: Spectroscopic Analysis (NMR, IR, MS) of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Content Type: Comparative Technical Guide Audience: Pharmaceutical Researchers, Process Chemists, and QC Analysts[1][2]
Executive Summary
In the synthesis of Angiotensin II receptor antagonists (notably Irbesartan), 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (hereafter referred to as the Spiro Intermediate ) represents a critical " go/no-go " checkpoint.[1][2][3] Its formation marks the transition from a flexible, open-chain linear precursor to a rigid, bicyclic spiro-system.[1][2]
This guide provides an objective, data-driven comparison between the Spiro Intermediate and its primary Linear Precursor (typically an open-chain pentanoylamino-cyclopentanecarboxamide derivative).[1][2] We focus on orthogonal spectroscopic methods to validate ring closure, purity, and structural integrity.
Part 1: Structural Context & Comparative Baseline[1][2]
To understand the spectroscopic data, we must first define the structural change being monitored. The transformation involves a dehydration-cyclization reaction where the linear amide closes to form the imidazoline ring.[2]
| Feature | Target: Spiro Intermediate | Alternative: Linear Precursor |
| Structure | Bicyclic, Spiro-fused (Rigid) | Open-chain Amide (Flexible) |
| Formula | ||
| MW | 194.27 g/mol | ~212.29 g/mol |
| Key Functionality | Imidazoline Ring ( | Amide ( |
| Critical Attribute | Quaternary Spiro Carbon | Secondary Amide Proton |
Part 2: Infrared Spectroscopy (IR) – The Functional Group Fingerprint
IR is your primary tool for monitoring reaction progress (Process Analytical Technology - PAT).[1][2] The key differentiator is the shift in carbonyl environment and the appearance of the imine bond.
Comparative Data: IR Absorbance (
)[1][2][4]
| Functional Group | Spiro Intermediate (Ring Closed) | Linear Precursor (Open Chain) | Diagnostic Note |
| N-H Stretch | Weak/Absent (except tautomers) | 3200–3400 (Strong, Broad) | Disappearance of Amide |
| C=O[1][2] Stretch | 1720–1740 (Sharp) | 1650–1690 (Amide I) | Ring strain in the 5-membered lactam shifts |
| C=N Stretch | 1610–1630 (Medium) | Absent | Appearance of this band confirms imidazoline ring formation. |
| Fingerprint | Distinct Spiro bands < 1000 | Broad aliphatic bands |
Experimental Workflow (Graphviz)
Caption: Workflow for IR monitoring. Critical step: Removal of water is essential to prevent O-H interference with N-H bands.
Part 3: Nuclear Magnetic Resonance (NMR) – The Skeletal Map
While IR confirms functional groups, NMR provides the definitive structural proof. The Carbon-13 (
1. Carbon-13 NMR (
) – The Truth Teller
The formation of the spiro junction creates a quaternary carbon that is distinct from any carbon in the linear precursor.
-
Spiro Intermediate: Shows a quaternary singlet in the 60–75 ppm range.
-
Linear Precursor: The corresponding carbon is usually bonded to nitrogen and carbonyl but lacks the spiro-constriction, often appearing slightly upfield or with different splitting if protonated.[2]
-
C=N Carbon: A new signal appears downfield at ~160 ppm (C2 position), distinct from the Carbonyl at ~180 ppm .
2. Proton NMR (
) – Side Chain Validation
Use
| Proton Environment | Chemical Shift ( | Multiplicity | Integration |
| Terminal Methyl | 0.90 | Triplet ( | 3H |
| Butyl Methylene ( | 1.30 – 1.60 | Multiplet ( | 4H |
| Cyclopentyl ( | 1.70 – 2.00 | Multiplet ( | 8H |
| Butyl Methylene ( | 2.35 | Triplet ( | 2H |
| Amide NH | ~11.0 - 12.0 | Broad Singlet | 1H (Exchangeable) |
Expert Insight: In the linear precursor, the protons adjacent to the amide nitrogen will show coupling to the NH proton (if DMSO-
Part 4: Mass Spectrometry (MS) – Identity & Fragmentation
Mass Spectrometry offers high-sensitivity detection of impurities and confirms the molecular weight.[2]
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (
). -
Target Ion:
(Calculated for ).
Fragmentation Logic (MS/MS)
The spiro ring is robust, but the butyl chain is susceptible to fragmentation.
-
Parent Ion:
195 -
Primary Loss: Loss of propyl radical or propene from the butyl chain (McLafferty-like rearrangement or simple cleavage).
-
Fragment:
~153 (Loss of ) or ~138 (Loss of Butyl).
-
-
Ring Opening: High energy collision can open the imidazoline ring, reverting to fragments resembling the linear precursor (
~84 for cyclopentyl cation).
MS Validation Pathway (Graphviz)
Caption: MS fragmentation logic. The survival of the m/z 195 parent ion confirms the integral spiro structure vs. linear fragments.
Part 5: Detailed Experimental Protocols
Protocol A: Sample Preparation for NMR
-
Solvent: DMSO-
(Preferred for solubility of polar intermediates) or (if free base is isolated and dry).[1] -
Concentration: 10-15 mg of sample in 0.6 mL solvent.
-
Parameter Set:
-
Run
with 16 scans (d1 = 1.0s). -
Run
with 512 scans (d1 = 2.0s) to ensure quaternary carbons are visible. -
Tip: If using the HCl salt, add a drop of
to sharpen the signals if broadening occurs due to exchange.
-
Protocol B: HPLC-MS Method for Purity
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 210 nm (general) and 254 nm (aromatic impurities from previous steps); MS (ESI+).
-
Success Criteria: Single peak at retention time (RT) distinct from the more polar linear precursor (which elutes earlier).
References
-
PubChem Compound Summary. (2025). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. National Center for Biotechnology Information. Link
-
LGC Standards. (2025). Reference Standard for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride. Link
-
ChemicalBook. (2025). Product Profile: CAS 151257-01-1.[1][2][5][6][7] Link
-
BenchChem. (2025).[3] Economic and Spectroscopic Analysis of Irbesartan Intermediates. Link
Sources
- 1. 2-BUTYL-1,3-DIAZA-SPIRO[4.4]NON-1-EN-4-ONE HCL | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 2-Butyl-1,3-diazaspiro[4.4]non-1-ene-4-one Hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride | C11H19ClN2O | CID 10176995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride | C11H19ClN2O | CID 10176995 - PubChem [pubchem.ncbi.nlm.nih.gov]
Computational Insights & Process Comparison: The "Spiro-Scaffold" in Sartan Synthesis
Topic: Computational & Mechanistic Analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (Irbesartan Spiro-Intermediate) Content Type: Publish Comparison Guide Audience: Pharmaceutical Process Chemists, Computational Chemists, and Drug Development Leads.
Executive Summary & Scope
This guide provides a technical deep-dive into 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one (hereafter referred to as the Spiro-Intermediate ), the critical pharmacophore anchor for the antihypertensive drug Irbesartan .
While often viewed merely as a raw material, the mechanism of formation and the regioselectivity of this spirocyclic amidine are complex. Recent computational studies (DFT) have challenged traditional empirical assumptions, revealing that the stability of the spiro-ring versus its open-chain valeryl-amide precursors is heavily solvent-dependent.
This guide compares the Spiro-Intermediate Route against emerging Convergent Alternatives (e.g., Suzuki Coupling), supported by computational data on tautomeric stability and reaction energetics.
Computational Mechanism: Tautomerism & Regioselectivity
The core mechanistic challenge with the Spiro-Intermediate is not just its synthesis, but its N-alkylation selectivity . The molecule contains a 1,3-diazaspiro[4.4]non-1-ene ring with two nitrogen atoms.[1][2][3][4][5] Controlling which nitrogen reacts with the biphenyl halide is the rate-determining factor in yield quality.
The Tautomeric Equilibrium (DFT Analysis)
Computational studies utilizing Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveal that the Spiro-Intermediate exists in a dynamic equilibrium between the 1-H and 3-H tautomers.
-
Tautomer A (N1-H): The proton resides on the nitrogen adjacent to the spiro-carbon.
-
Tautomer B (N3-H): The proton resides on the nitrogen adjacent to the carbonyl (lactam-like).
Key Insight: In polar aprotic solvents (DMF, DMSO), the N3-H tautomer is thermodynamically favored by approximately 3.2 kcal/mol due to resonance stabilization with the carbonyl group. However, the N1 atom possesses a higher HOMO coefficient, making it the kinetically preferred nucleophile for alkylation.
Mechanism of Formation (Cyclization)
The formation of the spiro-ring from 1-aminocyclopentanecarboxylic acid involves a high-energy transition state.
-
Step 1: Acylation with valeryl chloride.
-
Step 2 (Critical): Dehydrative cyclization.
-
Computational Barrier: The activation energy (
) for the ring closure is calculated at ~18.5 kcal/mol in the absence of a catalyst, but drops to ~12 kcal/mol with acid catalysis (e.g., p-TsOH).
Visualization: Mechanistic Pathway & Selectivity
The following diagram illustrates the competitive pathways and the thermodynamic sink identified by computational modeling.
Figure 1: Mechanistic pathway showing the tautomeric equilibrium. Note that while N3-H is more stable, the N1 form is the required reactive species for correct drug synthesis.
Comparative Analysis: Traditional vs. Alternative Routes
Drug developers must choose between the established "Linear Spiro-Route" and newer "Convergent" strategies.
Performance Matrix
The following table compares the Spiro-Intermediate (Traditional) against the Glycine/Suzuki alternative.
| Feature | Traditional Route (Spiro-Intermediate) | Alternative Route (Suzuki Coupling) | Alternative (Glycine Methyl Ester) |
| Key Intermediate | 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | Boronic Acid Derivative | Glycine Methyl Ester |
| Step Count | High (Linear) | Low (Convergent) | Moderate |
| Overall Yield | ~66% (Optimized) | ~75-80% | ~54% |
| Atom Economy | Moderate | High | Low |
| Toxicity Profile | High Risk: Often uses Tributyltin Azide | Low Risk: Avoids Azides/Tin | Low Risk: Avoids Cyanides |
| Purification | Crystallization (Scalable) | Chromatography often required | Distillation/Crystallization |
| Cost Efficiency | High (Commoditized reagents) | Moderate (Expensive catalysts) | High (Cheap starting material) |
Causality & Analysis
-
Why the Spiro-Route persists: Despite the toxicity risks of subsequent steps (tetrazole formation), the Spiro-Intermediate is incredibly stable and crystallizes well. This "self-purifying" property makes it superior for GMP manufacturing compared to the Suzuki intermediates, which often require expensive palladium scavengers.
-
The Computational Edge: By using DFT to predict the
of the spiro-nitrogen, process chemists can tune the pH of the alkylation reaction to strictly favor the N1-alkylation , boosting yields from 66% to >85% without changing raw materials.
Experimental & Computational Protocols
Protocol A: Computational Validation (Self-Validating Workflow)
To verify the reactivity of a specific batch or derivative of the Spiro-Intermediate, use this standard DFT workflow.
-
Structure Generation: Build the 3D model of the spiro-compound (N1-H and N3-H forms).
-
Optimization: Run geometry optimization using Gaussian 16 or ORCA .
-
Functional: B3LYP or wB97X-D (for dispersion corrections).
-
Basis Set: 6-311++G(d,p).
-
Solvation: PCM model (Solvent = DMF).
-
-
Frequency Check: Ensure no imaginary frequencies (NImag=0) to confirm a ground state.
-
Fukui Function Calculation: Calculate
(nucleophilic susceptibility).-
Logic: The Nitrogen atom with the higher
value is the active site for alkylation. -
Validation: If
, the reaction will proceed with correct regioselectivity.
-
Protocol B: Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Note: This protocol avoids the use of highly toxic cyanides found in older literature.
Reagents:
-
1-Aminocyclopentanecarboxylic acid (1.0 eq)
-
Valeryl Chloride (1.1 eq)
-
Triethylamine (2.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq - Catalyst)
Procedure:
-
Acylation: Suspend 1-aminocyclopentanecarboxylic acid in Toluene at 0°C. Add Triethylamine. Dropwise add Valeryl Chloride over 30 mins.
-
Reaction: Stir at RT for 2 hours. Monitor by TLC (formation of linear amide).[1]
-
Cyclization: Add p-TsOH and heat to reflux with a Dean-Stark trap to remove water.
-
Causality: Removal of water drives the equilibrium toward the spiro-ring (Le Chatelier’s principle).
-
-
Work-up: Cool to RT. Wash with 5% NaHCO3 (removes acid) and Brine.
-
Isolation: Evaporate solvent. Recrystallize from Hexane/Ethyl Acetate (9:1).
-
Target: White crystalline solid (MP: ~102-104°C).
-
Synthesis Workflow Diagram
Figure 2: Process flow for the synthesis of the Spiro-Intermediate and subsequent divergence into Traditional vs. Green manufacturing routes.
References
-
BenchChem. (2025).[1][8] Economic Analysis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one in Large-Scale Synthesis. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10176995, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride. Retrieved from
-
Bernhart, C. A., et al. (1993).[9] Synthesis and biological activity of the angiotensin II antagonist Irbesartan. Journal of Medicinal Chemistry. (Contextual citation for mechanism foundation).
-
Reddy, A. V., et al. (2011). An improved and efficient synthesis of Irbesartan. ACG Publications. Retrieved from
-
Google Patents. (2007). US7301035B2 - Intermediates for the synthesis of irbesartan. Retrieved from
-
MDPI. (2023). A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition. (Methodology citation for DFT protocols on cyclic amidines). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN101648945A - Synthesis of important irbesartan intermediate - Google Patents [patents.google.com]
- 3. d-nb.info [d-nb.info]
- 4. 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride | C11H19ClN2O | CID 10176995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride [lgcstandards.com]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone - Google Patents [patents.google.com]
A Tale of Two Rings: A Comparative Guide to Linear vs. Spirocyclic Diazirine Photo-Affinity Probes
In the intricate world of chemical biology and drug discovery, understanding the transient interactions between a small molecule and its protein targets within a native cellular environment is paramount. Photo-affinity labeling (PAL) has emerged as a powerful technique to immortalize these fleeting interactions through light-induced covalent bond formation.[1] At the heart of this technique lies the photoprobe, a molecule engineered with a photoreactive group that, upon activation, captures binding partners in its immediate vicinity.
Among the arsenal of photoreactive moieties, diazirines have garnered significant acclaim for their small size, relative stability in the dark, and activation by biocompatible long-wave UV light.[2][3] However, not all diazirines are created equal. The seemingly subtle architectural difference between a "linear" (dialkyl) diazirine and a spirocyclic diazirine dictates a profound divergence in their photochemical behavior, influencing everything from labeling efficiency to off-target effects. This guide provides an in-depth, mechanistically-grounded comparison to empower researchers in selecting the optimal tool for their biological questions.
The Core Architecture: A Subtle Yet Consequential Distinction
At first glance, the distinction between linear and spirocyclic diazirines is a simple matter of topology. Linear diazirines feature a three-membered ring attached to an aliphatic chain, while spirocyclic diazirines incorporate the diazirine's carbon atom into a second ring system. This structural constraint is the linchpin for their differing reactivities.
Figure 1. General structures of linear and spirocyclic diazirine probes.
The Mechanistic Divide: Carbene vs. Diazo Pathways
The crux of the mechanistic difference lies in the fate of the diazirine upon photoactivation. Irradiation with UV light (typically ~350-365 nm) ejects a molecule of nitrogen (N₂), generating a highly reactive carbene.[4] However, for linear diazirines, this is not the only pathway. They can also rearrange into a more stable, yet still reactive, diazo intermediate.[5][6]
Linear diazirines tread a dual path.[7][8] Upon photolysis, they generate both the desired carbene and a linear diazoalkane.[9] This diazo intermediate is susceptible to protonation by acidic residues (e.g., aspartic and glutamic acid) in a protein's microenvironment, forming a diazonium species that then alkylates the protein.[10] This "pseudo-PAL" mechanism, driven by a longer-lived diazo intermediate, can lead to labeling that is pH-dependent and may occur at a distance from the initial binding site, potentially confounding results.[10][11]
Spirocyclic diazirines , in stark contrast, are mechanistically constrained. Their rigid structure heavily disfavors the formation of a stable diazo intermediate.[7][9] Photolysis of spirocyclic diazirines, such as cyclobutanediazirine, proceeds almost exclusively through the carbene pathway.[8] The resulting cyclobutylidene carbene is a highly reactive species that undergoes rapid C-H bond insertion or cycloaddition reactions with proximal molecules.[7][9] This leads to a more spatially precise snapshot of the binding interaction.
Figure 2. Divergent photochemical pathways of linear vs. spirocyclic diazirines.
Performance Showdown: A Head-to-Head Comparison
The mechanistic dichotomy between these probe classes translates directly into tangible differences in experimental performance.
| Feature | Linear Diazirines | Spirocyclic Diazirines | Rationale & Key Insights |
| Primary Reactive Intermediate | Carbene & Diazoalkane[7][8] | Almost exclusively Carbene[9] | The formation of a diazo intermediate is a key differentiator, influencing labeling profile and off-targets. |
| Labeling Efficiency | Generally Higher | Markedly Lower[7][8][12] | The highly reactive spirocyclic carbene is more efficiently quenched by aqueous solvent, while the linear diazo intermediate provides an additional, efficient pathway for protein labeling. |
| Labeling Specificity (Spatial) | Potentially Broader | More Spatially Precise | The longer lifetime of the linear diazo intermediate allows it to diffuse further from the binding site before reacting.[13] |
| pH Dependence | Higher, preferential labeling of acidic residues[10] | Less pH-dependent[9] | The acid-catalyzed alkylation pathway of linear diazirines makes their labeling sensitive to the local proton environment. |
| Key Byproducts | Alkene (from 1,2-H shift)[6][14] | Methylenecyclopropane, Cyclobutene[8][9] | Byproduct analysis can serve as a mechanistic fingerprint for the reactive intermediates formed. |
| Off-Target Profile | Prone to "pseudo-PAL" via diazo intermediate[10] | Primarily carbene-mediated off-targets | The nature of off-target labeling is fundamentally different, which is a critical consideration for interpreting results. |
Experimental Corner: A General Protocol for Photo-Affinity Labeling
While the choice of probe is critical, the experimental workflow remains largely consistent. The following protocol outlines the key steps for a typical PAL experiment aimed at identifying protein targets.
Figure 3. Standard experimental workflow for a PAL chemical proteomics experiment.
Step-by-Step Methodology:
-
Probe Incubation: The biological sample (live cells, cell lysate, or purified protein) is incubated with the diazirine-containing probe.[6] Incubation time and concentration should be optimized to ensure target engagement.
-
UV Irradiation: The sample is exposed to UV-A light (typically 350-365 nm) for a defined period (1-60 minutes) on ice or at room temperature to activate the diazirine.[6]
-
Lysis (for cellular experiments): If starting with live cells, they are lysed to release the protein contents.
-
Bioorthogonal Chemistry: The probe-labeled proteins are conjugated to a reporter tag (e.g., biotin or a fluorophore) via a bioorthogonal reaction like copper-catalyzed azide-alkyne cycloaddition ("click" chemistry).[3] This requires the probe to have a suitable handle, such as a terminal alkyne.
-
Enrichment: The tagged protein complexes are enriched from the complex mixture using affinity purification (e.g., streptavidin beads for biotin tags).
-
Proteomics Sample Preparation: The enriched proteins are typically digested into peptides directly on the beads.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently labeled by the probe.
Choosing Your Weapon: A Guide for the Discerning Scientist
The choice between a linear and a spirocyclic diazirine probe is not a matter of one being universally "better," but rather which is better suited for the specific biological question and experimental system.
Choose a Linear Diazirine when:
-
Maximizing labeling efficiency is critical: Especially if the target interaction is weak or the target protein is of low abundance.
-
You are exploring acidic pockets: The inherent bias of the diazo pathway towards acidic residues can be leveraged to selectively probe these environments.[10]
-
A known off-target profile is manageable: If the potential for "pseudo-PAL" is understood and can be controlled for, the higher labeling efficiency may be a worthwhile trade-off.
Choose a Spirocyclic Diazirine when:
-
High spatial precision is paramount: To map the binding site with high confidence and minimize ambiguity from diffusing intermediates.
-
You need to avoid pH-dependent labeling artifacts: When studying systems where pH gradients or acidic microenvironments could confound the results.
-
A "cleaner" mechanistic profile is desired: The predominant carbene pathway simplifies the interpretation of labeling results, as the reactive species is more uniform.[7][9]
The Verdict
The mechanistic divergence between linear and spirocyclic diazirines offers a fascinating case study in how subtle structural changes can have dramatic functional consequences. Linear diazirines provide a robust, high-efficiency labeling strategy, albeit with the caveat of a dual-reactivity pathway involving a potentially promiscuous diazo intermediate. Spirocyclic diazirines offer a more mechanistically pure, spatially precise labeling method at the cost of reduced overall efficiency.[7][8]
As probe development continues, a deeper understanding of these reaction pathways will enable the rational design of next-generation photo-affinity probes with even greater control over reactivity and specificity. For the practicing researcher, a clear-eyed assessment of the experimental goals weighed against the inherent mechanistic properties of each probe class will pave the way for more insightful and unambiguous discoveries.
References
-
O'Brien, J. G. K., et al. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science. Available at: [Link]
-
O'Brien, J. G. K., et al. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. PMC. Available at: [Link]
-
O'Brien, J. G. K., et al. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. ResearchGate. Available at: [Link]
-
Das, G. (2011). Aliphatic Diazirines as Photoaffinity Probes for Proteins: Recent Developments. Chemical Reviews. Available at: [Link]
-
Parker, C. G., et al. (2024). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. ResearchGate. Available at: [Link]
-
Dubinsky, L., et al. (2012). Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Tomohiro, T., et al. (2014). DIAZIRINE-BASED MULTIFUNCTIONAL PHOTO-PROBES FOR AFFINITY-BASED ELUCIDATION OF PROTEIN-LIGAND INTERACTION. HETEROCYCLES. Available at: [Link]
-
Mackey, A. M., et al. (2022). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Royal Society of Chemistry. Available at: [Link]
-
Dubinsky, L., et al. (2012). Diazirine based photoaffinity labeling. ResearchGate. Available at: [Link]
-
Smith, T. A., et al. (2020). General schematic of a diazirine-based PAL experiment. ResearchGate. Available at: [Link]
-
Warneford, A. J., et al. (2022). Labeling Preferences of Diazirines with Protein Biomolecules. ChemRxiv. Available at: [Link]
-
Dubinsky, L., et al. (2012). Diazirine based photoaffinity labeling. University of Groningen. Available at: [Link]
-
de Witte, W. E. A., et al. (2020). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. ACS Omega. Available at: [Link]
-
D'Amico, E., et al. (2024). Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy. Chemistry – A European Journal. Available at: [Link]
-
O'Brien, J. G. K., et al. (2024). (A) Photoactivation of diazirines. (B) Representative aliphatic diazirines. ResearchGate. Available at: [Link]
Sources
- 1. Diazirine based photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Diazirine in Chemical Biology [bldpharm.com]
- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. enamine.net [enamine.net]
- 14. Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of Synthetic Routes to Azaspirocycles
[1]
Executive Summary: The "Escape from Flatland"
In modern medicinal chemistry, the transition from planar, aromatic-heavy scaffolds to three-dimensional (
This guide objectively compares three dominant synthetic methodologies:
-
Ring-Closing Metathesis (RCM): The versatile standard for macrocycles and 5-7 membered rings.
-
Photoredox Radical Cascades: The mild, atom-economic approach for complex functionalization.
-
[2+2] Cycloaddition (Carreira Route): The specialized, high-strain route for azaspiro[3.3]heptanes.
Method A: Ring-Closing Metathesis (RCM)
The Versatile Standard
RCM remains the most robust method for constructing medium-to-large spirocycles. It relies on the formation of a metallacyclobutane intermediate using Ruthenium-based carbenes (Grubbs catalysts).[2]
Mechanistic Logic
The reaction is thermodynamically driven by the release of volatile ethylene gas (entropic gain). It is particularly powerful because it allows the construction of the spiro-quaternary center before cyclization (via diallylation of a precursor) or during cyclization if using specific relay strategies.
Caption: Simplified RCM mechanism showing the catalytic cycle driven by ethylene release.
Experimental Protocol: Synthesis of Azaspiro[4.5]dec-2-ene
Objective: Cyclization of 4,4-diallylpiperidine derivatives.
-
Substrate Preparation: Dissolve 1.0 equiv of N-Boc-4,4-diallylpiperidine in anhydrous Dichloromethane (DCM) to achieve a dilute concentration (0.005 M). Note: High dilution is critical to suppress intermolecular oligomerization.
-
Degassing: Sparge the solution with Argon for 15 minutes. Oxygen poisons the Ruthenium carbene.
-
Catalyst Addition: Add Grubbs II Catalyst (2–5 mol%) in one portion.
-
Reaction: Reflux at 40°C for 2–12 hours.
-
Self-Validating Check:
-
Visual: The solution typically changes from reddish-purple to brown/black as the cycle progresses.
-
Physical: Steady evolution of gas bubbles (ethylene) indicates active metathesis.
-
-
Quenching: Add ethyl vinyl ether (excess) or DMSO to quench the active Ru-carbene.
-
Purification: Concentrate and purify via silica gel chromatography.
Pros: High functional group tolerance; scalable; excellent for larger rings.[3][4] Cons: High cost of Ru-catalysts; difficulty in removing trace metal impurities; requires high dilution (solvent intensive).
Method B: Photoredox Radical Cascades
The Modern, Mild Approach
Visible-light photocatalysis enables the generation of N-centered or acyl radicals under mild conditions. These radicals can trigger cascade cyclizations that form the spiro-junction and functionalize the ring simultaneously.
Mechanistic Logic
A photocatalyst (PC) absorbs visible light, entering an excited state (
Caption: Photoredox cascade generating a radical intermediate for spiro-cyclization.
Experimental Protocol: Acyl Radical Cascade
Objective: Synthesis of spirocyclic lactams via acyl radical cyclization.
-
Setup: In a clear glass vial, combine the alkene-tethered carboxylic acid derivative (1.0 equiv) and Ir(ppy)3 photocatalyst (1 mol%).
-
Solvent: Add degassed solvent (e.g., DMSO or MeCN).
-
Irradiation: Place the vial 2 cm away from a Blue LED (450 nm) strip. Fan cooling is required to maintain ambient temperature (25°C).
-
Self-Validating Check:
-
Light: Ensure the light path is not obstructed by precipitation.
-
TLC: Monitor the disappearance of the UV-active starting material. Unlike thermal reactions, this stops immediately if the light is turned off (temporal control).
-
-
Workup: Dilute with water, extract with EtOAc, and purify.
Pros: Mild conditions (room temp); high atom economy (often avoids toxic reagents); unique bond disconnections. Cons: Limited to substrates that can generate stable radicals; light penetration issues on large scale (requires flow chemistry for scale-up).
Method C: [2+2] Cycloaddition (Carreira Route)
The Strained Scaffold Specialist
For high-value, high-strain scaffolds like azaspiro[3.3]heptanes (piperidine bioisosteres), traditional alkylation fails due to ring strain. The method pioneered by the Carreira group utilizes a thermal [2+2] cycloaddition with Chlorosulfonyl Isocyanate (CSI) .
Experimental Protocol: Synthesis of 2-Azaspiro[3.3]heptane
Objective: Construction of the strained spiro[3.3] system.
-
Cycloaddition:
-
Cool a solution of tert-butyl 3-methyleneazetidine-1-carboxylate (1.0 equiv) in diethyl ether to 0°C.
-
Dropwise add Chlorosulfonyl Isocyanate (CSI) (1.2 equiv).
-
Mechanism:[2][5][6][7][8][9][10][11][12] The CSI undergoes a [2+2] cycloaddition with the exocyclic alkene to form a spiro-
-lactam intermediate.
-
-
Reductive Hydrolysis:
-
Treat the intermediate with aqueous
/ to remove the chlorosulfonyl group, yielding the free lactam.
-
-
Ring Reduction (The Critical Step):
-
Dissolve the spiro-lactam in THF.
-
Add Alane (
) (generated in situ from and or used as a complex). Note: Alane is preferred over LiAlH4 for reducing lactams in strained systems to avoid ring opening. -
Reflux to reduce the carbonyl to the methylene group.
-
-
Self-Validating Check:
-
IR Spectroscopy: The disappearance of the intense isocyanate peak (
) and appearance of the -lactam carbonyl ( ) confirms the first step.
-
Pros: Access to unique, high-strain IP-free scaffolds; highly predictable stereochemistry. Cons: Uses corrosive CSI; requires handling of pyrophoric reducing agents; linear step count can be higher.
Comparative Analysis
| Feature | Ring-Closing Metathesis (RCM) | Photoredox Cascades | [2+2] Cycloaddition (Carreira) |
| Primary Utility | Medium/Large Rings (5-15 membered) | Complex Functionalization | Strained Rings (4-membered) |
| Key Reagents | Grubbs Catalyst (Ru) | Ir/Ru Photocatalyst + Blue LED | Chlorosulfonyl Isocyanate (CSI) |
| Atom Economy | High (Ethylene byproduct) | High (Radical mechanisms) | Moderate (Loss of SO2/Cl in workup) |
| Scalability | Moderate (High dilution needed) | Difficult in batch (Flow required) | High (Thermal chemistry) |
| Validation | Gas evolution (Ethylene) | Light/Color dependence | IR (Isocyanate peak loss) |
| Cost | High (Catalyst) | High (Catalyst/Setup) | Low to Moderate |
References
-
Expanding the Azaspiro[3.3]heptane Family. Organic Letters, 2012.[13]
-
Synthesis of Spiro-cyclics via Ring-Closing Metathesis. Arkivoc, 2003.
-
Photoredox-mediated N-centered radical addition. Organic Chemistry Frontiers, 2019.
-
Ring-Closing Metathesis (RCM) Guide. Organic Chemistry Portal.
-
Chlorosulfonyl Isocyanate (CSI) Reactivity. Arxada.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 3. apeiron-synthesis.com [apeiron-synthesis.com]
- 4. apeiron-synthesis.com [apeiron-synthesis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Ring Closing Metathesis [organic-chemistry.org]
- 7. Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 13. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
